MK886 sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNCIYNCWVGEKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040551 | |
| Record name | MK 886 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118427-55-7 | |
| Record name | MK886 sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118427557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK 886 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK886 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNR27O326B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of MK886
Executive Summary
MK886 is a cornerstone pharmacological tool for investigating the leukotriene biosynthetic pathway. Its mechanism of action is precise and indirect. Rather than inhibiting the 5-lipoxygenase (5-LOX) enzyme directly, MK886 targets the 5-lipoxygenase-activating protein (FLAP), an essential scaffold and substrate-transfer protein located in the nuclear membrane.[1] In stimulated cells, 5-LOX translocates from the cytosol to the nuclear membrane to form a complex with FLAP, which is a prerequisite for the efficient conversion of arachidonic acid into pro-inflammatory leukotrienes.[2][3] MK886 functions by binding to FLAP, thereby preventing the crucial association between 5-LOX and FLAP. This action blocks the entire downstream cascade of leukotriene synthesis.[2] This guide provides an in-depth exploration of this mechanism, detailing the experimental protocols required to validate its activity and specificity in vitro.
Introduction: The 5-Lipoxygenase Pathway and the Role of FLAP
Leukotrienes are a class of potent lipid mediators derived from arachidonic acid (AA) that play a central role in the pathophysiology of numerous inflammatory diseases, including asthma and allergic rhinitis.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX). In a resting cell, 5-LOX resides in the cytosol. Upon cellular activation by various stimuli (e.g., calcium ionophores, platelet-activating factor), intracellular calcium levels rise, triggering the translocation of 5-LOX to the nuclear envelope.[2]
This translocation event is the critical checkpoint for leukotriene synthesis. At the nuclear membrane, 5-LOX must interact with the 5-lipoxygenase-activating protein (FLAP).[1] FLAP, a trimeric integral membrane protein, is not an enzyme itself but functions as an essential anchor and transfer protein.[4] It binds arachidonic acid released from the membrane by phospholipase A2 and presents it to the active site of 5-LOX.[4] This concerted action is necessary for the efficient synthesis of the unstable intermediate, leukotriene A4 (LTA4), which is subsequently converted to LTB4 or the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[4]
Given its indispensable role, FLAP presents an attractive target for inhibiting the entire leukotriene pathway. MK886 was identified as a potent leukotriene biosynthesis inhibitor that, crucially, showed no activity against 5-LOX in cell-free preparations, leading to the discovery of FLAP as its molecular target.[1][2]
The Core Mechanism: Allosteric Inhibition via FLAP Binding
The defining characteristic of MK886's mechanism is its indirect inhibition of 5-LOX activity. It does not bind to the enzyme's active site but rather prevents the enzyme from accessing its substrate in a productive manner within the intact cell.
-
Cellular Activation: A stimulus (e.g., ionophore A23187) induces a calcium influx, initiating the activation cascade.
-
5-LOX Translocation: Cytosolic 5-LOX translocates to the nuclear membrane.[2]
-
MK886 Binds FLAP: MK886 intercalates between the monomers of the FLAP trimer within the nuclear membrane, inducing a conformational change or sterically hindering the 5-LOX docking site.[4]
-
Complex Formation is Blocked: The presence of MK886 bound to FLAP prevents the physical association of the translocated 5-LOX with FLAP.[2][3]
-
Leukotriene Synthesis is Halted: Without docking to FLAP, 5-LOX cannot efficiently receive arachidonic acid. This prevents the synthesis of LTA4 and all subsequent leukotrienes.[2][3]
This mechanism explains why MK886 is highly potent in whole-cell assays but inactive in cell-free assays using purified 5-LOX, as the latter lack the essential FLAP component.[2]
Key In Vitro Methodologies for Characterization
A multi-assay approach is essential to fully elucidate and confirm the mechanism of action of MK886. The following protocols represent a self-validating system, where each experiment addresses a specific aspect of the proposed mechanism.
Protocol 1: Cellular Leukotriene Biosynthesis Assay
Causality: This is the definitive functional assay. It measures the end-result of the signaling cascade—leukotriene production—in a physiologically relevant intact cell system. It establishes the compound's potency (IC50) for inhibiting the complete pathway.
Methodology (Human Polymorphonuclear Leukocytes - PMNLs):
-
Cell Isolation: Isolate PMNLs from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Pre-incubation: Resuspend PMNLs in a suitable buffer (e.g., HBSS) and pre-incubate with various concentrations of MK886 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration ~2.5 µM), and incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold methanol and an internal standard (e.g., PGB2) to precipitate proteins.
-
Extraction: Centrifuge to pellet the protein. Extract the leukotrienes from the supernatant using solid-phase extraction columns.
-
Quantification: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify LTB4 and its metabolites, or use a specific LTB4 ELISA kit.[5][6]
-
Data Analysis: Calculate the percent inhibition of LTB4 synthesis at each MK886 concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.
Table 1: Representative Inhibitory Potency of MK886 in Cellular Assays
| Cell Type | Stimulus | Measured Product | IC50 (nM) | Reference |
|---|---|---|---|---|
| Human Neutrophils | A23187 | LTB4 & 5-HETE | 10 - 14 | [5][6] |
| Human Eosinophils | A23187 | 5-LOX Products | ~1 | [5] |
| Human Monocytes | A23187 | 5-LOX Products | ~13 |[5] |
Protocol 2: Radioligand FLAP Binding Assay
Causality: This biochemical assay directly validates FLAP as the molecular target. By measuring the displacement of a radiolabeled ligand that is known to bind to FLAP, it confirms direct physical interaction and allows for the determination of binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare membranes from cells endogenously expressing FLAP (e.g., human neutrophils) or from a cell line engineered to overexpress FLAP. Homogenize cells and isolate the membrane fraction by ultracentrifugation.[7]
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled FLAP ligand (e.g., [3H]MK-886), and a range of concentrations of unlabeled MK886 (for homologous competition) or other test compounds.[7][8]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound ligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specific binding.[7]
-
Detection: Place the filters in scintillation vials with scintillation fluid and quantify the retained radioactivity using a scintillation counter.[7]
-
Data Analysis: Determine the concentration of MK886 that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is defined as the difference between total binding (no competitor) and non-specific binding (excess unlabeled ligand). The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Cell-Free 5-LOX Activity Assay
Methodology:
-
Enzyme Source: Use purified recombinant human 5-LOX or a high-speed supernatant (cytosolic fraction) from homogenized leukocytes, which contains 5-LOX but lacks the membrane-bound FLAP.[2]
-
Assay Reaction: In a UV-transparent cuvette, prepare an assay buffer containing co-factors for 5-LOX activity (e.g., ATP, CaCl2, phosphatidylcholine).
-
Pre-incubation: Add MK886 or a known direct 5-LOX inhibitor (positive control) to the buffer and enzyme solution.
-
Initiation & Detection: Initiate the reaction by adding the substrate, arachidonic acid. Monitor the formation of conjugated dienes (a characteristic of lipoxygenase activity) by measuring the increase in absorbance at 234 nm with a spectrophotometer.[9]
-
Data Analysis: Compare the rate of reaction in the presence of MK886 to the vehicle control. The expected result is that MK886 will show no significant inhibition of enzymatic activity, whereas the direct inhibitor will be potent.[2]
Specificity and Off-Target Considerations
While the primary mechanism of MK886 at nanomolar concentrations is the inhibition of FLAP, it is crucial for researchers to be aware of potential off-target effects, which are typically observed at higher, micromolar concentrations. A comprehensive study should always include dose-response curves to distinguish between the high-potency on-target effect and lower-potency off-target activities.
-
Apoptosis Induction: At concentrations significantly higher (~100-fold) than those required to inhibit leukotriene synthesis, MK886 has been shown to induce apoptosis in some cell lines, an effect that can be independent of FLAP expression.[10][11]
-
Cyclooxygenase-1 (COX-1) Inhibition: MK886 has been reported to inhibit COX-1 activity, which could affect prostaglandin synthesis and platelet aggregation.[12]
-
DNA Polymerase Inhibition: Studies have identified MK886 as an inhibitor of certain human DNA polymerases.[13][14]
-
Mitochondrial Effects: At micromolar concentrations, MK886 can directly affect mitochondrial function, including respiration and permeability transition pore opening.[15]
These findings do not detract from the utility of MK886 as a specific FLAP inhibitor but highlight the importance of using it at the appropriate low nanomolar concentrations to selectively probe the leukotriene pathway.
Conclusion
The in vitro mechanism of action of MK886 is a classic example of targeting a protein-protein interaction rather than an enzyme's active site. By binding to the 5-lipoxygenase-activating protein (FLAP), it effectively prevents the formation of the productive 5-LOX/FLAP complex required for leukotriene synthesis in intact cells. This mechanism is characterized by high potency in cellular assays and a lack of activity in cell-free enzymatic assays. A rigorous experimental approach, combining functional cellular assays, direct binding studies, and negative control experiments, is essential to fully and accurately characterize the activity of MK886 and similar FLAP inhibitors.
References
-
Rouzer, C. A., Ford-Hutchinson, A. W., Morton, H. E., & Gillard, J. W. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-1442. [Link]
-
Pence, M. G., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One, 8(2), e56943. [Link]
-
d'Emmanuele di Villa Bianca, R., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(1), 186-194. [Link]
-
d'Emmanuele di Villa Bianca, R., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(1), 186-94. [Link]
-
Gillard, J., et al. (1989). L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology, 67(5), 456-464. [Link]
-
Datta, K., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Biochemical Journal, 340(Pt 2), 371-375. [Link]
-
Ménard, L., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(1), 15-20. [Link]
-
Ménard, L., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(1), 15-20. [Link]
-
Kovalevich, J., et al. (2021). Proteasomal Stimulation by MK886 and Its Derivatives Can Rescue Tau-Induced Neurite Pathology. ACS Chemical Neuroscience, 12(15), 2823-2837. [Link]
-
Gerstmeier, J., et al. (2019). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. The FASEB Journal, 33(10), 11413-11424. [Link]
-
Uz, T., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 432(2), 143-146. [Link]
-
Wei, D., et al. (2013). Development of a new colorimetric assay for lipoxygenase activity. Analytical Biochemistry, 441(2), 154-159. [Link]
-
Aiello, R. J., et al. (2008). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Atherosclerosis, 197(1), 173-180. [Link]
-
Campbell, W. B., et al. (1998). Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. British Journal of Pharmacology, 123(4), 722-730. [Link]
-
Reddy, A. S., et al. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 19-22. [Link]
-
Evans, J. F., et al. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 29(2), 72-78. [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate. [Link]
-
Datta, K., et al. (1999). The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. Biochemical Journal, 340(2), 371-375. [Link]
-
Creative BioMart. Lipoxygenase Activity Assay Kit (Fluorometric). Creative BioMart. [Link]
-
Dreis, C., et al. (2020). Discovery of Novel 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors by Exploiting a Multistep Virtual Screening Protocol. Journal of Medicinal Chemistry, 63(10), 5262-5282. [Link]
-
Ali, B., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]
-
Daud, M. N. H., et al. (2018). In Vitro 5-Lipoxygenase Inhibiting Activity of Selected Malaysian Plants and Isolation of Constituents. Advances in Applied Chemistry & Biochemistry. [Link]
-
Pence, M. G., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One, 8(2), e56943. [Link]
-
Sestili, P., et al. (2005). Mitochondria are direct targets of the lipoxygenase inhibitor MK886 - A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. ResearchGate. [Link]
-
Petronilli, V., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 84-90. [Link]
-
Sestili, P., et al. (2005). Mitochondria are direct targets of the lipoxygenase inhibitor MK886--a strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. The FEBS journal, 272(16), 4220–4234. [Link]
-
Criddle, D. N., et al. (2020). Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology. International Journal of Molecular Sciences, 21(3), 748. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
Sources
- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Biological Activity of MK-886 Sodium Salt: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological activities of MK-886 sodium salt, a pivotal tool in biomedical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a comprehensive understanding of MK-886's mechanism of action, its application in various research contexts, and practical guidance for its use in experimental settings. Our narrative is built on the pillars of scientific integrity, providing a causal understanding of experimental choices and ensuring that the described protocols are robust and self-validating.
Introduction: Unveiling MK-886
MK-886, also known as L-663,536, is a potent and orally active inhibitor of leukotriene biosynthesis.[1][2] It is widely recognized for its high affinity and selectivity for the 5-lipoxygenase-activating protein (FLAP).[3] This interaction forms the cornerstone of its primary biological activity: the suppression of the synthesis of leukotrienes, a class of pro-inflammatory lipid mediators implicated in a multitude of physiological and pathological processes.[4][5] The sodium salt form of MK-886 enhances its solubility, facilitating its use in a variety of experimental models.[6][7]
Initially developed for its potential therapeutic applications in inflammatory diseases such as asthma[8][9], the utility of MK-886 has expanded significantly. It now serves as a critical chemical probe to investigate the roles of the 5-lipoxygenase (5-LOX) pathway in diverse fields including cardiovascular disease, cancer biology, and neuroinflammation.[10][11][12] Understanding the nuances of its biological activity is therefore paramount for the accurate design and interpretation of experiments utilizing this compound.
Core Mechanism of Action: Inhibition of the 5-Lipoxygenase-Activating Protein (FLAP)
The defining biological activity of MK-886 is its function as a non-competitive inhibitor of the 5-lipoxygenase-activating protein (FLAP).[13][14] FLAP is an integral nuclear membrane protein that plays an indispensable role in the biosynthesis of leukotrienes.[3]
The Leukotriene Biosynthesis Pathway
Leukotriene synthesis is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. In the presence of cellular activation and an increase in intracellular calcium, 5-lipoxygenase (5-LOX) translocates from the cytosol to the nuclear membrane.[15] Here, FLAP binds to arachidonic acid and presents it to 5-LOX, a crucial step for the subsequent enzymatic conversion of arachidonic acid into the unstable epoxide, leukotriene A4 (LTA4).[14] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][16]
MK-886's Point of Intervention
MK-886 exerts its inhibitory effect by binding directly to FLAP, thereby preventing the association of 5-LOX with the nuclear membrane and the subsequent transfer of arachidonic acid.[14][15] This action effectively halts the entire downstream cascade of leukotriene production. It is crucial to note that MK-886 does not directly inhibit the 5-LOX enzyme itself in cell-free systems.[15] This specificity for FLAP makes MK-886 an invaluable tool for dissecting the specific role of this protein in cellular processes.
Figure 1: Mechanism of action of MK-886 in the leukotriene biosynthesis pathway.
Downstream Biological Consequences of FLAP Inhibition
The inhibition of FLAP by MK-886 and the subsequent reduction in leukotriene production have profound biological consequences, primarily related to the modulation of inflammatory responses.
Attenuation of Inflammation
Leukotrienes are potent mediators of inflammation.[16][17] LTB4 is a powerful chemoattractant for neutrophils, while cysteinyl leukotrienes increase vascular permeability, leading to edema, and cause smooth muscle contraction, a key feature of asthma.[17][18] By blocking the synthesis of these molecules, MK-886 effectively dampens the inflammatory cascade. This has been demonstrated in various preclinical models, including:
-
Asthma and Allergic Rhinitis: MK-886 has been shown to inhibit allergen-induced early and late asthmatic reactions in human subjects.[8]
-
Atherosclerosis: By inhibiting FLAP, MK-886 has been found to reduce the development of atherosclerosis in animal models, likely by decreasing macrophage content and increasing plaque stability.[10]
-
Endotoxic Shock: In a rabbit model of endotoxic shock, MK-886 attenuated hypotension and partially reversed impaired vascular responsiveness.[19]
Anti-Cancer and Pro-Apoptotic Effects
Emerging research has highlighted a role for the 5-LOX pathway in cancer progression.[20][21] Leukotrienes can promote cell proliferation, survival, and angiogenesis. Consequently, MK-886 has demonstrated anti-cancer potential in several studies.
-
In prostate and pancreatic cancer cell lines, MK-886 treatment led to reduced cell growth and induced apoptosis.[21]
-
The combination of MK-886 with other agents, such as the COX-2 inhibitor celecoxib, has shown synergistic anti-tumor effects in colon cancer cells.[22]
It is important to note that some studies suggest that the pro-apoptotic effects of MK-886 at higher concentrations may be independent of its action on FLAP and could be related to off-target effects.[23]
Off-Target Activities and Considerations for Experimental Design
While MK-886 is a selective FLAP inhibitor, it is essential for researchers to be aware of its potential off-target effects, particularly at higher concentrations, to ensure accurate data interpretation.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Antagonism: MK-886 has been identified as a non-competitive antagonist of PPARα.[1][13] This interaction can influence lipid metabolism and gene expression, which may be a confounding factor in studies unrelated to the leukotriene pathway.
-
Cyclooxygenase (COX) Inhibition: Some studies have reported that MK-886 can inhibit COX-1 activity, which could affect prostaglandin and thromboxane synthesis and suppress platelet aggregation.[11][24] Its effect on COX-2 is reported to be less pronounced.[11][24]
-
DNA Polymerase Inhibition: A recent study has shown that MK-886 can act as a general inhibitor of DNA polymerase activity, with a particular potency against human DNA polymerase iota.[25]
Experimental Causality: When designing experiments with MK-886, it is crucial to include appropriate controls to dissect the observed effects. For instance, to confirm that a biological outcome is due to FLAP inhibition, one could attempt to rescue the phenotype by adding exogenous leukotrienes. Furthermore, using a structurally distinct FLAP inhibitor can help validate that the observed effects are not due to an off-target activity unique to MK-886's chemical scaffold.[26][27]
Quantitative Data Summary
The following table summarizes key quantitative data for MK-886 sodium salt, providing a quick reference for its potency in various systems.
| Parameter | Value | Cell/System | Reference |
| FLAP IC₅₀ | 30 nM | - | [1][13] |
| Leukotriene Biosynthesis IC₅₀ | 3 nM | Intact Leukocytes | [1][13] |
| Leukotriene Biosynthesis IC₅₀ | 1.1 µM | Human Whole Blood | [1][13] |
| COX-1 IC₅₀ | 8 µM | Isolated Enzyme | [11][24] |
| COX-2 IC₅₀ | 58 µM | Isolated Enzyme | [11][24] |
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a common experiment to assess the biological activity of MK-886: a cell-based leukotriene biosynthesis assay. This protocol is designed to be a self-validating system.
Cell-Based Leukotriene B4 (LTB4) Biosynthesis Inhibition Assay
Objective: To determine the potency of MK-886 in inhibiting the production of LTB4 in stimulated human polymorphonuclear leukocytes (PMNs).
Materials:
-
MK-886 sodium salt (stored at -20°C)[6]
-
Human Polymorphonuclear Leukocytes (PMNs), freshly isolated
-
Hank's Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
Calcium Ionophore (e.g., A23187)
-
DMSO (for stock solution)
-
LTB4 ELISA Kit or LC-MS/MS system for quantification[28][29]
-
96-well cell culture plates
Workflow Diagram:
Figure 2: Experimental workflow for an LTB4 biosynthesis inhibition assay.
Step-by-Step Methodology:
-
Preparation of MK-886 Stock Solution: Prepare a high-concentration stock solution of MK-886 sodium salt in DMSO. For example, a 10 mM stock. Store at -20°C. Subsequent dilutions should be made in the assay buffer (HBSS with calcium).
-
Isolation of Human PMNs: Isolate PMNs from fresh human blood using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Plating and Pre-incubation: Resuspend the isolated PMNs in HBSS containing calcium and magnesium at a concentration of 1-5 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate. Add varying concentrations of MK-886 (e.g., from 0.1 nM to 1 µM) or vehicle (DMSO, ensuring the final concentration does not exceed 0.1%) to the wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation of LTB4 Production: Add a calcium ionophore (e.g., A23187 at a final concentration of 1-5 µM) to each well to stimulate LTB4 synthesis. Incubate for 5-15 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the plate on ice and adding a suitable stop solution if required by the quantification method (e.g., a solution containing a direct 5-LOX inhibitor to prevent further synthesis during sample processing).
-
Sample Preparation for Quantification: Centrifuge the plate at 4°C to pellet the cells. Carefully collect the supernatant, which contains the secreted LTB4.
-
Quantification of LTB4: Measure the concentration of LTB4 in the supernatant using a validated LTB4 ELISA kit according to the manufacturer's instructions or by a sensitive and specific method like LC-MS/MS.[30][31][32]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the logarithm of the MK-886 concentration. Calculate the IC₅₀ value, which is the concentration of MK-886 that causes 50% inhibition of LTB4 production.
Self-Validation and Controls:
-
Positive Control: Wells with cells and vehicle, stimulated with calcium ionophore, to determine the maximum LTB4 production.
-
Negative Control: Wells with cells and vehicle, without calcium ionophore stimulation, to measure basal LTB4 levels.
-
Vehicle Control: To ensure that the solvent (DMSO) does not affect LTB4 production.
-
To confirm the specificity of the assay, a known direct 5-LOX inhibitor can be run in parallel.
Conclusion
MK-886 sodium salt is a powerful and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), making it an indispensable tool for investigating the biological roles of the leukotriene pathway. Its ability to potently suppress leukotriene biosynthesis has provided significant insights into the pathophysiology of inflammatory diseases, cancer, and cardiovascular disorders. However, a thorough understanding of its mechanism of action, coupled with an awareness of its potential off-target effects, is critical for the rigorous design and interpretation of experimental data. By following well-controlled and validated protocols, researchers can continue to leverage the unique properties of MK-886 to unravel complex biological processes and identify novel therapeutic targets.
References
-
MK-886 (L 663536) | FLAP Inhibitor. MedchemExpress.com.
-
Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. PubMed.
-
MK-886 FLAP inhibitor. Selleck Chemicals.
-
The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. Biochemical Journal.
-
Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans. PubMed.
-
FLAP (inhibitors, antagonists, agonists). ProbeChem.com.
-
Lipoxygenase and Leukotriene Pathways: Biochemistry, Biology, and Roles in Disease. ACS Publications.
-
MK-886 sodium salt (L 663536 sodium salt) | FLAP Inhibitor. MedchemExpress.com.
-
What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. PubMed.
-
Leukotrienes: Function & Associated Diseases. SelfHacked.
-
Leukotriene pathway genetics and pharmacogenetics in allergy. PubMed.
-
Leukotriene modifiers pathway, Pharmacodynamics. ClinPGx.
-
Leukotriene. Wikipedia.
-
Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. PubMed.
-
BIOCHEMICAL-ACTIVITY, PHARMACOKINETICS, AND TOLERABILITY OF MK-886, A LEUKOTRIENE BIOSYNTHESIS INHIBITOR, IN HUMANS. Lirias - KU Leuven.
-
Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock. PubMed.
-
Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. PubMed.
-
MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. PubMed.
-
MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate.
-
Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. MDPI.
-
Leukotriene biosynthetic enzymes as therapeutic targets. PMC - PubMed Central.
-
Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects. PubMed.
-
Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. PubMed.
-
Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins. PubMed.
-
MK-886. Wikipedia.
-
5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors. Scholars@Duke publication.
-
The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PMC - PubMed Central.
-
Cross-Talk between Cancer Cells and the Tumour Microenvironment: The Role of the 5-Lipoxygenase Pathway. MDPI.
-
Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. PMC - NIH.
-
Proteasomal Stimulation by MK886 and Its Derivatives Can Rescue Tau-Induced Neurite Pathology. PubMed Central.
-
(PDF) 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. ResearchGate.
-
Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells. AACR Journals.
-
MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. PubMed.
-
MK-886 (sodium salt) (CAS Number: 118427-55-7). Cayman Chemical.
-
Measurement of leukotrienes in humans. PubMed.
-
Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma. PubMed.
-
3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Science Publishing.
-
MK 886 sodium salt. BioGems.
-
MK-886 sodium salt | CAS# 118427-55-7 | Leukotriene biosynthesis inhibitor. MedKoo.
-
Regulation of the production and action of leukotrienes by MK-571 and MK-886. PubMed.
-
Diurnal variation of urinary leukotriene E4 and histamine excretion rates in normal subjects and patients with mild-to-moderate asthma. PubMed.
-
MK 886 sodium salt. BioGems.
-
Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. PMC - NIH.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-gems.com [bio-gems.com]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinPGx [clinpgx.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the production and action of leukotrienes by MK-571 and MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. MK-886 - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selfhacked.com [selfhacked.com]
- 17. Leukotriene - Wikipedia [en.wikipedia.org]
- 18. Leukotriene pathway genetics and pharmacogenetics in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. portlandpress.com [portlandpress.com]
- 24. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scholars@Duke publication: 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors. [scholars.duke.edu]
- 27. researchgate.net [researchgate.net]
- 28. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Measurement of leukotrienes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Diurnal variation of urinary leukotriene E4 and histamine excretion rates in normal subjects and patients with mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a New Therapeutic Strategy: An In-depth Technical Guide to the Early Research on MK-886 and Leukotriene Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the pivotal early research surrounding MK-886, a compound that fundamentally altered the understanding of leukotriene biosynthesis and paved the way for a new class of anti-inflammatory therapeutics. We will delve into the scientific rationale and experimental designs that led to the discovery of MK-886's unique mechanism of action, not as a direct enzyme inhibitor, but as a disruptor of a critical protein-protein interaction necessary for leukotriene synthesis. This guide will dissect the key in vitro and in vivo methodologies that were instrumental in characterizing MK-886 and its target, the 5-Lipoxygenase-Activating Protein (FLAP). By presenting detailed protocols and the logic behind their application, this document aims to provide researchers with a robust foundational knowledge of this landmark in pharmacology.
Introduction: The Enigmatic Role of Leukotrienes in Inflammation
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and psoriasis.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability.
Early drug discovery efforts targeting the leukotriene pathway focused on developing direct inhibitors of 5-lipoxygenase. However, the discovery of MK-886, a novel indole compound, presented a paradigm shift. MK-886 was found to be a potent inhibitor of leukotriene biosynthesis in intact cells but, perplexingly, had no effect on 5-lipoxygenase activity in cell-free systems.[2] This critical observation suggested the existence of an unknown cellular component essential for 5-lipoxygenase activity that was the true target of MK-886.
The Unraveling of a Novel Mechanism: The Discovery of FLAP
The key to understanding MK-886's mechanism of action lay in its differential activity between intact cells and cell-free preparations. This led researchers to hypothesize that MK-886 targets a protein that facilitates the interaction of 5-lipoxygenase with its substrate, arachidonic acid, within the cellular environment.
The Pivotal Role of Photoaffinity Labeling
To identify the molecular target of MK-886, a technique known as photoaffinity labeling was employed. This powerful method utilizes a chemically modified version of the drug molecule (a photoaffinity probe) that, upon exposure to ultraviolet light, forms a covalent bond with its binding partner.
A radioiodinated photoaffinity analogue of an MK-886-related compound was synthesized and used to label proteins in leukocyte membrane preparations.[3] Through a series of elegant experiments involving immunoprecipitation with specific antibodies, a then-unknown 18-kDa membrane protein was identified as the specific binding target of the MK-886 class of inhibitors.[3] This protein was aptly named the 5-Lipoxygenase-Activating Protein (FLAP) .
The 5-Lipoxygenase Translocation Hypothesis
Further research revealed that upon cellular activation, 5-lipoxygenase translocates from the cytosol to the nuclear membrane.[2] It was proposed that FLAP, an integral membrane protein, acts as an anchor or transfer protein, presenting arachidonic acid to 5-lipoxygenase at the membrane. MK-886, by binding to FLAP, was shown to prevent this crucial translocation and subsequent activation of 5-lipoxygenase, thereby inhibiting leukotriene synthesis.[2]
Figure 1: Mechanism of action of MK-886 in inhibiting leukotriene synthesis.
Core Experimental Methodologies in Early MK-886 Research
The characterization of MK-886 and the elucidation of its mechanism of action relied on a series of robust and well-designed experiments. This section provides a detailed overview of the key methodologies employed.
In Vitro Assays for Leukotriene Synthesis Inhibition
The cornerstone of early MK-886 research was the development of reliable in vitro assays to quantify leukotriene production in response to various stimuli.
Human PMNs, primarily neutrophils, are a rich source of 5-lipoxygenase and were the primary cell type used in these studies.
Protocol for PMN Isolation:
-
Blood Collection: Draw venous blood from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., citrate or heparin).
-
Dextran Sedimentation: Mix the blood with an equal volume of 6% dextran in saline and allow the erythrocytes to sediment for 30-60 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully aspirate the leukocyte-rich upper layer.
-
Ficoll-Hypaque Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a Ficoll-Hypaque density gradient.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. This will separate the cells into distinct layers, with the PMNs and remaining red blood cells forming a pellet at the bottom.
-
Erythrocyte Lysis: Resuspend the cell pellet and lyse the contaminating red blood cells using a hypotonic lysis buffer (e.g., 0.2% NaCl) followed by restoration of isotonicity with 1.6% NaCl.
-
Washing and Resuspension: Wash the PMN pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution) and resuspend at the desired cell concentration.
-
Cell Viability and Purity Assessment: Determine cell viability using trypan blue exclusion and assess purity by microscopic examination of a stained cytospin preparation.
The calcium ionophore A23187 was a key tool to bypass receptor-mediated signaling and directly activate 5-lipoxygenase by increasing intracellular calcium levels.
Protocol for LTB4 Synthesis Assay:
-
Cell Incubation: Pre-incubate the isolated PMNs (typically 1-5 x 10^6 cells/mL) in a buffered salt solution at 37°C for 5-10 minutes.
-
Inhibitor Addition: Add MK-886 (or vehicle control) at various concentrations and incubate for a further 10-15 minutes.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, typically 1-5 µM).
-
Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 5-15 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold methanol or by centrifugation to pellet the cells.
-
Sample Preparation for Analysis: Collect the supernatant for LTB4 quantification. Acidify the supernatant to pH 3-4 and extract the lipids using a solid-phase extraction (SPE) cartridge (e.g., C18). Elute the leukotrienes with methanol or ethyl acetate.
-
LTB4 Quantification by Radioimmunoassay (RIA):
-
Reconstitute the extracted samples in RIA buffer.
-
Incubate the sample with a specific anti-LTB4 antibody and a known amount of radiolabeled LTB4 (e.g., [3H]-LTB4).
-
Separate the antibody-bound and free LTB4 (e.g., using dextran-coated charcoal).
-
Quantify the radioactivity in the antibody-bound fraction using a scintillation counter.
-
Calculate the concentration of LTB4 in the samples by comparing the results to a standard curve generated with known amounts of unlabeled LTB4.[1][4]
-
Ex Vivo and In Vivo Assessment of MK-886 Activity
To assess the efficacy of MK-886 in a more physiologically relevant setting, ex vivo and in vivo studies were conducted.
This assay measures the ability of MK-886 administered to subjects to inhibit leukotriene synthesis in their blood drawn at various time points.
Protocol for Ex Vivo Whole Blood LTB4 Synthesis:
-
Blood Collection: Draw venous blood into heparinized tubes from subjects at baseline and at various times after oral administration of MK-886 or placebo.
-
Stimulation: Aliquot the whole blood and stimulate with a calcium ionophore (e.g., A23187) at 37°C for a specified time.
-
Sample Processing: Stop the reaction and centrifuge to obtain plasma.
-
LTB4 Analysis: Extract and quantify LTB4 from the plasma using RIA or LC-MS/MS as described above.
LTE4 is the major urinary metabolite of the cysteinyl leukotrienes. Its measurement provides a non-invasive biomarker of systemic leukotriene production.
Protocol for Urinary LTE4 Measurement:
-
Urine Collection: Collect urine samples from subjects before and after treatment with MK-886.
-
Sample Preparation: Add a preservative (e.g., butylated hydroxytoluene) and an internal standard (e.g., deuterated LTE4) to the urine samples.
-
Solid-Phase Extraction (SPE): Acidify the urine and perform SPE to concentrate and purify the leukotrienes.
-
High-Performance Liquid Chromatography (HPLC) Separation: Separate the extracted leukotrienes using reverse-phase HPLC.[5]
-
Quantification: Quantify LTE4 using either a specific RIA on the collected HPLC fractions or by mass spectrometry (LC-MS/MS).[6]
Elucidating the Molecular Mechanism: 5-Lipoxygenase Translocation Studies
To provide direct evidence for MK-886's effect on 5-lipoxygenase localization, subcellular fractionation and Western blotting were employed.
Protocol for 5-Lipoxygenase Translocation Assay:
-
Cell Treatment and Stimulation: Treat isolated PMNs with MK-886 or vehicle, followed by stimulation with a calcium ionophore.
-
Cell Lysis and Fractionation:
-
Protein Quantification: Determine the protein concentration of the cytosolic and membrane fractions.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for 5-lipoxygenase.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the 5-lipoxygenase protein band using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative amount of 5-lipoxygenase in the cytosolic and membrane fractions.[9]
-
Figure 2: Key experimental workflows in the early research of MK-886.
Quantitative Data Summary
The following table summarizes key quantitative data from early studies on MK-886, demonstrating its potent inhibitory activity on leukotriene synthesis.
| Parameter | Experimental System | Value | Reference |
| IC50 for LTB4 Synthesis | Human PMNs (A23187 stimulated) | ~5 nM | [10] |
| IC50 for LTB4 Synthesis | Human Whole Blood (A23187 stimulated) | ~100 nM | [10] |
| Inhibition of Urinary LTE4 | Allergic Asthma Patients | >70% reduction | [11] |
| Inhibition of LTB4 (Ex Vivo) | Healthy Volunteers (500mg single dose) | ~60% inhibition at 2 hours | [10] |
Trustworthiness and Self-Validating Systems
-
Correlation of In Vitro and In Vivo Data: The potent inhibition of LTB4 synthesis in isolated PMNs was mirrored by the reduction of urinary LTE4 in clinical studies, providing a strong link between the cellular mechanism and the systemic effect.
-
Dose-Dependent Effects: The observed inhibitory effects of MK-886 were consistently dose-dependent in both in vitro and in vivo settings, strengthening the cause-and-effect relationship.
-
Specificity Controls: The lack of direct inhibition of 5-lipoxygenase in cell-free assays was a critical negative control that spurred the search for FLAP. Furthermore, studies on other eicosanoid pathways, such as cyclooxygenase, were initially used to demonstrate the specificity of MK-886 for the 5-lipoxygenase pathway, although later studies revealed some off-target effects at higher concentrations.[12]
-
Confirmation by Multiple Techniques: The mechanism of 5-lipoxygenase translocation was confirmed by both biochemical fractionation and microscopic visualization, providing converging lines of evidence.
It is important to note that while MK-886 was a groundbreaking research tool, subsequent studies have revealed that it can have off-target effects, including inhibition of cyclooxygenase-1 and DNA polymerase activity at higher concentrations.[12][13] This underscores the importance of careful dose-response studies and the use of multiple, mechanistically distinct inhibitors to validate the role of a specific pathway in a biological process.
Conclusion: A Legacy of Innovation
The early research on MK-886 represents a landmark in pharmacology and drug discovery. The journey from the perplexing observation of its cell-based activity to the identification of FLAP as its molecular target is a testament to rigorous scientific inquiry. The experimental methodologies developed and refined during this period not only solidified the understanding of the 5-lipoxygenase pathway but also provided a blueprint for the development of a new class of anti-inflammatory drugs. This in-depth guide has aimed to provide a detailed technical overview of this pivotal research, offering valuable insights for a new generation of scientists working to unravel the complexities of inflammatory diseases.
References
-
Nuclear localization of 5-lipoxygenase as a determinant of leukotriene B4 synthetic capacity. Proceedings of the National Academy of Sciences.[Link]
-
Radioimmunoassay for leukotriene B4. Proceedings of the National Academy of Sciences.[Link]
-
Radioimmunoassay for leukotriene B4. PubMed.[Link]
-
A radioimmunoassay for leukotriene B4. PubMed.[Link]
-
BIO-Fully Automated Sample Treatment high-performance liquid chromatography and radioimmunoassay for leukotriene E4 in human urine from asthmatics. PubMed.[Link]
-
5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. ResearchGate.[Link]
-
Preparation of Biologically Active Subcellular Fractions Using the Balch Homogenizer. Journal of Visualized Experiments.[Link]
-
5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. The Journal of Biological Chemistry.[Link]
-
Cell fractionation for Western Blot - protocol. ResearchGate.[Link]
-
Leukotriene b4 production by peripheral blood neutrophils in rheumatoid arthritis. PubMed.[Link]
-
Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. International Journal of Molecular Sciences.[Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.[Link]
-
MK-886. Wikipedia.[Link]
-
Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis. PubMed.[Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.[Link]
-
Assay of leukotriene B4 production in stimulated whole blood. R Discovery.[Link]
-
MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. PubMed.[Link]
-
The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PubMed.[Link]
-
Clinical and biochemical effects of an oral leukotriene biosynthesis inhibitor (MK886) in psoriasis. PubMed.[Link]
-
MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate.[Link]
-
Characterization of a 5-lipoxygenase-activating protein binding assay: Correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition. ResearchGate.[Link]
-
MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. PubMed.[Link]
-
Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. PubMed.[Link]
-
Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. PubMed.[Link]
Sources
- 1. Radioimmunoassay for leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIO-Fully Automated Sample Treatment high-performance liquid chromatography and radioimmunoassay for leukotriene E4 in human urine from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MK-886 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
MK-886 as a Modulator of the 5-Lipoxygenase Pathway: A Technical Guide to Its Role in the Arachidonic Acid Cascade
Executive Summary: The arachidonic acid cascade is a pivotal inflammatory pathway, with the 5-lipoxygenase (5-LO) branch responsible for producing potent lipid mediators known as leukotrienes. These molecules are deeply implicated in the pathophysiology of numerous inflammatory diseases, including asthma and allergic rhinitis.[1] A key regulatory nexus in this pathway is the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein essential for leukotriene synthesis.[2][3] MK-886 is a potent, orally active, and cell-permeable small molecule that specifically inhibits FLAP.[4] By binding to FLAP, MK-886 prevents the necessary interaction between 5-lipoxygenase and its substrate, arachidonic acid, thereby potently suppressing the biosynthesis of all leukotrienes.[5] This technical guide offers an in-depth exploration of the mechanism of MK-886, its application as a critical research tool for dissecting the 5-LO pathway, and the established experimental protocols for its use.
Section 1: The Arachidonic Acid Cascade and the 5-Lipoxygenase Axis
The cellular response to inflammatory stimuli often involves the liberation of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (cPLA2α).[6] Once released, AA serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.[7]
The 5-lipoxygenase (5-LO) pathway is of particular importance in immune and inflammatory cells like neutrophils, mast cells, and eosinophils.[8] It catalyzes the conversion of AA into a cascade of inflammatory mediators called leukotrienes. This process, however, is not initiated by 5-LO alone. It requires the crucial involvement of the 5-lipoxygenase-activating protein, or FLAP.[7][9]
Upon cellular activation, 5-LO translocates from the cytosol to the nuclear membrane, where FLAP is located.[7][10] FLAP is believed to function as a "scaffolding" or transfer protein, binding the liberated arachidonic acid and presenting it to 5-LO for catalysis.[8][9] This initial enzymatic step converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly transformed into the unstable epoxide, leukotriene A4 (LTA4).[8] LTA4 is the common precursor for two distinct classes of leukotrienes:
-
Leukotriene B4 (LTB4): Formed by the action of LTA4 hydrolase, LTB4 is a powerful chemoattractant for neutrophils and other immune cells.[8]
-
Cysteinyl Leukotrienes (CysLTs): Formed by the conjugation of LTA4 with glutathione by LTC4 synthase, this class includes LTC4, LTD4, and LTE4.[11] They are known for their potent effects on smooth muscle contraction (bronchoconstriction) and increasing vascular permeability.[7]
Given its upstream and essential role, FLAP represents a prime target for therapeutic intervention to broadly inhibit the production of all leukotrienes.[12][13]
Figure 1: Overview of the Arachidonic Acid Cascade.
Section 2: Molecular Profile and Mechanism of Action of MK-886
MK-886, formerly known as L-663,536, is an indole-based compound that was instrumental in the discovery and characterization of FLAP.[14] Researchers observed that while MK-886 potently inhibited leukotriene biosynthesis in intact cells, it had no direct inhibitory effect on the 5-LO enzyme in cell-free systems.[5][14] This paradox led to the identification of a specific, high-affinity membrane binding protein for MK-886, which was subsequently named 5-lipoxygenase-activating protein (FLAP).[1][14]
Mechanism of Action: The primary mechanism of MK-886 is the direct, high-affinity binding to FLAP.[15] This interaction prevents FLAP from facilitating the transfer of arachidonic acid to 5-lipoxygenase.[1] By occupying the substrate-binding site on FLAP, MK-886 effectively uncouples 5-LO from its substrate, thereby halting the entire downstream synthesis of LTA4 and, consequently, both LTB4 and the cysteinyl leukotrienes.[5] Studies have shown that MK-886 can both prevent the translocation of 5-LO to the membrane upon cell stimulation and reverse this association if it has already occurred.[5]
Figure 3: Workflow for In Vitro LTB4 Inhibition Assay.
Section 5: Therapeutic Context and Future Directions
The clear role of leukotrienes in inflammatory diseases made FLAP an attractive therapeutic target. [12]MK-886 and other FLAP inhibitors showed efficacy in early clinical trials for conditions like asthma. [1][19]However, despite this initial promise, no FLAP inhibitor has yet reached the market for clinical use. [20] The reasons for this are not fully published but may involve pharmacokinetic challenges, off-target effects, or a therapeutic window that was not superior to existing treatments like leukotriene receptor antagonists. [1]Nevertheless, the link between the FLAP gene (ALOX5AP) and risk for cardiovascular events like myocardial infarction and stroke has renewed interest in this target. [1][20] MK-886 remains a gold-standard research tool. Its high potency and specificity (at appropriate concentrations) allow scientists to definitively probe the involvement of the 5-LO pathway in diverse fields, from inflammation and immunology to cancer and neuroscience. [21][22][23]The insights gained from using MK-886 continue to inform the development of new generations of FLAP inhibitors with potentially improved therapeutic profiles. [20]
References
-
5-lipoxygenase-activating protein. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Murphy, R. C. (2013). Biosynthesis and metabolism of leukotrienes. Bioscience Reports, 33(4), e00055. Available from: [Link]
-
Leukotriene. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Haeggström, J. Z., & Funk, C. D. (2011). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Lipid Research, 52(2), 153-167. Available from: [Link]
-
O'Byrne, P. M. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber, 22(3), 62-64. Available from: [Link]
-
What are FLAP inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 9, 2024, from [Link]
-
FLAP (5-Lipoxygenase-activating protein) Inhibitors. (n.d.). CD Biosynsis. Retrieved January 9, 2024, from [Link]
-
Evans, J. F., Ferguson, A. D., & Hutchinson, J. H. (2009). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 30(10), 503-508. Available from: [Link]
-
Gerstmeier, J., & Werz, O. (2017). Recent advances for FLAP inhibitors. Pharmaceutical Patent Analyst, 6(3), 111-120. Available from: [Link]
-
Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. Current Opinion in Investigational Drugs, 10(11), 1163-1172. Available from: [Link]
-
Fig. 1. Leukotriene synthesis pathway indicating the enzymes that are involved in each step of synthesis. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Jan, C. R., et al. (2001). MK-886, a Leukotriene Biosynthesis Inhibitor, as an Activator of Ca2+ Mobilization in Madin-Darby Canine Kidney (MDCK) Cells. Pharmacology, 63(1), 28-35. Available from: [Link]
-
Borgeat, P., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(1), 111-116. Available from: [Link]
-
Peters-Golden, M., & Brock, T. G. (2003). 5-lipoxygenase and FLAP. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 99-109. Available from: [Link]
-
Byrum, R. S., et al. (1997). Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses. The Journal of Experimental Medicine, 185(6), 1065-1075. Available from: [Link]
-
Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses. (n.d.). AMiner. Retrieved January 9, 2024, from [Link]
-
Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 48-54. Available from: [Link]
-
Uz, T., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 435(2), 159-163. Available from: [Link]
-
Rådmark, O., et al. (2020). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. The FEBS Journal, 287(11), 2179-2192. Available from: [Link]
-
5-lipoxygenase-activating protein – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2024, from [Link]
-
Kehrer, J. P., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Biochemical Journal, 340(2), 539-545. Available from: [Link]
-
Campbell, W. B., et al. (1998). Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. British Journal of Pharmacology, 123(4), 643-653. Available from: [Link]
-
MK 886 sodium salt. (n.d.). BioGems. Retrieved January 9, 2024, from [Link]
-
Ménard, L., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(1), 111-116. Available from: [Link]
-
Eoff, R. L., et al. (2013). Leukotriene Biosynthesis Inhibitor MK886 Impedes DNA Polymerase Activity. Biochemistry, 52(4), 696-706. Available from: [Link]
-
The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. (1999). Biochemical Journal, 340(2), 539-545. Available from: [Link]
-
Stanke-Labesque, F., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(3), 519-526. Available from: [Link]
-
Friedman, B. S., et al. (1993). Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. American Review of Respiratory Disease, 147(1), 839-844. Available from: [Link]
-
Young, R. N. (1991). Development of novel leukotriene--based anti-asthma drugs: MK-886 and MK-571. Agents and Actions Supplements, 34, 147-157. Available from: [Link]
-
Charleson, S., et al. (1992). A binding assay for 5-lipoxygenase-activating protein. Molecular Pharmacology, 41(5), 873-879. Available from: [Link]
-
Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis. Nature, 343(6255), 282-284. Available from: [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-1442. Available from: [Link]
-
Stanke-Labesque, F., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(3), 519-526. Available from: [Link]
-
Khan, M. A., et al. (1993). MK 886, an antagonist of leukotriene generation, inhibits DNA synthesis in a subset of acute myeloid leukaemia cells. Leukemia Research, 17(9), 759-762. Available from: [Link]
Sources
- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Leukotriene - Wikipedia [en.wikipedia.org]
- 9. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. biosciencepharma.com [biosciencepharma.com]
- 12. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biosynsis.com [biosynsis.com]
- 22. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MK 886, an antagonist of leukotriene generation, inhibits DNA synthesis in a subset of acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconvoluting the Cellular Interactome of MK-886: A Technical Guide to Target Identification and Validation
Abstract
MK-886, initially developed as a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), has emerged as a valuable chemical probe with a complex polypharmacology.[1][2] While its interaction with FLAP is well-documented and foundational to its role in blocking leukotriene biosynthesis, a growing body of evidence reveals that MK-886 engages with a diverse array of cellular targets, often in a FLAP-independent manner.[3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aimed at systematically investigating the cellular targets of MK-886. We will move beyond a simple cataloging of known interactors to detail the strategic and methodological rationale behind modern target deconvolution workflows. This document is structured to provide not only the "how" but, more critically, the "why," empowering researchers to design and execute robust, self-validating experiments to explore the full mechanistic landscape of this and other small molecules.
Introduction: The Evolving Story of MK-886
MK-886 (also known as L-663,536) is a synthetic indole compound that potently inhibits the biosynthesis of leukotrienes, lipid mediators deeply implicated in inflammatory diseases such as asthma and atherosclerosis.[5][6] Its primary mechanism of action was elucidated through pioneering studies that identified its direct binding target: the 18-kDa integral membrane protein known as 5-lipoxygenase-activating protein, or FLAP.[7][8] MK-886 functions by binding to FLAP, which in turn prevents the translocation and activation of the 5-lipoxygenase (5-LOX) enzyme, a critical step in the conversion of arachidonic acid to pro-inflammatory leukotrienes.[2]
However, the scientific narrative of MK-886 has expanded significantly. Numerous studies have reported biological effects that are independent of FLAP inhibition, hinting at a broader range of cellular interactions. This "off-target" profile is not merely a collection of experimental artifacts but represents a crucial aspect of the compound's bioactivity, with implications for its therapeutic potential and toxicity. Understanding this polypharmacology is essential for accurately interpreting experimental data and for the rational design of future therapeutics.
Known On-Target and Off-Target Interactions
A successful investigation into the cellular targets of MK-886 must be grounded in an understanding of its currently known interactome. This knowledge provides a critical foundation for designing appropriate control experiments and for contextualizing novel findings.
| Target Protein/Pathway | Primary Consequence of Interaction | Key Experimental Evidence |
| 5-Lipoxygenase-Activating Protein (FLAP) | Inhibition of leukotriene biosynthesis | Photoaffinity labeling, affinity purification, functional assays demonstrating blockage of 5-LOX translocation.[2][7][8] |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Non-competitive antagonism, inhibition of fatty acid-activated gene transcription. | Reporter gene assays, ligand-receptor interaction assays, analysis of downstream gene expression (e.g., keratin-1).[3] |
| Mitochondria | Sensitization of the permeability transition pore (PTP) at low concentrations; depolarization and respiratory inhibition at higher concentrations. | Mitochondrial swelling assays, measurement of mitochondrial membrane potential, oxygen consumption rate analysis. |
| Cyclooxygenase-1 (COX-1) | Direct inhibition of enzyme activity, suppression of prostaglandin and thromboxane formation. | In vitro enzyme activity assays, measurement of COX-1-derived products in platelets.[9] |
| DNA Polymerases | Mixed inhibition of Y-family and B-family DNA polymerases, with increased potency against DNA polymerase iota (hpol ι). | In vitro DNA polymerase activity assays, Michaelis-Menten kinetics, DNA binding assays.[10] |
| Apoptosis Induction | Pro-apoptotic effects in various cancer cell lines, often independent of FLAP expression. | Annexin V/PI staining, caspase activation assays, studies in FLAP-deficient cell lines.[4] |
Strategic Framework for Target Deconvolution
Identifying the complete set of cellular targets for a small molecule like MK-886 requires a multi-pronged, unbiased approach. The core principle is to use the small molecule itself as a "bait" to capture its interacting partners from the complex milieu of the cellular proteome. This is followed by highly sensitive mass spectrometry to identify the captured proteins. Two orthogonal, state-of-the-art methodologies form the cornerstone of a robust target identification strategy: Chemical Proteomics (specifically, affinity purification coupled to mass spectrometry) and the Cellular Thermal Shift Assay (CETSA) .
The causality behind employing both methods is rooted in their complementary nature. Affinity-based methods excel at identifying direct physical binders, while CETSA provides crucial in-situ validation of target engagement within the unperturbed environment of an intact cell.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, field-proven protocols for the key experimental workflows. The causality for each step is explained to ensure a deep understanding of the methodology.
Workflow 1: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is the gold standard for the unbiased identification of direct small molecule-protein interactions. The workflow hinges on the synthesis of an MK-886 analog tagged with an affinity handle (e.g., biotin), which allows for the selective capture of binding proteins.
Causality: By immobilizing the drug, we can physically isolate its binding partners from the thousands of other proteins in a cell lysate. The use of a "free drug" competition control is a critical self-validating step; true binders will be competed off the affinity matrix by an excess of the untagged MK-886, while non-specific interactors will not.
Detailed Protocol:
-
Preparation of Affinity Matrix:
-
Synthesize a biotinylated version of MK-886. The biotin moiety should be attached via a flexible linker (e.g., a polyethylene glycol or long alkyl chain) to a position on the MK-886 molecule that is not critical for target binding, to minimize steric hindrance.[11]
-
Equilibrate streptavidin-conjugated magnetic beads by washing them three times with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
-
Cell Lysis:
-
Culture cells of interest (e.g., a cell line known to be sensitive to MK-886-induced apoptosis) to ~80-90% confluency.
-
Harvest cells and lyse them in the aforementioned lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the proteome extract.
-
-
Affinity Pulldown:
-
Divide the clarified lysate into three tubes for the experimental, competition, and negative controls.
-
Competition Control: Add an excess (e.g., 100-fold molar excess) of free, untagged MK-886 sodium to this tube and incubate for 1 hour at 4°C. This step allows the free drug to occupy the binding sites of its true targets.
-
Add the biotinylated MK-886 probe to the experimental and competition control tubes to a final concentration of ~1-5 µM. Add biotin alone to the negative control tube. Incubate all tubes for 1-2 hours at 4°C with gentle rotation.
-
Add the equilibrated streptavidin beads to each tube and incubate for another 1 hour at 4°C to capture the probe and its bound proteins.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times with 1 mL of lysis buffer, followed by 3 times with PBS) to remove proteins that are non-specifically bound to the beads or the probe.
-
Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer or by using a more specific elution method like incubation with 0.5 N NH₄OH and 0.5 mM EDTA.[12]
-
-
Mass Spectrometry and Data Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).
-
Excise protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
-
Search the resulting MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the proteins.
-
Perform quantitative analysis (either label-free or using isotopic labeling) to identify proteins that are significantly enriched in the experimental sample compared to both the negative control and, most importantly, the competition control. True targets of MK-886 will show a marked decrease in abundance in the competition sample.
-
Workflow 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming and quantifying drug-target engagement in intact cells or even tissues. It operates on the principle that when a protein binds to a ligand (like MK-886), it becomes thermodynamically stabilized and thus more resistant to heat-induced denaturation.
Causality: This technique is label-free and is performed in a physiological context, making it an ideal orthogonal method to validate hits from AP-MS. It provides evidence that the drug not only binds its target but does so within the complex, crowded environment of a living cell, after crossing any cellular membranes.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or the desired concentration of MK-886 sodium for a duration sufficient to allow cell entry and target engagement (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension (e.g., 100 µL) into PCR tubes, with one tube for each temperature point.
-
Heat the tubes in a thermal cycler for a set time (typically 3-8 minutes) across a range of temperatures designed to span the melting point of the target protein(s).[15] A typical starting range is 40°C to 70°C in 2-3°C increments.
-
After heating, cool the samples to room temperature.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells to release their contents. A common method is to use repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C) to avoid detergents that might interfere with protein stability.
-
Pellet the heat-denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western blotting or an ELISA.
-
For each treatment condition (vehicle vs. MK-886), quantify the band intensities and normalize them to the amount of protein present at the lowest temperature (which is set to 100%).
-
Plot the normalized soluble protein fraction against temperature to generate melting curves. A positive result is a rightward shift in the melting curve for the MK-886-treated sample, indicating ligand-induced stabilization.[5][16] This shift confirms that MK-886 engages the target protein in intact cells.
-
Validating a Known Off-Target: The Case of PPARα
The identification of PPARα as a target of MK-886 provides an excellent case study in target validation.[3] The initial hypothesis was based on the fact that FLAP is a fatty-acid binding protein, and MK-886 might interact with other such proteins, including the PPAR nuclear receptor family.[3]
Validation Strategy:
-
Reporter Gene Assays: The primary validation used a reporter gene system.[3] Cells were transfected with a plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE).
-
Experiment: Cells were treated with a known PPARα agonist (like Wy-14,643) to induce luciferase expression.
-
Test: Co-treatment with MK-886 was shown to inhibit this agonist-induced luciferase activity in a dose-dependent manner, demonstrating an antagonistic effect.[1][3]
-
Controls: Minimal effects were seen on PPARβ and PPARγ activity, indicating selectivity for the alpha isoform.[3]
-
-
Functional Cellular Assays: To confirm that this inhibition has a functional consequence in a normal cellular context, researchers measured the expression of keratin-1, a protein known to be encoded by a PPARα-responsive gene. MK-886 treatment reduced the expression of this endogenous protein in primary keratinocytes.[3]
-
Mechanism of Action: Further studies using ligand-receptor interaction assays demonstrated that MK-886 acts as a non-competitive inhibitor, preventing the conformational change in PPARα necessary for its activation.[3]
This multi-layered approach—from a synthetic reporter to an endogenous downstream target to the specific biochemical mechanism—provides a robust and trustworthy validation of PPARα as a genuine cellular target of MK-886.
Conclusion and Future Directions
The investigation of MK-886's cellular targets serves as a paradigm for modern chemical biology and drug discovery. It underscores the principle that small molecules often possess a complex polypharmacology that extends beyond their primary, intended target. A comprehensive understanding of this target profile is not a peripheral exercise but is central to elucidating the molecule's full mechanism of action, predicting potential toxicities, and identifying opportunities for therapeutic repositioning.
The integrated application of unbiased, discovery-phase techniques like affinity purification-mass spectrometry with rigorous, in-situ validation methods such as the Cellular Thermal Shift Assay provides a powerful and self-validating framework. By adhering to these principles of orthogonal validation and mechanistic inquiry, researchers can confidently navigate the complex cellular interactome of MK-886 and other bioactive small molecules, paving the way for more precise and effective therapeutic interventions.
References
-
Al-Jassar, F. A., Jida, M., & Smith, T. K. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 137–151. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(12), e4705. [Link]
-
ResearchGate. (n.d.). A general proteomic workflow. [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]
-
MtoZ Biolabs. (n.d.). Proteomics Analysis Workflow. [Link]
-
Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876–1885. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). [Link]
-
Agilent Technologies. (n.d.). Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. [Link]
-
University of Washington. (n.d.). Intro to Proteomics/Proteomics Workflow. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal, 356(Pt 3), 899–906. [Link]
-
Datta, K., Biswal, S. S., & Kehrer, J. P. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Biochemical Journal, 340(Pt 2), 371–375. [Link]
-
Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis. Nature, 343(6255), 282–284. [Link]
-
An, S. S., & Raines, R. T. (2006). Chemical synthesis and biotinylation of the thrombospondin domain TSR2. Biopolymers, 84(4), 450–458. [Link]
-
Imbesi, M., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 438(2), 162–166. [Link]
-
Cyrus, T., et al. (2007). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Atherosclerosis, 193(2), 283–290. [Link]
-
Rouzer, C. A., Ford-Hutchinson, A. W., Morton, H. E., & Gillard, J. W. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. The Journal of Biological Chemistry, 265(3), 1436–1442. [Link]
-
Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 84–90. [Link]
-
Lin, S., et al. (2016). PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes. PPAR Research, 2016, 6042162. [Link]
-
Pospisilova, S., et al. (2015). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. DNA Repair, 35, 76–85. [Link]
-
Lino, C. A., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy, 31(1), 1–17. [Link]
-
Cristea, I. M., & Chait, B. T. (2011). Affinity Purification of Protein Complexes. Cold Spring Harbor Protocols, 2011(6). [Link]
-
Guruharsha, K. G., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102996. [Link]
-
Fox, J. D., & Waugh, D. S. (2003). Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag. Cold Spring Harbor Protocols, 2003(10). [Link]
-
PubMed. (2016). PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes. [Link]
-
Lakkireddy, M., et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 1961, 237–253. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 12. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomics Analysis Workflow | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Cytotoxicity Studies of MK-886 Sodium
This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of MK-886 sodium salt. It is designed for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the cytotoxic profile of this compound. The methodologies described herein are rooted in established principles of cell-based assays, emphasizing scientific integrity and logical experimental progression to yield a robust and interpretable dataset.
Introduction: The Scientific Imperative for MK-886 Cytotoxicity Profiling
MK-886 is a well-characterized and potent inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3][4] Its primary mechanism involves binding to FLAP, thereby preventing the synthesis of leukotrienes—a class of pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, cardiovascular disease, and various cancers.[5][6][7][8] The therapeutic potential of MK-886 is significant; however, its progression through the drug development pipeline is contingent upon a thorough understanding of its safety profile.
Beyond its primary role as a FLAP inhibitor, studies have demonstrated that MK-886 can induce apoptosis (programmed cell death) in various cell lines, a phenomenon that may be independent of leukotriene inhibition.[1][9][10] Furthermore, research has indicated other potential off-target effects, including non-competitive antagonism of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and inhibition of cyclooxygenase-1 (COX-1) and certain DNA polymerases.[9][11][12][13]
Therefore, a preliminary cytotoxicity assessment is not merely a toxicological screen but a crucial mechanistic inquiry. The core objective is to answer two fundamental questions:
-
At what concentration range does MK-886 sodium impact cell health?
-
What is the predominant mechanism of cell death—necrosis or apoptosis?
This guide outlines a multi-assay strategy to systematically address these questions.
Core Mechanism of Action: FLAP Inhibition
To design meaningful cytotoxicity studies, one must first grasp the primary molecular target of MK-886. The compound operates within the 5-lipoxygenase (5-LOX) pathway, which is responsible for converting arachidonic acid (AA) into leukotrienes.
The Leukotriene Synthesis Pathway: Cellular activation liberates AA from membrane phospholipids. For 5-LOX to act on AA, it must translocate to the nuclear envelope and associate with FLAP.[14][15] FLAP is not an enzyme itself but a crucial scaffolding or transfer protein that presents AA to 5-LOX for conversion into the unstable intermediate, Leukotriene A4 (LTA4).[5][6][14] LTA4 is then enzymatically converted to Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[16][17]
MK-886 exerts its inhibitory effect by binding directly to FLAP, which prevents the translocation and activation of 5-LOX at the nuclear membrane.[15][18] This blockade halts the entire downstream production of leukotrienes.
Caption: A logical workflow for the preliminary cytotoxicity assessment of MK-886.
Standard Operating Protocols
The following protocols are foundational templates. It is imperative to optimize parameters such as cell seeding density, reagent concentrations, and incubation times for the specific cell line being used.
Protocol 1: MTT Cell Viability Assay
Scientific Rationale: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population. [19]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. [20]The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is an excellent high-throughput method for initial screening and IC50 determination. [21]
Caption: Standard workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. [22]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of MK-886 sodium salt in an appropriate solvent (e.g., sterile water or DMSO). [2][10]Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of MK-886. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours). [22]5. MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. [22]Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [23]7. Data Acquisition: Gently shake the plate for 5-10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO) from all other readings.
-
Calculate the percentage of cell viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot % Viability against the log of the MK-886 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Scientific Rationale: The LDH assay quantifies cytotoxicity by measuring the integrity of the plasma membrane. [20]LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis, characteristic of necrosis. [24]The amount of LDH in the supernatant is measured via a coupled enzymatic reaction that produces a colored formazan product, which is directly proportional to the level of cytotoxicity. [24]
Caption: Standard workflow for the LDH cytotoxicity assay.
Methodology:
-
Cell Treatment: Plate and treat cells with MK-886 as described in the MTT protocol (Steps 1-4).
-
Control Preparation: Prepare the necessary controls on the same plate:
-
Vehicle Control: Cells treated with the vehicle solvent only.
-
Maximum LDH Release Control: Add a lysis solution (e.g., 10X Lysis Buffer containing Triton X-100) to untreated wells 30-45 minutes before the assay endpoint to induce 100% cell lysis. [25] * Background Control: Medium only.
-
-
Supernatant Collection: Centrifuge the plate (if using suspension cells). Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Treated LDH Release - Vehicle Control Release) / (Maximum LDH Release - Vehicle Control Release)] * 100.
-
Protocol 3: Apoptosis Assay via Annexin V & 7-AAD Staining
Scientific Rationale: This flow cytometry-based assay provides a definitive characterization of the mode of cell death. [26]It uses two key reagents:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, making it accessible for Annexin V binding. [26]* 7-AAD (7-aminoactinomycin D): A fluorescent DNA intercalator that is membrane-impermeable. It can only enter and stain the DNA of cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells. [26] This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V (-) / 7-AAD (-): Healthy, viable cells.
-
Annexin V (+) / 7-AAD (-): Early apoptotic cells.
-
Annexin V (+) / 7-AAD (+): Late apoptotic/necrotic cells.
-
Annexin V (-) / 7-AAD (+): Necrotic cells (rarely observed with this specific stain combination).
Caption: Standard workflow for the Annexin V / 7-AAD apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of MK-886 (based on MTT results, e.g., IC25, IC50, IC75) for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect all cells, including floating cells in the supernatant (which may be apoptotic) and adherent cells (gently detached using trypsin). Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS to remove any residual medium. [27]4. Staining:
-
Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and 7-AAD to the cell suspension.
-
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Data Acquisition: Analyze the samples promptly on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Generate a quadrant plot of 7-AAD fluorescence vs. Annexin V fluorescence.
-
Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic).
-
Data Synthesis and Interpretation
The power of this approach lies in synthesizing the data from all three assays. A summary table allows for a clear, comparative analysis of MK-886's effects across different concentrations.
Table 1: Hypothetical Cytotoxicity Profile of MK-886 Sodium on HL-60 Cells after 48h Treatment
| MK-886 Conc. (µM) | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) | Flow Cytometry (% Early Apoptotic) | Flow Cytometry (% Late Apoptotic/Necrotic) | Interpretation |
|---|---|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 5 ± 1.2 | 3 ± 0.8 | 2 ± 0.5 | Baseline |
| 1 | 85 ± 5.1 | 7 ± 1.5 | 12 ± 2.1 | 4 ± 0.9 | Minor viability loss, primarily via early apoptosis. |
| 5 | 52 ± 6.3 | 11 ± 2.0 | 45 ± 4.5 | 8 ± 1.3 | Significant viability loss driven by apoptosis (IC50). |
| 10 | 21 ± 3.9 | 18 ± 2.8 | 35 ± 3.8 | 39 ± 4.1 | High cytotoxicity with shift to late apoptosis. |
| 25 | 8 ± 2.1 | 45 ± 5.0 | 15 ± 2.5 | 70 ± 6.2 | Severe cytotoxicity, membrane integrity loss. |
Causality-Driven Interpretation:
-
Low LDH, Decreasing MTT, Increasing Annexin V (+)/7-AAD (-): This classic signature indicates that MK-886 is inducing apoptosis. The loss of metabolic activity (MTT) is due to programmed cell death, not immediate membrane rupture (necrosis). This has been observed in studies on HL-60 and prostate cancer cells. [28][29]* High LDH, Low MTT, High Annexin V (+)/7-AAD (+): At higher concentrations, the apoptotic process may progress to secondary necrosis, or the compound may induce direct necrotic effects, leading to significant membrane damage.
Conclusion and Future Directions
This guide outlines a robust, logical, and self-validating workflow for the preliminary cytotoxic assessment of MK-886 sodium. By integrating assays for metabolic activity, membrane integrity, and apoptotic markers, researchers can build a comprehensive initial profile of the compound's effect on cultured cells.
The data generated from these preliminary studies form the foundation for more advanced mechanistic investigations. Logical next steps include:
-
Caspase Activation Assays: To confirm the involvement of the caspase cascade, a hallmark of apoptosis, using fluorogenic substrates or antibodies against cleaved caspases (e.g., Caspase-3, -7, -8, -9). [30][31][32]* Mitochondrial Involvement: Assessing changes in mitochondrial membrane potential (e.g., using JC-1 dye) and expression of Bcl-2 family proteins (Bcl-2, Bax) to explore the intrinsic apoptotic pathway. [33]* Cell Line Specificity: Repeating the assays in a panel of cell lines (e.g., cancerous vs. non-cancerous) to determine if the cytotoxic effects are selective.
-
Target Validation: Investigating whether the observed apoptosis is dependent on FLAP inhibition by, for example, attempting to rescue the phenotype with exogenous leukotrienes. [28] By following this structured approach, researchers can ensure that their preliminary findings on MK-886 cytotoxicity are both technically sound and scientifically insightful.
References
- Evans, J. F. (2009). FLAP inhibitors for the treatment of inflammatory diseases. Current opinion in chemical biology.
- Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent.
- MedchemExpress. (n.d.). MK-886 (L 663536). MedchemExpress.com.
- ResearchGate. (n.d.). Leukotriene biosynthesis pathway and receptor recognition. ResearchGate.
- ResearchGate. (n.d.). Schematic of leukotriene biosynthesis. ResearchGate.
- JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays. Thermo Fisher Scientific.
- Wikipedia. (n.d.). MK-886. Wikipedia.
- Cianchi, F., et al. (2006). Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells. Molecular Cancer Therapeutics.
- ResearchGate. (n.d.). Leukotriene synthesis pathway indicating the enzymes that are involved. ResearchGate.
- MedchemExpress. (n.d.). MK-886 sodium salt (L 663536 sodium salt). MedchemExpress.com.
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad.
- Dittmann, K. H., et al. (1998). MK-886, a leukotriene biosynthesis inhibitor, induces antiproliferative effects and apoptosis in HL-60 cells. Leukemia Research.
- Blizard Institute. (n.d.). Caspase activity and Apoptosis - Flow Cytometry Core Facility. Blizard Institute.
- CD Biosynsis. (n.d.). FLAP (5-Lipoxygenase-activating protein) Inhibitors. CD Biosynsis.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd.
- Haeggström, J. Z. (2018). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Macnaughton, J. K., et al. (2021). Cross-Talk between Cancer Cells and the Tumour Microenvironment: The Role of the 5-Lipoxygenase Pathway. International Journal of Molecular Sciences.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- American Association for Cancer Research. (2006). Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells. Molecular Cancer Therapeutics.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine. BenchChem.
- Koeppen, M. (2024). Figure 1A: Schematic of the leukotriene synthesis pathway, illustrating the target sites of montelukast and zileuton. BioRender.com.
- BenchChem. (n.d.). Diflapolin vs. MK-886 in the Inhibition of the 5-Lipoxygenase Pathway. BenchChem.
- AmBeed. (n.d.). MK-886 sodium salt. AmBeed.
- Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology.
- Wojtaszek, J. L., et al. (2013). Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Chemical Research in Toxicology.
- F-P., Lu, et al. (2012). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Psychopharmacology.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Cayman Chemical. (n.d.). MK-886 (sodium salt). Cayman Chemical.
- Santa Cruz Biotechnology. (n.d.). MK-886 sodium salt. SCBT.
- Meletiadis, J., et al. (2009). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Journal of BUON.
- Patsnap. (2024). What are FLAP inhibitors and how do they work?. Patsnap Synapse.
- V-Bio. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube.
- BioGems. (n.d.). MK 886 sodium salt. BioGems.
- ResearchGate. (n.d.). FLAP inhibitors for the treatment of inflammatory diseases. ResearchGate.
- Korkmaz, B., & Werz, O. (2017). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Expert Opinion on Drug Discovery.
- BenchChem. (n.d.). Application Notes: Assessing Cell Viability in Methoxyacetic Acid (MAA) Treated Cells using MTT and LDH Assays. BenchChem.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Danaher.
- Wegner, W., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology.
- Mancini, J. A., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry.
- ResearchGate. (1990). (PDF) MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate.
- National Center for Biotechnology Information. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. NCBI.
Sources
- 1. MK-886 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. MK 886 sodium salt [bio-gems.com]
- 5. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. Cytotoxicity Assay Protocol [protocols.io]
- 28. MK-886, a leukotriene biosynthesis inhibitor, induces antiproliferative effects and apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. Caspase activity and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 33. Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Interrogating the Inflammatory Cascade with Precision
An In-Depth Technical Guide to MK886 Sodium for Basic Research in Inflammation
Inflammation is a complex biological response fundamental to host defense, yet its dysregulation underpins a vast array of chronic diseases, from asthma to atherosclerosis.[1][2] At the heart of many inflammatory processes are potent, short-lived signaling molecules known as lipid mediators. Among these, the leukotrienes (LTs) are principal drivers of leukocyte recruitment, vascular permeability, and smooth muscle constriction. Understanding the precise contribution of the leukotriene pathway to a specific disease model is a critical objective for researchers in both academia and industry.
This compound is an indispensable pharmacological tool for this purpose. It is not merely an inhibitor but a high-precision probe that allows for the targeted shutdown of leukotriene biosynthesis. This guide provides a comprehensive overview of MK886, moving beyond simple protocols to explain the mechanistic rationale behind its use, empowering researchers to design robust experiments and interpret their data with confidence.
The Target: 5-Lipoxygenase-Activating Protein (FLAP) and the Leukotriene Pathway
To wield MK886 effectively, one must first understand its target. Leukotrienes are not stored pre-formed within cells; they are synthesized de novo upon cellular activation. This rapid synthesis is initiated when an inflammatory stimulus triggers the release of arachidonic acid (AA) from the nuclear membrane.
The subsequent steps are orchestrated by two key proteins:
-
5-Lipoxygenase (5-LO): The enzyme that directly metabolizes arachidonic acid.
-
5-Lipoxygenase-Activating Protein (FLAP): A crucial integral membrane protein. Upon cell stimulation, 5-LO translocates from the cytosol to the nuclear envelope, where it forms a complex with FLAP.[3][4] FLAP acts as a scaffold or "chaperone" protein, binding arachidonic acid and presenting it to 5-LO for efficient processing.[1][2]
This 5-LO/FLAP complex converts arachidonic acid into the unstable intermediate Leukotriene A4 (LTA4). LTA4 is then rapidly converted into either Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl-leukotrienes (CysLTs: LTC4, LTD4, LTE4), which are infamous for their role in bronchoconstriction and vascular leakage.[1] By inhibiting FLAP, MK886 prevents the formation of the 5-LO/FLAP complex, thereby halting the production of all downstream leukotrienes.[1][4]
Core Characteristics of this compound
MK886 is a potent, selective, and orally active inhibitor of FLAP.[5][6] Its sodium salt form is typically used in research for improved handling and solubility.
| Property | Value | Source(s) |
| Synonyms | L-663,536, MK-886 sodium salt | [5][7] |
| CAS Number | 118427-55-7 | [8][9][10] |
| Molecular Formula | C₂₇H₃₃ClNNaO₂S | [8][9] |
| Molecular Weight | 494.1 g/mol | [8][9][10] |
| Purity | Typically ≥98% | [7][10] |
| Solubility | DMSO (~20 mg/mL), Ethanol (~20 mg/mL), DMF (~30 mg/mL) | [9] |
| Storage | Store at -20°C for long-term stability | [5] |
Mechanism of Action: MK886 binds with high affinity to FLAP, preventing the conformational changes necessary for it to bind arachidonic acid and interact with 5-LO.[9] This action is highly specific; MK886 does not directly inhibit 5-LO activity in cell-free systems, a critical distinction that confirms its mechanism is FLAP-dependent.[4] This specific mode of action—preventing 5-LO translocation and activation—is the key to its utility as a research tool.[4]
Potency: MK886 is highly potent, inhibiting leukotriene biosynthesis in human polymorphonuclear leukocytes with an IC₅₀ of approximately 2.5-3 nM and in human whole blood with an IC₅₀ of 1.1 µM.[6][7][9][11]
Critical Consideration: Off-Target Activities Scientific integrity demands awareness of a tool's limitations. While highly selective for FLAP, at higher concentrations MK886 has been shown to exhibit off-target effects that must be considered during experimental design and data interpretation:
-
Cyclooxygenase-1 (COX-1) Inhibition: MK886 can inhibit isolated COX-1 with an IC₅₀ of ~8 µM.[12] This is particularly relevant in studies involving platelets, where it can suppress COX-1-mediated aggregation.[12]
-
PPARα Antagonism: It can act as a moderately potent antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) with an IC₅₀ in the 0.5-1 µM range.[6]
-
DNA Polymerase Inhibition: A study identified MK886 as an inhibitor of several human DNA polymerases, though with IC₅₀ values generally higher than those for FLAP inhibition.[13]
These off-target effects are several orders of magnitude less potent than its action on FLAP. However, researchers should aim to use the lowest effective concentration possible and consider appropriate control experiments to validate that observed effects are due to leukotriene synthesis inhibition.
Experimental Design and Protocols: An In Vitro Guide
MK886 is invaluable for dissecting the role of leukotrienes in cellular responses to inflammatory stimuli.
Objective: To determine if a specific cellular response (e.g., cytokine release, migration, gene expression) is dependent on the de novo synthesis of leukotrienes.
Core Workflow:
-
Prepare Cells: Culture primary cells (e.g., neutrophils, macrophages) or cell lines known to express the 5-LO/FLAP pathway.
-
Pre-treatment: Incubate cells with MK886 (or vehicle control) for a short period (e.g., 15-30 minutes) to ensure the inhibitor is present before the pathway is activated.
-
Stimulate: Add the inflammatory stimulus of interest (e.g., LPS, zymosan, calcium ionophore A23187).
-
Assay: Measure the primary endpoint (e.g., cytokine levels in supernatant via ELISA) and, critically, confirm target engagement by measuring leukotriene production (e.g., LTB4 or CysLTs).
Detailed Protocol: Inhibition of Leukotriene Synthesis in Macrophages
This protocol provides a template for assessing the effect of MK886 on leukotriene production in response to a calcium ionophore, a potent, receptor-independent stimulus.
1. Reagent Preparation:
-
MK886 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulus: Prepare a 1 mM stock of Calcium Ionophore A23187 in DMSO.
-
Assay Buffer: PBS for cell washing.
2. Cell Plating:
-
Plate murine bone marrow-derived macrophages or a human cell line like THP-1 in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Allow cells to adhere and rest overnight.
3. Experimental Procedure:
-
Gently wash cells twice with warm PBS.
-
Add 495 µL of serum-free medium to each well.
-
Prepare working dilutions of MK886 from the 10 mM stock. For a final concentration range of 10 nM to 10 µM, prepare intermediate dilutions in serum-free medium.
-
Add 5 µL of the appropriate MK886 working solution (or DMSO vehicle) to each well. Mix gently.
-
Incubate the plate for 30 minutes at 37°C, 5% CO₂. This is the pre-incubation step.
-
Prepare a working solution of A23187. For a final concentration of 5 µM, dilute the stock in serum-free medium.
-
Add 5 µL of the A23187 working solution to stimulate the cells.
-
Incubate for 15 minutes at 37°C. (Note: The optimal stimulation time can vary and should be determined empirically).
-
To stop the reaction, transfer the plate to ice and immediately collect the supernatant. Centrifuge to remove any cell debris.
4. Endpoint Analysis:
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of LTB4 or total CysLTs in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the IC₅₀ of MK886 for leukotriene synthesis inhibition in your specific cell system.
Self-Validation: The successful inhibition of LTB4/CysLT production in this assay validates that the drug is active in your system and provides the correct concentration range for subsequent experiments where you will measure other downstream inflammatory endpoints (e.g., cytokine production).
Navigating In Vivo Research
Using MK886 in animal models allows for the investigation of the leukotriene pathway's role in complex inflammatory diseases.
Key Considerations:
-
Model Selection: Choose a model where leukotrienes are implicated, such as allergic asthma, zymosan-induced peritonitis, or certain models of arthritis.[1][14]
-
Dosing and Administration: MK886 is orally active.[5] Doses in murine models often range from 3 mg/kg to 40 mg/kg, administered via intraperitoneal (i.p.) injection or mixed with chow.[15][16] The vehicle is typically a suspension in saline containing a small amount of DMSO or another solubilizing agent.[16]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): It is crucial to perform a pilot study to understand the timing. Administer MK886 at a set time before the inflammatory challenge and collect blood or tissue at various time points to confirm that leukotriene synthesis is suppressed when it matters most. For example, in an asthma model, one could measure CysLTs in bronchoalveolar lavage fluid (BALF).[14]
Interpreting Complex Outcomes: Be aware that systemic inhibition of a major inflammatory pathway can have unexpected results. In some chronic disease models, such as diet-induced atherosclerosis in LDL-R deficient mice, MK886 has paradoxically exacerbated hyperlipidemia and inflammation.[15] Similarly, in a model of apical periodontitis, MK886 treatment led to increased bone loss.[17] These findings do not invalidate MK886 as a tool but highlight the complex, context-dependent role of the leukotriene pathway and underscore the importance of thorough, multi-parameter analysis in preclinical studies.
Conclusion
This compound is more than a simple inhibitor; it is a sophisticated molecular probe that grants researchers the ability to specifically silence the entire leukotriene biosynthesis pathway. Its high potency and well-defined mechanism of action targeting FLAP make it the gold standard for investigating the function of leukotrienes in both cellular and whole-organism contexts. By understanding its core characteristics, being mindful of its potential off-target effects, and designing well-controlled, self-validating experiments, researchers can leverage MK886 to generate clear, interpretable, and high-impact data in the field of inflammation research. While first-generation FLAP inhibitors like MK886 did not proceed to market for therapeutic use, they paved the way for newer compounds and continue to be of immense value in basic and translational science, continually helping to unravel the complexities of inflammatory disease.[1][2]
References
-
This compound | C27H33ClNNaO2S | CID 4519262. PubChem, National Institutes of Health. [Link]
-
MK 886 sodium salt. BioGems. [Link]
-
Ketkar, A., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. ACS Chemical Biology. [Link]
-
Garelnabi, M., & Piper, P. (2020). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. Biochemical Pharmacology. [Link]
-
Gerstmeier, J., et al. (2024). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. The FEBS Journal. [Link]
-
UzT, et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters. [Link]
-
Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology. [Link]
-
Petean, I. B. F., et al. (2023). Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model. Journal of Translational Medicine. [Link]
-
Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. Current Opinion in Investigational Drugs. [Link]
-
Oflazoglu, E. (2017). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Current Medicinal Chemistry. [Link]
-
Norman, P. (2015). Recent advances for FLAP inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Norman, P. (2015). Recent advances for FLAP inhibitors. ResearchGate. [Link]
-
MK 886 | leukotriene biosynthesis inhibitor. AdooQ Bioscience. [Link]
-
Crunfli, F., et al. (2018). MK-886 prevents on demand synthesis of lipoxin A 4 in adult Swiss mice.... ResearchGate. [Link]
-
Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. ResearchGate. [Link]
-
Tavolari, S., et al. (2006). Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells. Molecular Cancer Therapeutics. [Link]
-
Scorrano, L., et al. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886. ResearchGate. [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry. [Link]
-
Gerwick, W. H., et al. (2019). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]
-
Friedman, B. S., et al. (1993). Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. American Review of Respiratory Disease. [Link]
-
Jan, C. R., et al. (2000). MK-886, a Leukotriene Biosynthesis Inhibitor, as an Activator of Ca2+ Mobilization in Madin-Darby Canine Kidney (MDCK) Cells. ResearchGate. [Link]
Sources
- 1. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MK 886 sodium salt [bio-gems.com]
- 6. MK 886 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C27H33ClNNaO2S | CID 4519262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. adooq.com [adooq.com]
- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of MK-886 Sodium: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
MK-886, also known as L-663,536, is a potent and specific inhibitor of leukotriene biosynthesis that has been instrumental in elucidating the role of the 5-lipoxygenase (5-LOX) pathway in various physiological and pathological processes. Its mechanism of action involves the inhibition of the 5-lipoxygenase-activating protein (FLAP), a key protein in the synthesis of pro-inflammatory leukotrienes.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of MK-886 sodium. While detailed quantitative data in the public domain is limited, this guide synthesizes available preclinical and clinical findings, discusses likely metabolic pathways based on its chemical structure, and outlines the necessary experimental protocols to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended to serve as a valuable resource for researchers utilizing MK-886 in experimental models and for drug development professionals interested in the therapeutic potential of FLAP inhibitors.
Introduction to MK-886 and its Mechanism of Action
MK-886 is a synthetic indole-2-propanoic acid derivative that has been widely used as a pharmacological tool to investigate the biological functions of leukotrienes.[1][2] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and gain access to its substrate, arachidonic acid.
MK-886 exerts its inhibitory effect by binding to FLAP, thereby preventing the translocation of 5-LOX and the subsequent synthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This targeted mechanism of action makes MK-886 a highly specific inhibitor of the leukotriene pathway. Beyond its well-established role as a FLAP inhibitor, some studies have suggested that MK-886 may have other cellular effects, including the inhibition of cyclooxygenase-1 (COX-1) at higher concentrations.[3]
Diagram: Mechanism of Action of MK-886
Caption: MK-886 inhibits FLAP, preventing 5-LOX translocation and leukotriene synthesis.
Pharmacokinetic Profile of MK-886: A Synthesis of Available Data
A comprehensive understanding of a compound's pharmacokinetic profile is paramount for the interpretation of experimental results and the design of future studies. While a complete ADME profile for MK-886 is not publicly available, this section consolidates the existing data from human and animal studies.
Absorption
MK-886 is orally active, as demonstrated in numerous preclinical and clinical studies.[2][4][5]
-
Human Studies: A double-blind, placebo-controlled study in healthy male subjects evaluated single oral doses of 250 mg, 500 mg, and 750 mg, as well as multiple doses of 100 mg and 250 mg administered every 8 hours.[6] The study confirmed the oral absorption of MK-886, with a dose-related inhibition of calcium ionophore-stimulated LTB4 synthesis observed ex vivo in whole blood.[6] A significant correlation was found between plasma MK-886 concentrations and the degree of LTB4 inhibition, indicating systemic exposure is directly linked to its pharmacodynamic effect.[6]
-
Preclinical Studies: Oral administration of MK-886 has been shown to be effective in various animal models, including rats, squirrel monkeys, and rabbits.[2][5] In rats, an oral ED50 of 0.036 mg/kg was reported for inhibiting antigen-induced dyspnea.[2] In squirrel monkeys, a 1 mg/kg oral dose was effective against Ascaris-induced bronchoconstriction.[2] These studies underscore the oral bioavailability of MK-886 across different species, although specific bioavailability percentages have not been reported.
Distribution
Information regarding the distribution of MK-886 is limited.
-
Plasma Protein Binding: The extent of plasma protein binding for MK-886 has not been explicitly reported. However, given its chemical structure as an indole propanoic acid derivative, it is likely to be highly bound to plasma proteins, primarily albumin. This is a common characteristic of acidic drugs. High plasma protein binding would result in a lower volume of distribution.
-
Tissue Distribution: One study in mice suggested that systemic administration of MK-886 is capable of delivering the drug to the brain, implying that it may cross the blood-brain barrier.[7] Further studies are required to confirm the extent of brain penetration and its distribution in other tissues.
Metabolism
The metabolic fate of MK-886 has not been fully elucidated. Based on its chemical structure, several metabolic pathways can be postulated. The indole moiety of MK-886 is susceptible to oxidation, potentially mediated by cytochrome P450 (CYP) enzymes. The propanoic acid side chain could undergo glucuronidation. Further research is needed to identify the specific CYP isoforms involved and the structures of the major metabolites.
Excretion
The routes and extent of MK-886 excretion are currently unknown. A clinical study in patients with psoriasis showed that a 10-day course of MK-886 resulted in a significant reduction in urinary leukotriene E4 (LTE4) excretion, which is a marker of systemic leukotriene production.[4] However, this study did not provide information on the excretion of MK-886 itself or its metabolites. It is plausible that both renal and fecal routes are involved in the elimination of MK-886 and its metabolites.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship
A key finding from the human clinical study is the significant correlation (r = 0.78) between plasma concentrations of MK-886 and the inhibition of LTB4 biosynthesis ex vivo.[6] This demonstrates a clear relationship between drug exposure and its pharmacological effect.
-
A single oral dose of 500 mg of MK-886 resulted in a maximum inhibition of LTB4 biosynthesis by 60% at 2 hours post-dose.[6]
-
Multiple doses of 250 mg every 8 hours led to a maximum inhibition of 52% at 2 hours after dosing.[6]
This PK/PD relationship is crucial for designing effective dosing regimens in both preclinical and potential future clinical studies.
Table 1: Summary of Human Pharmacodynamic Effects of Oral MK-886
| Dosing Regimen | Maximum Inhibition of LTB4 Synthesis | Time to Maximum Inhibition | Reference |
| 500 mg (single dose) | 60% | 2 hours | [6] |
| 250 mg (every 8 hours) | 52% | 2 hours | [6] |
Key Experimental Protocols
To further elucidate the pharmacokinetics of MK-886, the following experimental protocols are recommended.
Quantification of MK-886 in Biological Matrices
A sensitive and specific analytical method is essential for accurate pharmacokinetic studies.
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological matrices like plasma.
-
Sample Preparation:
-
Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is suitable for separating MK-886 from endogenous plasma components.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.
-
Detection: Use multiple reaction monitoring (MRM) for specific and sensitive quantification. A stable isotope-labeled internal standard of MK-886 should be synthesized and used to ensure accuracy and precision.
-
Diagram: Workflow for Quantification of MK-886 by LC-MS/MS
Caption: A typical bioanalytical workflow for quantifying MK-886 in plasma samples.
Ex Vivo Leukotriene B4 Synthesis Inhibition Assay
This assay is critical for establishing the PK/PD relationship of MK-886.
-
Principle: Whole blood is collected at various time points after MK-886 administration. The synthesis of LTB4 is then stimulated ex vivo, and the amount of LTB4 produced is quantified to determine the extent of inhibition.
-
Protocol:
-
Blood Collection: Collect heparinized whole blood samples.
-
Stimulation: Incubate the blood with a calcium ionophore (e.g., A23187) to stimulate LTB4 synthesis.
-
Sample Processing: Stop the reaction and centrifuge to obtain plasma.
-
LTB4 Quantification: Measure LTB4 levels in the plasma using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis at each time point relative to a pre-dose or placebo-treated sample.
-
Future Directions and Unanswered Questions
Despite its widespread use as a research tool, there are significant gaps in our understanding of the pharmacokinetics of MK-886. Future research should focus on:
-
Definitive Pharmacokinetic Studies: Conducting formal pharmacokinetic studies in preclinical species and humans to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, volume of distribution, and clearance.
-
Metabolite Identification and Profiling: Characterizing the major metabolic pathways and identifying the structures of the metabolites of MK-886. This will provide a more complete picture of its disposition.
-
Transporter Studies: Investigating whether MK-886 is a substrate or inhibitor of any drug transporters, which could influence its distribution and potential for drug-drug interactions.
-
Excretion Balance Studies: Performing mass balance studies using radiolabeled MK-886 to determine the primary routes and extent of its excretion.
Conclusion
MK-886 sodium remains a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway. It is an orally active FLAP inhibitor with a demonstrated relationship between plasma concentration and its inhibitory effect on leukotriene synthesis in humans. However, a detailed characterization of its ADME properties is lacking in the public domain. The information and experimental guidance provided in this technical guide are intended to aid researchers in the effective use of MK-886 and to encourage further studies to fully elucidate its pharmacokinetic profile. A more complete understanding of its pharmacokinetics will undoubtedly enhance its utility in both basic research and drug discovery efforts targeting inflammatory diseases.
References
-
Depré, M., Tanaka, W., DeSchepper, P. J., & Friedman, B. S. (1993). Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans. Journal of Clinical Pharmacology, 33(5), 494-500. [Link]
-
Gillard, J., Ford-Hutchinson, A. W., Chan, C., Charleson, S., Denis, D., Foster, A., ... & Evans, J. (1989). L-663,536 (MK-886)(3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2, 2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian journal of physiology and pharmacology, 67(5), 456-464. [Link]
-
Gillard, J., Ford-Hutchinson, A. W., Chan, C., Charleson, S., Denis, D., Foster, A., ... & Morton, H. (1989). 3-t-butyl-thio-5-isopropylindol-2-yl]-2, 2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology, 67(5), 456-464. [Link]
-
Uchiyama, N., et al. (1993). Pharmacokinetic and pharmacodynamic analysis of a novel leukotriene biosynthesis inhibitor, MK-0591, in healthy volunteers. British Journal of Clinical Pharmacology, 35(4), 384-388. [Link]
-
Various Authors. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 166, 199-213. [Link]
-
Uz, T., et al. (2009). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience letters, 452(3), 244-248. [Link]
-
Restek Corporation. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS. [Link]
-
Werz, O., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European journal of pharmacology, 608(1-3), 84-90. [Link]
-
Iversen, L., et al. (1993). Clinical and biochemical effects of an oral leukotriene biosynthesis inhibitor (MK886) in psoriasis. Skin pharmacology: the official journal of the Skin Pharmacology Society, 6(3), 190-198. [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. The Journal of biological chemistry, 265(3), 1436-1442. [Link]
-
Tateson, J. E., et al. (1991). Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock. British journal of pharmacology, 104(3), 633-638. [Link]
-
Kamao, M., et al. (2005). Method for the Determination of Vitamin K Homologues in Human Plasma Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Analytical chemistry, 77(20), 6617-6623. [Link]
-
Ménard, L., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British journal of pharmacology, 100(1), 15-20. [Link]
-
Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinica chimica acta; international journal of clinical chemistry, 458, 65-70. [Link]
-
Subramanian, S., et al. (2013). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. Atherosclerosis, 228(1), 93-100. [Link]
-
Gillard, J., et al. (1989). 3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Science Publishing. [Link]
-
Swan, S. K., et al. (1998). Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105696 in man following single oral administration. British journal of clinical pharmacology, 45(5), 473-479. [Link]
Sources
- 1. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and biochemical effects of an oral leukotriene biosynthesis inhibitor (MK886) in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Characterization of MK-886 Sodium Effects on Gene Expression
Abstract
This technical guide provides a comprehensive framework for the initial characterization of the effects of MK-886 sodium on gene expression. MK-886 is a well-established inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] Beyond its canonical role in the leukotriene pathway, MK-886 has been shown to exhibit pleiotropic effects, including the non-competitive antagonism of peroxisome proliferator-activated receptor alpha (PPARα), which has significant implications for its overall impact on cellular gene expression.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols, experimental design considerations, and data interpretation strategies. We will delve into the core mechanisms of MK-886 action, provide step-by-step methodologies for robust gene expression analysis using RNA sequencing (RNA-Seq) and quantitative PCR (qPCR), and present a framework for data visualization and interpretation.
Introduction: Unraveling the Multifaceted Actions of MK-886
MK-886, also known as L-663,536, is a potent and orally active inhibitor of leukotriene biosynthesis.[5] It functions by binding to the 5-lipoxygenase-activating protein (FLAP), thereby preventing the translocation and activation of 5-lipoxygenase (5-LOX), a critical enzyme in the conversion of arachidonic acid to leukotrienes.[6][7] Leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are pivotal mediators of inflammation and are implicated in a range of diseases such as asthma, allergic rhinitis, and cardiovascular disease.[1][8][9]
However, the pharmacological profile of MK-886 is not limited to FLAP inhibition. Seminal studies have revealed that MK-886 can also act as a non-competitive antagonist of PPARα.[2][4][10] PPARs are a family of nuclear receptors that, upon activation by fatty acids and their metabolites, regulate the transcription of a wide array of genes involved in lipid metabolism, inflammation, and cellular differentiation.[2] The ability of MK-886 to inhibit PPARα activity, independently of its effects on the leukotriene pathway, adds a significant layer of complexity to its biological effects and necessitates a comprehensive approach to characterizing its impact on global gene expression.[3] Furthermore, some studies suggest that MK-886 may also interfere with the activities of cyclooxygenases (COX), particularly COX-1, which could further contribute to its overall pharmacological profile.[11]
Given these multifaceted mechanisms, a thorough investigation of MK-886's effects on gene expression is crucial for understanding its full therapeutic potential and potential off-target effects. This guide will provide the necessary tools and knowledge to design and execute a rigorous initial characterization of these effects.
Core Mechanistic Pathways Influenced by MK-886
A foundational understanding of the key signaling pathways modulated by MK-886 is essential for designing informative gene expression studies and for interpreting the resulting data.
The Leukotriene Biosynthesis Pathway and its Inhibition
The primary and most well-characterized mechanism of action of MK-886 is the inhibition of the leukotriene biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from membrane phospholipids, which is then presented to 5-LOX by FLAP. MK-886 directly interferes with FLAP, preventing the synthesis of all downstream leukotrienes.[9][12]
Caption: Antagonism of the PPARα Signaling Pathway by MK-886.
Experimental Design for Gene Expression Analysis
A well-designed experiment is paramount for obtaining meaningful and reproducible results. [13]The following sections outline key considerations for designing studies to investigate the effects of MK-886 on gene expression. [14]
Model System Selection
The choice of a biologically relevant model system is fundamental. [14]* Cell Lines: Immortalized cell lines are accessible and provide consistent results. [14]Consider cell types relevant to the therapeutic area of interest (e.g., immune cells like neutrophils and monocytes for inflammation studies, or hepatocytes for metabolic studies).
-
Primary Cells: Offer a more physiologically relevant system but can exhibit greater variability.
-
In Vivo Models: Animal models, such as the apoE/LDLR-double knockout mouse model for atherosclerosis, can provide insights into the systemic effects of MK-886. [15]
Dose-Response and Time-Course Studies
To fully characterize the effects of MK-886, it is essential to perform both dose-response and time-course experiments.
-
Dose-Response: Treat cells with a range of MK-886 concentrations to determine the optimal concentration for inducing gene expression changes and to identify potential toxicity. IC50 values for FLAP inhibition are typically in the low nanomolar range, while effects on PPARα have been observed in the micromolar range. [5][16]* Time-Course: Analyze gene expression at multiple time points after MK-886 treatment to distinguish between primary (direct) and secondary (downstream) effects. [13]
Controls and Replicates
-
Vehicle Control: Use a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve MK-886.
-
Biological Replicates: Use a minimum of three biological replicates for each experimental condition to ensure statistical power and to account for biological variability.
Table 1: Example Experimental Design for an In Vitro Study
| Condition | MK-886 Concentration | Time Point | Number of Replicates |
| Vehicle Control | 0 µM | 6 hours | 3 |
| MK-886 Low Dose | 1 µM | 6 hours | 3 |
| MK-886 High Dose | 10 µM | 6 hours | 3 |
| Vehicle Control | 0 µM | 24 hours | 3 |
| MK-886 Low Dose | 1 µM | 24 hours | 3 |
| MK-886 High Dose | 10 µM | 24 hours | 3 |
Methodologies for Gene Expression Profiling
Global Gene Expression Profiling with RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful high-throughput technology for transcriptome-wide analysis, allowing for the quantification of thousands of genes simultaneously and the discovery of novel transcripts. [17]
Caption: A streamlined workflow for an RNA-Seq experiment.
-
Cell Lysis and RNA Isolation: Lyse cells using a suitable lysis buffer (e.g., containing guanidinium thiocyanate) to inactivate RNases. Isolate total RNA using a column-based kit or phenol-chloroform extraction. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
mRNA Enrichment/rRNA Depletion: For a focused analysis of protein-coding genes, enrich for mRNA using oligo(dT) magnetic beads. Alternatively, for a more comprehensive view of the transcriptome, deplete ribosomal RNA (rRNA).
-
RNA Fragmentation and cDNA Synthesis: Fragment the enriched or depleted RNA into smaller pieces. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Library Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA. Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess its size distribution using a bioanalyzer.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to MK-886 treatment.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and functions that are over-represented among the differentially expressed genes.
Targeted Gene Expression Validation with Quantitative PCR (qPCR)
qPCR is a sensitive and specific method for validating the gene expression changes identified by RNA-Seq and for analyzing a smaller number of target genes. [18]
Caption: The standard workflow for a qPCR experiment.
-
Primer Design and Validation: Design primers specific to your target genes and at least one stably expressed reference (housekeeping) gene. Validate primer efficiency through a standard curve analysis.
-
Reverse Transcription: Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, primers, and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument to monitor the amplification of the target and reference genes in real-time.
The most common method for relative quantification is the delta-delta Ct (ΔΔCt) method. [19]1. Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference). 2. Calculate ΔΔCt: For each treatment group, calculate the average ΔCt. Then, calculate the difference between the average ΔCt of the treated group and the average ΔCt of the control group (ΔΔCt = ΔCt_treated - ΔCt_control). 3. Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt). [20] Table 2: Example qPCR Data and Calculation
| Gene | Sample | Ct | ΔCt (Target - Ref) | Avg ΔCt | ΔΔCt (Treated - Control) | Fold Change (2^-ΔΔCt) |
| Target Gene | Control 1 | 22.5 | 4.5 | 4.6 | 0 | 1.0 |
| Control 2 | 22.8 | 4.7 | ||||
| Control 3 | 22.6 | 4.6 | ||||
| Treated 1 | 24.5 | 6.5 | 6.6 | 2.0 | 0.25 | |
| Treated 2 | 24.8 | 6.7 | ||||
| Treated 3 | 24.6 | 6.6 | ||||
| Ref Gene | Control 1 | 18.0 | ||||
| Control 2 | 18.1 | |||||
| Control 3 | 18.0 | |||||
| Treated 1 | 18.0 | |||||
| Treated 2 | 18.1 | |||||
| Treated 3 | 18.0 |
Data Interpretation and Visualization
Integrating RNA-Seq and qPCR Data
A strong correlation between the gene expression changes observed in RNA-Seq and validated by qPCR provides confidence in the results. Discrepancies may arise due to differences in the sensitivity and specificity of the two techniques.
Visualizing Gene Expression Data
-
Volcano Plots: A powerful way to visualize differentially expressed genes from RNA-Seq data, plotting the log2 fold change against the -log10 p-value.
-
Heatmaps: Useful for visualizing the expression patterns of a set of genes across different experimental conditions.
-
Pathway Diagrams: As demonstrated in this guide, pathway diagrams created with tools like Graphviz can effectively illustrate the biological context of the observed gene expression changes.
Conclusion and Future Directions
The initial characterization of MK-886 sodium's effects on gene expression requires a multi-faceted approach that considers its dual inhibitory actions on both the leukotriene biosynthesis pathway and the PPARα signaling pathway. By employing a robust experimental design and leveraging the power of RNA-Seq for global transcriptome profiling, followed by targeted validation with qPCR, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the pharmacological effects of MK-886. This knowledge is critical for advancing its development as a therapeutic agent and for identifying novel applications and potential biomarkers of its activity. Future studies could explore the effects of MK-886 in more complex, physiologically relevant models and investigate the interplay between its different mechanisms of action in various disease contexts.
References
-
Kehrer, J. P., Biswal, S. S., Reiners, J. J., Jr, Jones, C. L., & Le, T. T. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal, 356(Pt 3), 899–906. [Link]
-
Lexogen. (2025, April 9). RNA-Seq Experimental Design Guide for Drug Discovery. [Link]
-
Ménard, L., Pilote, S., Naccache, P. H., Laviolette, M., & Borgeat, P. (1991). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 102(3), 578–582. [Link]
-
Bio-Rad. (n.d.). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. [Link]
-
Bio-Rad. (n.d.). qPCR Analysis. [Link]
-
Kehrer, J. P., Biswal, S. S., Reiners, J. J., Jr, Jones, C. L., & Le, T. T. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal, 356(Pt 3), 899–906. [Link]
-
Kehrer, J. P., Biswal, S. S., Reiners, J. J., Jr, Jones, C. L., & Le, T. T. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. OHSU. [Link]
-
Kehrer, J. P., Biswal, S. S., Reiners, J. J., Jr, Jones, C. L., & Le, T. T. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. Portland Press. [Link]
-
Ménard, L., Pilote, S., Naccache, P. H., Laviolette, M., & Borgeat, P. (1991). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 102(3), 578–582. [Link]
-
Venngage. (2026, January 8). How to Write a Technical White Paper (2026 Guide). [Link]
-
Izumi, T., Yokomizo, T., Obinata, H., Ogasawara, H., & Shimizu, T. (2002). Leukotriene receptors: classification, gene expression, and signal transduction. Journal of Biochemistry, 132(1), 1–6. [Link]
-
Thompson, A., & Hannon, B. (2017). Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies. Frontiers in Pharmacology, 8, 65. [Link]
-
Garscha, U., & Werz, O. (2017). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Expert Opinion on Drug Discovery, 12(7), 683–694. [Link]
-
Maier, T. J., Tausch, L., Hoernig, M., Coste, O., Schmidt, R., Angioni, C., Metzner, J., Groesch, S., Steinhilber, D., & Werz, O. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 610(1-3), 105–112. [Link]
-
Jawien, J., Gajda, M., Rudling, M., Mateuszuk, L., Cichocki, T., Chlopicki, S., & Korbut, R. (2006). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. European Journal of Clinical Investigation, 36(2), 110–117. [Link]
-
Uz, T., Chen, C., & Manev, H. (2009). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 451(3), 224–228. [Link]
-
Thompson, A. M., & Hannon, B. A. (2012). Leukotriene pathway genetics and pharmacogenetics in allergy. Current Allergy and Asthma Reports, 12(5), 474–482. [Link]
-
Bitesize Bio. (n.d.). Relative Quantification of Gene Expression Using qPCR. [Link]
-
Gene-Quantification. (2009, September 30). The qPCR data statistical analysis. [Link]
-
QIAGEN. (n.d.). RT-qPCR data analysis. [Link]
-
Pospisil, S. M., Fiala, K. A., & Suo, Z. (2013). Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Chemical Research in Toxicology, 26(3), 441–449. [Link]
-
Latorre, E., & Reddy, S. T. (2023). Physiology, Leukotrienes. In StatPearls. StatPearls Publishing. [Link]
-
ias research. (2025, June 17). Comprehensive Guide to Writing White Papers for Scientists and Engineers. [Link]
-
BioGems. (n.d.). MK 886 sodium salt. [Link]
-
Charleson, S., Evans, J. F., Léveillé, C., & Prasit, P. (1991). MK-886, a leukotriene biosynthesis inhibitor, as an activator of Ca2+ mobilization in Madin-Darby canine kidney (MDCK) cells. British Journal of Pharmacology, 102(2), 373–378. [Link]
-
Columbia Systems Biology. (2015, June 29). Design of “RNA-seq” Experiments. [Link]
-
Archer, S. L., Wu, X. C., The, I., Nsair, A., & Weir, E. K. (1998). Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. British Journal of Pharmacology, 125(7), 1501–1509. [Link]
-
Wikipedia. (n.d.). Leukotriene. [Link]
-
Vats, D., Mukundan, L., Odegaard, J. I., Zhang, L., Smith, K. L., Morel, C. R., Wagner, R. A., Greaves, D. R., Murray, P. J., & Chawla, A. (2006). Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in a PPARγ Dependent Manner. PLoS ONE, 1(1), e7. [Link]
-
Champions Oncology. (2024, February 29). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. [Link]
-
CD Genomics. (n.d.). RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications. [Link]
-
Scientific Editing Company. (2019, September 30). How to adapt the scientific writing style for commercial white papers. [Link]
-
Pospisil, S. M., Fiala, K. A., & Suo, Z. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Chemical Research in Toxicology, 26(3), 441–449. [Link]
-
Gharavi, N. M., Alva, J. A., Mouillesseaux, K. P., Lai, C., Yeh, M., Ye, J., & Berliner, J. A. (2007). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(4), 878–884. [Link]
-
Compose.ly. (2023, October 26). The Ultimate Guide to Writing Technical White Papers. [Link]
-
Missive. (n.d.). The art of writing technical whitepapers for B2B audiences. [Link]
-
The R Journal. (n.d.). Laying Out Pathways With Rgraphviz. [Link]
-
YouTube. (2021, January 13). Graphviz tutorial. [Link]
-
Reddit. (n.d.). Tips for Pathway Schematic design?. [Link]
-
Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]
-
Jessica Dene Earley-Cha. (2016, August 16). Graphviz - Making Super Cool Graphs. [Link]
Sources
- 1. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MK-886 | COX | FLAP | PPAR | Leukotriene Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Leukotriene receptors: classification, gene expression, and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene - Wikipedia [en.wikipedia.org]
- 10. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 13. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 14. alitheagenomics.com [alitheagenomics.com]
- 15. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 18. bio-rad.com [bio-rad.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. RT-qPCR data analysis [qiagen.com]
Methodological & Application
MK886 Sodium Protocol for Cell Culture Experiments: A Detailed Guide
Introduction: Unraveling the Role of Leukotrienes with MK886
MK886 is a potent and specific inhibitor of leukotriene biosynthesis, making it an invaluable tool for researchers investigating the multifaceted roles of these inflammatory mediators in various physiological and pathological processes.[1][2] Its primary mechanism of action is the inhibition of the 5-lipoxygenase-activating protein (FLAP), a crucial chaperone protein in the 5-lipoxygenase (5-LO) pathway responsible for producing pro-inflammatory leukotrienes.[1] By binding to FLAP, MK886 prevents the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane, a critical step for its activation and subsequent leukotriene synthesis.[2][3] This targeted inhibition allows for the precise dissection of leukotriene-dependent signaling pathways in cell culture models of inflammation, cancer, and cardiovascular disease.
Beyond its well-characterized role as a FLAP inhibitor, it is crucial for researchers to be aware of the off-target effects of MK886, especially at higher concentrations. These include non-competitive antagonism of peroxisome proliferator-activated receptor alpha (PPARα), induction of apoptosis, and inhibition of cyclooxygenase-1 (COX-1) and DNA polymerase activity.[4][5] Understanding these alternative mechanisms is paramount for accurate data interpretation and the design of robust, self-validating experiments.
This comprehensive guide provides detailed application notes and protocols for the use of MK886 sodium salt in cell culture experiments. We will delve into the causality behind experimental choices, from optimal concentration ranges to appropriate assay selection, empowering researchers to confidently and effectively utilize this powerful inhibitor.
Mechanism of Action: A Visualized Pathway
To fully appreciate the experimental utility of MK886, it is essential to visualize its point of intervention within the leukotriene biosynthesis pathway.
Caption: Inhibition of FLAP by MK886 blocks 5-LOX activation.
Experimental Protocols: A Step-by-Step Guide
Preparation of MK886 Stock and Working Solutions
The accurate preparation of MK886 solutions is fundamental to the reproducibility of your experiments. The sodium salt of MK886 is generally more soluble in aqueous solutions than the free acid form.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound salt. The molecular weight of this compound salt is approximately 494.06 g/mol .
-
Dissolve the powder in high-quality DMSO to create a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock, dissolve 4.94 mg of this compound salt in 1 ml of DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare fresh working solutions by diluting the stock solution in your desired cell culture medium immediately before use.
-
Crucial Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
General Protocol for Cell Treatment with MK886
This protocol provides a general framework for treating adherent or suspension cells with MK886. The optimal cell density, MK886 concentration, and incubation time will need to be empirically determined for your specific cell line and experimental objectives.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
MK886 working solution
-
Vehicle control (cell culture medium with DMSO)
-
Sterile culture plates or flasks
Protocol:
-
Cell Seeding:
-
Adherent cells: Seed cells in culture plates at a density that will ensure they are approximately 70-80% confluent at the time of treatment.
-
Suspension cells: Seed cells at a density appropriate for your cell line and experiment (e.g., 0.5-1.0 x 10^6 cells/ml).[7]
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator to allow for attachment (for adherent cells) and recovery.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the freshly prepared MK886 working solutions at the desired final concentrations.
-
Include a vehicle control (medium with the corresponding DMSO concentration) and an untreated control (medium only).
-
Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
Following incubation, proceed with your chosen downstream assay (e.g., leukotriene measurement, cytotoxicity assay, apoptosis analysis).
-
Table 1: Recommended Concentration Ranges for MK886 in Cell Culture
| Experimental Goal | Typical Concentration Range | Incubation Time | Key Considerations |
| Leukotriene Biosynthesis Inhibition | 1 - 10 µM | 1 - 24 hours | Lower concentrations are often sufficient to inhibit FLAP without inducing significant off-target effects. |
| Induction of Apoptosis | 10 - 50 µM | 12 - 48 hours | Higher concentrations are generally required; be mindful of potential FLAP-independent mechanisms.[4] |
| Cytotoxicity Assessment | 1 - 100 µM | 24 - 72 hours | A broad range may be necessary to determine the IC50 value for your specific cell line. |
Assessing the Effects of MK886
This protocol outlines the measurement of leukotriene B4 (LTB4) in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying secreted inflammatory mediators.
Experimental Workflow:
Caption: Workflow for measuring leukotriene levels after MK886 treatment.
Protocol:
-
Sample Collection:
-
Following cell treatment with MK886 as described in the general protocol, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant at 400 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clear supernatant to a new tube and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with your specific LTB4 ELISA kit. A general procedure is as follows:
-
Prepare standards and samples.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the LTB4-enzyme conjugate to each well.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LTB4 in your samples by interpolating their absorbance values from the standard curve.
-
Compare the LTB4 levels in MK886-treated samples to the vehicle control to determine the extent of inhibition.
-
It is often necessary to determine the cytotoxic effects of MK886 on your chosen cell line. The MTT and LDH assays are two commonly used methods for this purpose.
MTT Assay Protocol:
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of MK886 concentrations as described in the general protocol.[10]
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Assay Protocol:
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11][12]
-
Sample Collection:
-
After treating cells with MK886, centrifuge the plate at 600 x g for 10 minutes.[13]
-
Carefully transfer a portion of the supernatant (e.g., 50 µl) to a new 96-well plate.
-
-
LDH Reaction:
-
Follow the instructions of your commercial LDH cytotoxicity assay kit. This typically involves adding a reaction mixture containing the LDH substrate and a tetrazolium salt.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]
-
MK886 can induce apoptosis, particularly at higher concentrations. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.[14]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with MK886 as described in the general protocol.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation reagent like trypsin-EDTA.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of FITC-conjugated Annexin V and 5 µl of PI.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Co-treatment with MK886 and Other Inhibitors
Investigating the synergistic or additive effects of MK886 with other compounds can provide valuable insights into complex cellular pathways. A common example is co-treatment with a cyclooxygenase (COX) inhibitor like indomethacin to simultaneously block the leukotriene and prostaglandin pathways.[16]
Protocol for Co-treatment with Indomethacin:
-
Determine Individual IC50 Values:
-
First, determine the half-maximal inhibitory concentration (IC50) for both MK886 and indomethacin individually on your cell line for the desired endpoint (e.g., cell viability).
-
-
Co-treatment Setup:
-
Based on the individual IC50 values, design a co-treatment experiment. This can be done using a fixed ratio of the two drugs or by varying the concentration of one drug while keeping the other constant.
-
Prepare working solutions of both MK886 and indomethacin in cell culture medium.
-
Treat cells with MK886 alone, indomethacin alone, and the combination of both at various concentrations.
-
Include appropriate vehicle controls for each compound and the combination.
-
-
Analysis:
-
After the desired incubation period, perform your chosen assay (e.g., MTT assay for cell viability).
-
Analyze the data for synergistic, additive, or antagonistic effects using appropriate software (e.g., CompuSyn).
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, it is critical to incorporate self-validating systems into your experimental design:
-
Dose-Response Curves: Always perform dose-response experiments to determine the optimal concentration of MK886 for your specific application.
-
Time-Course Experiments: Conduct time-course studies to identify the optimal incubation time for observing the desired effect.
-
Positive and Negative Controls: Include appropriate positive and negative controls in all assays. For example, when measuring leukotriene inhibition, a known inducer of leukotriene synthesis should be used as a positive control.
-
Orthogonal Assays: Whenever possible, confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms. For instance, if you observe apoptosis with Annexin V/PI staining, you could further validate this with a caspase activity assay.
-
Consideration of Off-Target Effects: Be cognizant of the potential off-target effects of MK886 and design experiments to mitigate or account for them. For example, if you are studying a process that may be influenced by PPARα, consider using a more specific FLAP inhibitor as a control if available.
By adhering to these principles and the detailed protocols provided, researchers can confidently utilize MK886 as a powerful tool to elucidate the intricate roles of leukotrienes in health and disease.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
- Werz, O., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. Biochemical Pharmacology, 77(8), 1331-1341.
- Anderson, K. M., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Clinical Cancer Research, 5(6), 1663-1671.
- Scorrano, L., et al. (2002). Combined treatment with MK886 and indomethacin amplifies the apoptotic effects of A23187. Journal of Biological Chemistry, 277(33), 29759-29767.
- Stanke-Labesque, F., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(1), 186-194.
- Rådmark, O., & Samuelsson, B. (2009). Biosynthesis and metabolism of leukotrienes.
- Farias, S. E., et al. (2014). MK-886 blocks leukotriene synthesis after FPI. Journal of Neurotrauma, 31(1), 81-90.
- Rouzer, C. A., et al. (1990). MK-886, a potent and specific leukotriene biosynthesis inhibitor, blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-1442.
- Gillard, J., et al. (1989). L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology, 67(5), 456-464.
- King, D. P., & Paterson, Y. (2010). CYTOKINE AND CHEMOKINE PROTOCOLS TO DETECT BIOACTIVITY OF RECOMBINANT PROTEINS. Current protocols in immunology, Chapter 6, Unit 6.3.
-
Biology Basics. (2025). Treating Cells for Experimental Analysis — Best Practices & Tips. Retrieved from [Link]
- van Hecken, A., et al. (1993). Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans. Clinical Pharmacology & Therapeutics, 54(3), 282-288.
- Li, N., et al. (2003). The COX inhibitor indomethacin and the FLAP MK886 do not affect MCP-1-induced monocyte chemotaxis. Journal of Leukocyte Biology, 74(5), 878-886.
- Friedman, B. S., et al. (1993). Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses.
- Dahinden, C. A., et al. (1988). LEUKOTRIENE PRODUCTION IN HUMAN NEUTROPHILS PRIMED BY RECOMBINANT HUMAN GRANULOCYTE/ MACROPHAGE COLONY-STIMULATING FACTOR AND ST. The Journal of experimental medicine, 167(4), 1281-1295.
- Scott, W. A., et al. (1982). Dynamics of leukotriene C production by macrophages. Journal of Experimental Medicine, 155(2), 525-538.
- Fan, T. (n.d.). 2ACell culture protocol_Fan. UK College of Medicine.
-
National Center for Biotechnology Information. (2024). Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The COX- inhibitor indomethacin reduces Th1 effector and T regulatory cells in vitro in Mycobacterium tuberculosis infection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Combating pan-coronavirus infection by indomethacin through simultaneously inhibiting viral replication and inflammatory response. Retrieved from [Link]
-
Star Protocols. (n.d.). Protocol for quantifying xenografted human cancer cells in zebrafish larvae using Cellpose. Retrieved from [Link]
Sources
- 1. MTT (Assay protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the expansion of mouse immune effector cells for in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The COX- inhibitor indomethacin reduces Th1 effector and T regulatory cells in vitro in Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. medicine.uky.edu [medicine.uky.edu]
- 11. protocols.io [protocols.io]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of MK-886 Sodium in a Murine Model of Allergic Asthma
Abstract
These application notes provide a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the use of MK-886 sodium, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, in a mouse model of allergic asthma. This document delineates the scientific rationale for targeting the leukotriene pathway in asthma, offers detailed, step-by-step protocols for inducing an ovalbumin (OVA)-driven allergic asthma phenotype, and provides validated methodologies for the preparation, administration, and evaluation of MK-886's therapeutic efficacy. By integrating mechanistic insights with practical, field-proven experimental designs, this guide aims to equip researchers with the necessary tools to rigorously assess the potential of FLAP inhibitors as a therapeutic strategy for asthma.
Introduction: The Scientific Rationale for Targeting FLAP in Asthma
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1][2] A key family of inflammatory mediators deeply implicated in asthma pathophysiology is the leukotrienes (LTs).[3] These potent lipid mediators are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[4]
The synthesis of leukotrienes is initiated when arachidonic acid, released from the cell membrane, is presented to the 5-LO enzyme. This critical transfer step is facilitated by the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein.[5][6] FLAP binds arachidonic acid and is essential for the subsequent conversion to LTA4, the unstable precursor to all leukotrienes.[7] LTA4 is then metabolized into either LTB4 or the cysteinyl-leukotrienes (CysLTs: LTC4, LTD4, and LTE4).[8] The CysLTs are particularly potent mediators in asthma, causing intense bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[9]
MK-886 is a potent and selective inhibitor of FLAP.[10][11] By binding to FLAP, MK-886 prevents the translocation of 5-LO to the nuclear membrane and its subsequent activation, thereby blocking the synthesis of all leukotrienes (both LTB4 and CysLTs).[7][12] This mechanism provides a compelling therapeutic rationale for investigating MK-886 in asthma, as it targets a critical upstream node in the pro-inflammatory leukotriene cascade. This contrasts with leukotriene receptor antagonists, which only block the action of specific CysLTs at their receptor. The ability of MK-886 to inhibit the entire leukotriene pathway makes it a valuable tool for dissecting the role of these mediators in asthma pathogenesis and as a potential therapeutic agent.[8][10]
Signaling Pathway: The 5-Lipoxygenase Cascade and Point of MK-886 Inhibition
Caption: The 5-Lipoxygenase pathway and the inhibitory action of MK-886 on FLAP.
Materials and Methods
Reagents and Equipment
-
Allergen: Ovalbumin (OVA), Grade V (e.g., Sigma-Aldrich).[15]
-
Adjuvant: Aluminum hydroxide (Alum) (e.g., Imject™ Alum, Thermo Fisher Scientific).[15]
-
Test Compound: MK-886 sodium salt (e.g., MedKoo, Cayman Chemical).
-
Positive Control: Dexamethasone (e.g., Sigma-Aldrich).[12]
-
Vehicle Components: Ethanol (200 proof), sterile distilled water, or corn oil.[11][16]
-
Challenge Agent: Methacholine chloride (e.g., Sigma-Aldrich).[15]
-
Buffers and Saline: Sterile, pyrogen-free phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS).
-
Anesthetics: Ketamine/Xylazine cocktail or isoflurane.
-
Equipment:
-
Ultrasonic nebulizer for OVA challenge.
-
Whole-body plethysmography system for AHR measurement (e.g., Buxco or DSI).
-
Tracheal cannula, sutures, and surgical tools for bronchoalveolar lavage (BAL).
-
Centrifuge, hemocytometer, or automated cell counter.
-
Microscope with slides and cytocentrifuge (e.g., Cytospin).
-
Stains: Wright-Giemsa or H&E and PAS stains.
-
ELISA kits for mouse IgE, IL-4, IL-5, IL-13.
-
Homogenizer for lung tissue.
-
Preparation of Compounds
MK-886 Sodium Solution (for Oral Gavage): The causality behind vehicle selection is critical for ensuring drug solubility and minimizing toxicity. MK-886 is hydrophobic. A common and effective method for in vivo administration is to first dissolve it in a minimal amount of organic solvent before dilution.[11]
-
Stock Solution: Prepare a stock solution of MK-886 sodium in 100% ethanol. For a target dose of 5 mg/kg, a 5 mg/mL stock is practical.
-
Working Solution: For daily dosing, dilute the ethanol stock solution with sterile distilled water. A final concentration of 10% ethanol is generally well-tolerated in mice.[11] For example, to make 1 mL of a 0.5 mg/mL dosing solution, mix 100 µL of the 5 mg/mL stock with 900 µL of sterile water.
-
Administration Volume: Administer via oral gavage at a volume of 10 mL/kg.[17] For a 20g mouse, this corresponds to a 200 µL gavage volume, delivering a 5 mg/kg dose.
-
Vehicle Control: The vehicle control group should receive a 10% ethanol in water solution.
Alternative Vehicle: For compounds that may cause irritation or for longer-term studies, corn oil can be used as a vehicle.[16] Suspend MK-886 directly in corn oil and administer by oral gavage. Ensure the suspension is uniform by vortexing before each use.
Dexamethasone Solution (Positive Control): Dexamethasone is a potent corticosteroid and serves as a robust positive control for anti-inflammatory effects.[12]
-
Preparation: Dissolve dexamethasone in sterile PBS.
-
Dose: A typical effective dose is 1-2.5 mg/kg.[12]
-
Administration: Administer via intraperitoneal (i.p.) injection daily.
Experimental Design and Protocols
This section outlines a comprehensive protocol integrating a classic OVA-induced asthma model with both prophylactic and therapeutic MK-886 treatment arms. This design allows for the assessment of the compound's ability to both prevent the onset of and treat established airway inflammation.
Experimental Groups
A robust study design requires multiple control groups to ensure that the observed effects are specifically due to the test compound's action on the disease process.
| Group # | Group Name | Sensitization (OVA/Alum) | Challenge (Aerosolized OVA) | Treatment |
| 1 | Naive (Negative Control) | PBS | PBS | Vehicle |
| 2 | OVA/Vehicle (Disease Control) | Yes | Yes | Vehicle |
| 3 | OVA/MK-886 (Prophylactic) | Yes | Yes | MK-886 (e.g., 5 mg/kg/day) |
| 4 | OVA/MK-886 (Therapeutic) | Yes | Yes | MK-886 (e.g., 5 mg/kg/day) |
| 5 | OVA/Dexamethasone (Positive Control) | Yes | Yes | Dexamethasone (1 mg/kg/day) |
Experimental Workflow Diagram
Caption: Experimental timeline for OVA-induced asthma with treatment regimens.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma
This is a widely used and well-characterized model that mimics the key Th2-dominant features of human allergic asthma.[15]
-
Sensitization Phase:
-
Challenge Phase:
-
Days 21, 22, and 23: Expose mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes using an ultrasonic nebulizer. This localized airway challenge triggers the inflammatory cascade in sensitized animals.
-
-
Treatment Administration:
-
Prophylactic Group: Begin daily oral gavage of MK-886 (or vehicle/dexamethasone) on Day 20, one day prior to the first OVA challenge, and continue until Day 23 (administer 1 hour before challenge). This regimen tests the compound's ability to prevent the development of inflammation.
-
Therapeutic Group: Begin daily treatment on Day 22, after the first challenge has initiated an inflammatory response, and continue until Day 23. This regimen assesses the compound's ability to treat established disease.
-
-
Endpoint Analysis (Day 24):
-
24 hours after the final OVA challenge, perform endpoint analyses. This time point is chosen as it typically represents the peak of airway inflammation and hyperresponsiveness.
-
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)
AHR is a cardinal feature of asthma. It is assessed by measuring the bronchoconstrictive response to increasing doses of methacholine.[15]
-
Place a conscious, unrestrained mouse into the main chamber of a whole-body plethysmograph and allow it to acclimatize for 15-20 minutes.
-
Record baseline readings for 3 minutes.
-
Nebulize sterile PBS into the chamber for 3 minutes and record the response, which serves as the zero point.
-
Sequentially nebulize increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL in PBS) for 3 minutes each.
-
Record respiratory parameters for 3 minutes following each methacholine dose. The data is often expressed as Enhanced Pause (Penh), a calculated value that correlates with airway resistance.
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the airways, providing a direct measure of luminal inflammation.[14]
-
Deeply anesthetize the mouse and euthanize via a humane method.
-
Expose the trachea through a midline incision in the neck.
-
Carefully insert a tracheal cannula (e.g., a 20G catheter) into the trachea and secure it with a suture.
-
Instill 0.8 mL of ice-cold HBSS into the lungs via the cannula and then gently aspirate. Repeat this wash three times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF (e.g., 400 x g for 10 minutes at 4°C) to pellet the cells.
-
Total Cell Count: Resuspend the cell pellet in a known volume of PBS and count the total number of cells using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension. Stain the slides with a Wright-Giemsa stain. Perform a differential count of at least 300 cells under a microscope to determine the numbers of macrophages, eosinophils, neutrophils, and lymphocytes. A hallmark of this model is a dramatic increase in eosinophils in the OVA/Vehicle group.[15]
-
Cytokine Analysis: The supernatant from the first BALF spin can be stored at -80°C and used to measure levels of Th2 cytokines (IL-4, IL-5, IL-13) by ELISA.
Protocol 4: Lung Histopathology
Histological analysis provides crucial information about inflammation and structural changes (remodeling) in the lung tissue.
-
After performing BAL, perfuse the lungs with PBS via the right ventricle to remove blood.
-
Inflate the lungs by instilling 10% neutral buffered formalin into the trachea at a constant pressure (e.g., 25 cm H₂O).
-
Excise the lungs and immerse them in formalin for at least 24 hours to fix the tissue.
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
H&E Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize peribronchial and perivascular inflammatory cell infiltration.
-
PAS Staining: Stain sections with Periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells in the airway epithelium.
Data Interpretation and Expected Outcomes
A self-validating protocol includes clear expectations for control groups, against which the effects of the test compound can be judged.
| Parameter | Naive Control | OVA/Vehicle Control | Expected Effect of MK-886 | Expected Effect of Dexamethasone |
| AHR (Penh) | Low response to methacholine | Significantly increased response | Significant reduction | Significant reduction |
| BAL Total Cells | Low | Markedly increased | Significant reduction | Significant reduction |
| BAL Eosinophils | Rare/Absent | Markedly increased (>50% of cells) | Significant reduction | Significant reduction |
| BAL Th2 Cytokines (IL-4, IL-5, IL-13) | Low/Undetectable | Significantly elevated | Significant reduction | Significant reduction |
| Lung Histology (H&E) | Minimal inflammation | Dense peribronchial infiltrates | Reduced cellular infiltration | Reduced cellular infiltration |
| Lung Histology (PAS) | Few PAS+ goblet cells | Goblet cell hyperplasia/hypertrophy | Reduced number of PAS+ cells | Reduced number of PAS+ cells |
Trustworthiness of the Protocol: The inclusion of both a naive control and a vehicle-treated disease control is essential to confirm the induction of the asthmatic phenotype and to account for any effects of the vehicle itself. The dexamethasone positive control group validates the model's responsiveness to known anti-inflammatory treatment, providing confidence that a lack of effect from the test compound is due to its specific mechanism of action rather than a failure of the model.
Troubleshooting and Experimental Considerations
-
High Variability in AHR: AHR measurements can be variable. Ensure consistent acclimatization times, precise methacholine concentrations, and a standardized volume history (e.g., a deep inflation) before the challenge.
-
Low Cell Return in BAL: Ensure the cannula is securely tied in the trachea without puncturing it. Aspirate the lavage fluid gently and slowly to maximize recovery and minimize lung injury.
-
MK-886 Solubility Issues: If the compound precipitates out of the aqueous solution, prepare fresh daily and vortex thoroughly before each gavage. Consider using a vehicle with better solubilizing properties like 0.5% carboxymethylcellulose (CMC) with a small amount of Tween-80.
-
Prophylactic vs. Therapeutic: A positive result in the prophylactic arm demonstrates that blocking leukotriene synthesis can prevent the inflammatory cascade. A positive result in the therapeutic arm is more clinically relevant, suggesting that the compound can reverse established inflammation.[2]
Conclusion
This application note provides a comprehensive framework for evaluating the FLAP inhibitor MK-886 in a murine model of allergic asthma. By following these detailed protocols, researchers can generate robust and reproducible data on the compound's efficacy in reducing key features of asthma, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production. The described experimental design, with its emphasis on appropriate controls and multiple endpoint analyses, ensures a high degree of scientific integrity and provides a solid foundation for the preclinical assessment of leukotriene biosynthesis inhibitors.
References
- Georén, S. K., Kumlien, T., Tcacencu, I., Wikström, A. C., & Stierna, P. (2009). Early timing of low-dose dexamethasone decreases inflammation in a murine model of eosinophilic airway disease. Acta Oto-Laryngologica, 129(2), 182–189.
- Balkrishna, A., et al. (2024). In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling. Journal of Ethnopharmacology.
- Mushaben, E. M., Brandt, E. B., et al. (2016). Differential Effects of Rapamycin and Dexamethasone in Mouse Models of Established Allergic Asthma. PLOS ONE.
-
Osthole attenuates ovalbumin‑induced lung inflammation via the inhibition of IL‑33/ST2 signaling in asthmatic mice. (2018). ResearchGate. [Link]
-
Mouse model of ovalbumin-induced asthma and study protocol. (2019). ResearchGate. [Link]
- Jawien, J., et al. (2006). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Journal of Physiology and Pharmacology.
- Li, Y., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway.
- Shin, J. Y., et al. (2022). Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. Medicina.
- Anibal, F. F., et al. (2019). Impact of MK886 on Eosinophil Counts and Phenotypic Features in Toxocariasis. Scandinavian Journal of Immunology.
-
Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. Creative Biolabs. [Link]
- Ford-Hutchinson, A. W., et al. (1991). Development of novel leukotriene--based anti-asthma drugs: MK-886 and MK-571. Advances in Prostaglandin, Thromboxane, and Leukotriene Research.
-
Various Authors. (n.d.). 57 questions with answers in ORAL GAVAGE. ResearchGate. [Link]
- Yasa, M., et al. (1998). Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock. Pharmacological Research.
- Gupta, A., et al. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
- Bélanger, C., et al. (1992). Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. Journal of Allergy and Clinical Immunology.
- Anibal, F. F., et al. (2019). Impact of MK886 on Eosinophil Counts and Phenotypic Features in Toxocariasis. Scandinavian Journal of Immunology.
- Von Koss, F. G., et al. (2023). Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model.
- Menson, K. E., et al. (2020). Therapeutic efficacy of IL-17A neutralization with corticosteroid treatment in a model of antigen-driven mixed-granulocytic asthma. Journal of Leukocyte Biology.
- Gauthier, J. Y., et al. (1989). L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology.
- Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic allergen challenge. Disease Models.
-
Various Authors. (2025). How to prepare an animal dissolution solution: 50% PEG300 + 50% Saline? ResearchGate. [Link]
- Wang, Y., et al. (2022). Prophylactic treatment of Lacticaseibacillus paracasei K56 ameliorates asthma by regulating short-chain fatty acid production and Treg differentiation.
- Rahman, M. M., et al. (2025). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Biomedical Research and Therapy.
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. [Link]
- Wenk, M. L., et al. (2021). Effects of 0.5% and 2.0% Sodium Lauryl Sulfate in Male CD-1 Mice From a 3-Month Oral Gavage Toxicity Study.
- Jawien, J., et al. (2006). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. PubMed.
- Anibal, F. F., et al. (2019).
- Von Koss, F. G., et al. (2023). Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model. PubMed Central.
- Gauthier, J. Y., et al. (1989). L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. PubMed.
- Bélanger, C., et al. (1992). Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. PubMed.
- Yasa, M., et al. (1998). Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock. PubMed.
- Rouzer, C. A., et al. (1990). MK-886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry.
- Zosky, G. R., & Sly, P. D. (2007). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose.
- Ford-Hutchinson, A. W. (1991). Regulation of the production and action of leukotrienes by MK-571 and MK-886. Advances in Prostaglandin, Thromboxane, and Leukotriene Research.
- Cowburn, A. S., et al. (2000). Leukotriene and Prostanoid Pathway Enzymes in Bronchial Biopsies of Seasonal Allergic Asthmatics.
- Evans, J. F., et al. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences.
- Byrum, R. S., et al. (1999). Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses. Journal of Experimental Medicine.
- Flamand, L., et al. (2006). 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. Trends in Immunology.
- Kumlin, M., et al. (1993). The pivotal role of 5-lipoxygenase products in the reaction of aspirin-sensitive asthmatics to aspirin.
- Penrose, J. F. (2000). The Leukotriene C4 Synthase Gene and Asthma.
- Peters-Golden, M., & Henderson, W. R., Jr. (2007). Regulation of the 5-Lipoxygenase Pathway and Its Role in Allergic Disease. Journal of Allergy and Clinical Immunology.
- Sampson, A. P. (2009). An update on the role of leukotrienes in asthma. Current Opinion in Allergy and Clinical Immunology.
- Klion, A. D., & Nutman, T. B. (2004). The role of eosinophils in host defense against helminth parasites. Journal of Allergy and Clinical Immunology.
-
The 5-lipoxygenase activating protein (FLAP) pathway. (2014). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of Rapamycin and Dexamethasone in Mouse Models of Established Allergic Asthma | PLOS One [journals.plos.org]
- 6. Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 0.5% and 2.0% Sodium Lauryl Sulfate in Male CD-1 Mice From a 3-Month Oral Gavage Toxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel leukotriene--based anti-asthma drugs: MK-886 and MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
Determining the Optimal Concentration of MK-886 Sodium for Potent Leukotriene B4 Inhibition: An Application Guide
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to determining the optimal concentration of MK-886 sodium, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, for the effective inhibition of leukotriene B4 (LTB4) biosynthesis. We delve into the molecular mechanism of MK-886, provide detailed protocols for in vitro cell-based assays, and discuss critical experimental considerations to ensure data integrity and reproducibility. This guide is designed to be a practical resource, combining established scientific principles with field-proven insights to empower researchers in their study of inflammatory pathways.
Introduction: The Critical Role of Leukotriene B4 in Inflammation
Leukotriene B4 (LTB4) is a potent, lipid-derived pro-inflammatory mediator synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase.[1] LTB4 plays a pivotal role in the innate immune response, primarily by acting as a powerful chemoattractant for neutrophils, drawing them to sites of inflammation and injury.[1] Dysregulation of the LTB4 signaling pathway is implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, arthritis, and cardiovascular disease. Consequently, the enzymes and proteins involved in its biosynthesis are prime targets for therapeutic intervention.
Mechanism of Action: MK-886 as a FLAP Inhibitor
The synthesis of leukotrienes is initiated by the translocation of 5-lipoxygenase (5-LO) from the cytosol to the nuclear membrane upon cellular stimulation.[2][3] This translocation and subsequent activation of 5-LO are critically dependent on the 5-lipoxygenase-activating protein (FLAP), an 18-kDa integral membrane protein.[3][4] FLAP is believed to function as a scaffold, binding both arachidonic acid and 5-LO, thereby facilitating the efficient transfer of the substrate to the enzyme.[2]
MK-886 is a potent and specific inhibitor of leukotriene biosynthesis that acts by binding with high affinity to FLAP.[5][6] By binding to FLAP, MK-886 prevents the association of 5-LO with the nuclear membrane, effectively blocking the initial step in the leukotriene synthesis cascade and subsequent production of LTB4.[2][7] This mechanism of action makes MK-886 a valuable pharmacological tool for investigating the role of LTB4 in various biological processes and for the development of novel anti-inflammatory therapeutics.
Signaling Pathway of LTB4 Synthesis and Inhibition by MK-886
Caption: LTB4 synthesis pathway and the inhibitory action of MK-886.
Physicochemical Properties and Stock Solution Preparation of MK-886 Sodium
Understanding the properties of MK-886 sodium is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Chemical Name | 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-α,α-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid, sodium salt | [8] |
| Molecular Formula | C₂₇H₃₃ClNO₂S • Na | [8] |
| Molecular Weight | 494.1 g/mol | [8] |
| Appearance | Crystalline solid | [9] |
| Purity | ≥98% | [10] |
| Solubility | Soluble in DMSO (up to 20 mg/mL), Ethanol (up to 20 mg/mL), and DMF (up to 30 mg/mL). | [8][9] |
| Storage | Store solid at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. | [8][11][12] |
Protocol for Preparing a 10 mM Stock Solution of MK-886 Sodium in DMSO:
-
Weighing: Accurately weigh out 4.94 mg of MK-886 sodium salt (purity ≥98%).
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the MK-886 sodium salt.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Design for Determining the Optimal Concentration of MK-886
The optimal concentration of MK-886 for inhibiting LTB4 production is cell-type dependent. Therefore, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system.
General Experimental Workflow
Caption: General workflow for determining the IC50 of MK-886.
Reported IC50 Values of MK-886 for LTB4 Inhibition
The following table provides a summary of reported IC50 values for MK-886 in different cellular systems, which can serve as a starting point for designing your dose-response experiments.
| Cell Type/System | IC50 Value | Source |
| Intact Human Leukocytes | 3 nM | [13][14] |
| A23187-stimulated Human Neutrophils | 10-14 nM | [15] |
| Human Whole Blood | 1.1 µM | [8][13][14] |
| Human Alveolar Macrophages | 53.3 ± 23.1 nM | [16] |
| FLAP (inhibition of photoaffinity labelling) | 30 nM | [13][14] |
Detailed Protocol: In Vitro Determination of MK-886 IC50 in Human Neutrophils
This protocol provides a step-by-step guide for determining the IC50 of MK-886 for the inhibition of LTB4 production in isolated human neutrophils stimulated with the calcium ionophore A23187.
Materials and Reagents
-
MK-886 sodium salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Calcium Ionophore A23187
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ficoll-Paque PLUS or equivalent for neutrophil isolation
-
Human whole blood from healthy donors
-
LTB4 ELISA kit
-
96-well cell culture plates
-
Standard laboratory equipment (centrifuge, incubator, pipettes, etc.)
Protocol Steps
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method with Ficoll-Paque. Resuspend the purified neutrophils in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
MK-886 Serial Dilution: Prepare a series of dilutions of the 10 mM MK-886 stock solution in HBSS to achieve final concentrations ranging from 0.1 nM to 1 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest MK-886 dilution.
-
Pre-incubation with MK-886: Add 100 µL of the neutrophil suspension to each well of a 96-well plate. Add 10 µL of each MK-886 dilution or vehicle control to the respective wells. Gently mix and pre-incubate the plate for 15-30 minutes at 37°C in a humidified incubator.
-
Stimulation of LTB4 Production: Prepare a working solution of Calcium Ionophore A23187 in HBSS. A final concentration of 1-5 µM is typically effective for stimulating LTB4 production in neutrophils.[17][18][19] Add 10 µL of the A23187 working solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 5-15 minutes at 37°C. The optimal incubation time should be determined empirically but is typically short for ionophore stimulation.[17]
-
Termination of Reaction and Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the cells. Carefully collect the supernatant, which contains the secreted LTB4, and store it at -80°C until quantification.[20][21]
Quantification of LTB4 by ELISA
Quantify the LTB4 concentration in the collected supernatants using a commercial LTB4 ELISA kit. Follow the manufacturer's instructions carefully. A general procedure is outlined below:
-
Prepare Standards and Samples: Prepare the LTB4 standard curve according to the kit protocol. Thaw the collected supernatants on ice.
-
Assay Procedure: Add the standards, controls, and samples to the appropriate wells of the ELISA plate. Add the HRP-conjugated LTB4 and the specific antibody.
-
Incubation and Washing: Incubate the plate as per the manufacturer's instructions. Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition and Color Development: Add the substrate solution and allow the color to develop.
-
Stop Reaction and Read Absorbance: Stop the reaction and read the absorbance at the recommended wavelength using a microplate reader.
Data Analysis and IC50 Determination
-
Calculate LTB4 Concentrations: Determine the LTB4 concentration in each sample by interpolating from the standard curve.
-
Calculate Percent Inhibition: Calculate the percentage of LTB4 inhibition for each MK-886 concentration relative to the vehicle-treated, stimulated control.
-
% Inhibition = [1 - (LTB4 with MK-886 / LTB4 with vehicle)] x 100
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the MK-886 concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value, which is the concentration of MK-886 that produces 50% inhibition of LTB4 production.
Important Considerations and Potential Off-Target Effects
While MK-886 is a potent and selective FLAP inhibitor, it is essential to be aware of potential off-target effects, especially at higher concentrations.
-
Cyclooxygenase (COX) Inhibition: MK-886 has been shown to inhibit COX-1 with an IC50 of approximately 8 µM.[22][23] This is significantly higher than its IC50 for FLAP, but it is a crucial consideration if your experimental system is sensitive to COX-1 inhibition.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Antagonism: At concentrations above 1 µM, MK-886 can act as a non-competitive antagonist of PPARα.[13][24][25]
-
DNA Polymerase Inhibition: Some studies have indicated that MK-886 can inhibit the activity of certain DNA polymerases, although the concentrations required are generally in the micromolar range.[25][26]
To mitigate the risk of off-target effects, it is recommended to use the lowest effective concentration of MK-886 as determined by your IC50 experiments and to include appropriate controls in your experimental design.
Conclusion
MK-886 sodium is an invaluable tool for studying the role of LTB4 in health and disease. By carefully designing and executing dose-response experiments as outlined in this guide, researchers can confidently determine the optimal concentration of MK-886 for achieving potent and specific inhibition of LTB4 biosynthesis in their chosen cellular model. A thorough understanding of its mechanism of action and potential off-target effects will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of inflammatory processes and aiding in the development of novel therapeutic strategies.
References
- Fruchey, S. et al. (2006). Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(5-6), 323–330.
-
Elabscience. (n.d.). LTB4 (Leukotriene B4) ELISA Kit. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). LTB4 (Leukotriene B4) ELISA Kit. Retrieved from [Link]
- Dessein, A. J., et al. (1986). Enhancement by monokines of leukotriene generation by human eosinophils and neutrophils stimulated with calcium ionophore A23187. The Journal of Immunology, 136(10), 3829–3838.
- Mansour, M. A. (1999). Enhanced generation of leukotriene B4 and superoxide radical from calcium ionophore (A23187) stimulated human neutrophils after priming with interferon-alpha. Research Communications in Molecular Pathology and Pharmacology, 106(1-2), 115-128.
-
BioString. (n.d.). LT-B4 (Leukotriene B4) ELISA Kit. Retrieved from [Link]
- Williams, J. D., et al. (1985).
- Gresele, P., et al. (1986). Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells.
- Gerstmeier, J., et al. (2023).
- Mita, H., et al. (1991). A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry.
- Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal, 356(Pt 3), 899–906.
- Schebb, N. H., et al. (2022). Gram-Negative Bacteria Salmonella typhimurium Boost Leukotriene Synthesis Induced by Chemoattractant fMLP to Stimulate Neutrophil Swarming. Frontiers in Immunology, 12, 785536.
- Eriksson, T., et al. (2019). Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry, 62(7), 3494-3506.
- Dawson, M., et al. (1988). Quantification of Leukotriene B4 in Synovial Fluid by Gas chromatography/tandem Mass Spectrometry. Biomedical and Environmental Mass Spectrometry, 17(3), 205-211.
- Jian, W., et al. (2013). Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 932, 59-65.
- Salmon, J. A. (1985). Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 15, 25-28.
- Poubelle, P. E., et al. (1987). Assessment of leukotriene B4 synthesis in human lymphocytes by using high performance liquid chromatography and radioimmunoassay methods. The Journal of Immunology, 139(4), 1273–1277.
- Pospisilova, S., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. The FEBS Journal, 280(8), 1838-1850.
- Powell, W. S. (1987). Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography. Methods in Enzymology, 141, 355-371.
- Gugliucci, A., & Menini, T. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886 - A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors.
- Pettersen, D., et al. (2020). Drug discovery approaches targeting 5-lipoxygenase-Activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Current Medicinal Chemistry, 27(24), 4065-4089.
- Rådmark, O., et al. (2015). 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation.
- Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(24), 1446-1452.
- Spessoto, P., et al. (2002). A critical role of leukotriene B4 in neutrophil migration to infectious focus in cecal ligaton and puncture sepsis. Shock, 18(4), 366-371.
- Kim, D. Y., et al. (2020). Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation. International Journal of Molecular Sciences, 21(21), 8234.
- Maier, T. J., et al. (2009). MK-886 (L 663536) is an inhibitor of leukotriene biosynthesis, acting by inhibiting the 5-lipoxygenase-activating protein (FLAP), and serves as a moderately potent PPARα antagonist. European Journal of Pharmacology, 608(1-3), 123-129.
- Laviolette, M., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(2), 399–404.
- Kunkel, S. L., et al. (1991). The effect of inhibition of leukotriene B4 release on lipopolysaccharide-induced production of neutrophil attractant/activation protein-1 (interleukin-8) by human alveolar macrophages.
- Bailão, E. F. L. C., et al. (2015). Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens.
- Smith, C. D., et al. (1993). Inhibition of leukotriene B4 (LTB4) in human neutrophils by L-threo-dihydrosphingosine.
-
BioGems. (n.d.). MK 886 sodium salt. Retrieved from [Link]
- Hörnig, C., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 123-129.
- Wood, R. D., et al. (2013). Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. The FEBS journal, 280(8), 1838-1850.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. MK 886 sodium salt [bio-gems.com]
- 10. scbt.com [scbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medkoo.com [medkoo.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of inhibition of leukotriene B4 release on lipopolysaccharide-induced production of neutrophil attractant/activation protein-1 (interleukin-8) by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of leukotriene B4 (LTB4) in human neutrophils by L-threo-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. file.elabscience.com [file.elabscience.com]
- 21. elkbiotech.com [elkbiotech.com]
- 22. MK-886 | COX | FLAP | PPAR | Leukotriene Receptor | TargetMol [targetmol.com]
- 23. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing MK-886 Sodium Stock Solution for In Vivo Studies: An Application Note and Protocol
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of MK-886 sodium salt stock solutions for in vivo studies. MK-886 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key component in the biosynthesis of pro-inflammatory leukotrienes. Due to its lipophilic nature, appropriate formulation is critical for achieving accurate and reproducible results in animal models. This document moves beyond a simple recitation of steps to explain the scientific rationale behind formulation choices, ensuring both efficacy and verifiability in your experimental workflow. We will cover the mechanism of action, solubility characteristics, detailed preparation protocols for various administration routes, and essential quality control measures.
Introduction: Understanding MK-886 and its Mechanism of Action
MK-886 is an indole-derived compound that potently inhibits the synthesis of leukotrienes, which are lipid mediators deeply involved in inflammatory processes.[1] Unlike direct 5-lipoxygenase (5-LO) enzyme inhibitors, MK-886 targets the 5-lipoxygenase-activating protein (FLAP).[1][2] In activated inflammatory cells, 5-LO translocates from the cytosol to the nuclear membrane, where it associates with FLAP.[2] FLAP's precise role is to bind arachidonic acid and present it to 5-LO for the initial steps of leukotriene synthesis.[3] By binding to FLAP, MK-886 prevents this crucial interaction, thereby blocking the entire downstream production of leukotrienes.[2] This targeted, upstream mechanism of action makes MK-886 a valuable tool for investigating the role of the 5-LO pathway in various disease models.
The 5-Lipoxygenase (5-LO) Pathway
The following diagram illustrates the key steps in the 5-LO pathway and the specific point of inhibition by MK-886.
Caption: The 5-Lipoxygenase pathway and MK-886's point of inhibition.
Physicochemical Properties and Solubility of MK-886 Sodium Salt
MK-886 sodium salt is a crystalline solid. Its poor aqueous solubility is the primary challenge for in vivo formulation. Understanding its solubility in various solvents is the first step in designing an effective delivery vehicle.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 20 | 40.48 | High solubility; a common solvent for initial stock preparation. |
| Ethanol | 20 | 40.48 | Good solubility; can be used as a co-solvent. |
| DMF | 30 | 60.72 | High solubility; use with caution due to potential toxicity. |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | 0.40 | Limited solubility in aqueous buffers, highlighting the need for formulation strategies. |
| Data compiled from various supplier datasheets. Molecular Weight of MK-886 Sodium Salt: 494.07 g/mol .[4][5] |
Note: Warming and sonication can facilitate the dissolution process. However, always be mindful of the compound's stability under these conditions.[5]
Formulation Strategies and Protocols for In Vivo Administration
The choice of vehicle is dictated by the intended route of administration, the required dose, and the toxicological profile of the excipients. For a poorly soluble compound like MK-886, a simple aqueous solution is not feasible. We will explore several proven formulation strategies.
Strategy 1: Co-Solvent System for Intraperitoneal (IP) Injection
This is a common and straightforward method for many preclinical studies. A small amount of an organic solvent is used to dissolve the compound, which is then diluted in a larger volume of an aqueous vehicle.
Protocol: Preparation of 5% DMSO in Saline
This protocol is adapted from a study where MK-886 was successfully administered to mice via IP injection.[6]
Materials:
-
MK-886 Sodium Salt
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg).
-
Weigh MK-886: Accurately weigh the required amount of MK-886 sodium salt in a sterile conical tube.
-
Initial Dissolution in DMSO: Add a volume of DMSO equal to 5% of your final desired volume. For example, to make 10 mL of final solution, add 0.5 mL of DMSO.
-
Vortex/Sonicate: Vortex the tube thoroughly to dissolve the MK-886 in the DMSO. If needed, briefly sonicate in a water bath until the solution is clear.
-
Dilution with Saline: Slowly add the sterile saline (95% of the final volume) to the DMSO concentrate while vortexing to prevent precipitation. In our example, you would add 9.5 mL of saline.
-
Final Mix: Vortex the final solution for another 30 seconds to ensure homogeneity.
Caption: Workflow for preparing a co-solvent based MK-886 formulation.
Strategy 2: Solubilization with Cyclodextrins for Oral or IP Injection
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used, safe, and effective solubilizing agent for in vivo studies.
Protocol: Preparation of 20% SBE-β-CD in Saline
This formulation can be used for both oral and intraperitoneal injections.[7]
Materials:
-
MK-886 Sodium Salt
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) powder
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes or glass vials
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare the Vehicle:
-
To prepare a 20% (w/v) SBE-β-CD solution, dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix thoroughly until the solution is completely clear. This vehicle can be stored at 4°C for up to one week.[7]
-
-
Prepare the MK-886 Stock in DMSO:
-
Prepare a concentrated stock of MK-886 in DMSO (e.g., 25 mg/mL). This is necessary because direct dissolution in the cyclodextrin solution can be slow.
-
-
Final Formulation:
-
To prepare the final dosing solution, add the DMSO stock solution to the 20% SBE-β-CD vehicle. For example, to make 1 mL of a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Mix evenly until a clear solution is formed.
-
Strategy 3: Suspension for Oral Gavage
For higher doses or when co-solvents are not desirable, an aqueous suspension can be prepared. The key is to ensure the suspension is uniform to allow for consistent dosing.
Protocol: Preparation of a Carboxymethylcellulose (CMC) Suspension
Materials:
-
MK-886 Sodium Salt
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Add 0.1% (v/v) Tween 80 as a wetting agent (0.1 mL for every 100 mL of vehicle).
-
Stir until a uniform, slightly viscous solution is formed.
-
-
Prepare the Suspension:
-
Weigh the required amount of MK-886.
-
In a mortar, add a small amount of the vehicle to the MK-886 powder to form a paste. This process, known as levigation, helps to break up clumps.
-
Gradually add the remaining vehicle while continuously mixing until a homogenous suspension is achieved. A homogenizer can also be used for this step.
-
Crucially, this suspension must be stirred continuously before and during dose administration to ensure each animal receives the correct dose.
-
Quality Control, Storage, and Stability
Extemporaneously prepared formulations are not subject to the same rigorous testing as commercial products, making in-house quality control paramount.[8][9]
| Parameter | Quality Control Check | Rationale |
| Visual Inspection | The solution should be clear and free of visible particulates. Suspensions should be homogenous upon stirring. | Particulates can indicate precipitation or contamination, which can alter the effective dose and cause injection site reactions. |
| pH | The pH of the final formulation should be measured and recorded. It should ideally be between 5 and 9.[10] | Extreme pH can cause tissue irritation and may affect the stability and solubility of the compound. |
| Sterility | For parenteral routes (IP, IV), the final product should be sterile. Consider sterile filtration through a 0.22 µm filter if all components are not sterile initially. | To prevent infection and confounding inflammatory responses in the animal model.[11] |
Storage and Stability:
-
Solid Compound: Store MK-886 sodium salt at -20°C, protected from light.[12] The solid is stable for at least 4 years under these conditions.[4]
-
Stock Solutions: It is highly recommended to prepare solutions fresh on the day of use.[8] If storage is necessary:
-
Prepare aliquots to avoid repeated freeze-thaw cycles.
-
Store at -20°C in tightly sealed vials.
-
Under these conditions, DMSO stock solutions are generally usable for up to one month.[8]
-
The stability of diluted, aqueous-based formulations is less certain and should ideally be used immediately. Long-term storage of aqueous formulations is not recommended.[13]
-
Conclusion
The successful use of MK-886 in in vivo research is critically dependent on the careful preparation of the dosing solution. As a poorly soluble compound, it requires specific formulation strategies to ensure complete solubilization and consistent delivery. This guide provides validated protocols using co-solvents and cyclodextrins, as well as a method for preparing a suspension for oral gavage. By understanding the rationale behind each step and implementing rigorous quality control, researchers can be confident in the accuracy and reproducibility of their experimental results, ultimately leading to more reliable insights into the role of the 5-lipoxygenase pathway in health and disease.
References
- Uz, T., Imbesi, M., Arslan, A. D., & Manev, H. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 436(2), 143-146.
-
BioGems. MK 886 sodium salt [Product Information Sheet]. Retrieved from [Link]
-
BioGems. MK 886 sodium salt [Data Sheet]. Retrieved from [Link]
- Al-Achi, A., & Greenwood, R. (2014). Extemporaneous Compounding: Selective Pharmacists with Separate Skill. Journal of Pharmacy Practice, 27(5), 491-494.
- Werz, O., Gerstmeier, J., Libreros, S., De la Rosa, X., & Norris, P. C. (2018). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Biochemical Pharmacology, 152, 22-30.
- Depre, M., Friedman, B., Tanaka, W., Van Hecken, A., Buntinx, A., & De Schepper, P. J. (1993). BIOCHEMICAL-ACTIVITY, PHARMACOKINETICS, AND TOLERABILITY OF MK-886, A LEUKOTRIENE BIOSYNTHESIS INHIBITOR, IN HUMANS. Clinical Pharmacology & Therapeutics, 53(5), 602-607.
-
UC Davis Institutional Animal Care and Use Committee. (2023). Policy on the Use of Non-Pharmaceutical Grade Compounds in Animals. Retrieved from [Link]
- Mus, L. M., Denecker, G., Speleman, F., & Roman, B. I. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PloS one, 13(2), e0192548.
- Riendeau, D., Falgueyret, J. P., Guay, J., & Mancini, J. A. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-1442.
- Gillard, J., Ford-Hutchinson, A. W., Chan, C., Charleson, S., Denis, D., Foster, A., ... & Evans, J. (1989). L-663,536 (MK-886)(3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2, 2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian journal of physiology and pharmacology, 67(5), 456-464.
- Smela, E., Smela, M., & Smela, M. (2002). Effects on the voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes of the 5-lipoxygenase activating protein inhibitor MK886. British journal of pharmacology, 137(5), 643-653.
- Yamamoto, H., & Sugano, K. (2024). Dissolution profiles of high-dose salt-form drugs in bicarbonate buffer and phosphate buffer. Journal of Pharmaceutical Sciences.
-
Gad Consulting Services. Gad Vehicles Database. Retrieved from [Link]
- Gupta, V. D. (1978). Effect of vehicles and other active ingredients on stability of hydrocortisone. Journal of pharmaceutical sciences, 67(3), 299-302.
- Das Gupta, V., Stewart, K. R., & Bethea, C. (1986). Stability of hydralazine hydrochloride in aqueous vehicles. Journal of clinical and hospital pharmacy, 11(3), 215-223.
- Gerstmeier, J., & Werz, O. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers in Immunology, 14, 1245648.
Sources
- 1. research.pharmacy.gov.my [research.pharmacy.gov.my]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARE: guidelines for planning animal research and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.fsu.edu [research.fsu.edu]
- 11. research.ucdavis.edu [research.ucdavis.edu]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: MK-886 as a Non-Competitive Antagonist to Investigate PPARα Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Positioning MK-886 in the Context of PPARα Research
MK-886 is a well-established and potent inhibitor of leukotriene biosynthesis. It functions by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial chaperone in the 5-lipoxygenase (5-LOX) pathway, thereby preventing the synthesis of pro-inflammatory leukotrienes.[1][2] While its primary characterization is as a FLAP inhibitor, subsequent research has revealed a significant, mechanistically distinct role for MK-886 as a non-competitive antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][4][5]
This dual activity presents both a unique opportunity and a critical challenge for researchers. On one hand, MK-886 can be employed to probe the functional consequences of PPARα inhibition. On the other, its effects on the leukotriene pathway must be carefully considered when interpreting data. These application notes provide a comprehensive guide to utilizing MK-886 as a tool to study PPARα signaling, emphasizing rigorous experimental design to dissect its multifaceted biological effects.
Part 1: The Duality of MK-886's Mechanism of Action
Understanding the two primary mechanisms of MK-886 is fundamental to its effective use in research.
1.1. Primary Mechanism: FLAP Inhibition
MK-886 was originally developed as an inhibitor of FLAP.[3][4] By binding to FLAP, it prevents the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane, a necessary step for the synthesis of leukotrienes from arachidonic acid.[2] This action effectively blocks the production of potent lipid mediators involved in inflammation.
Caption: MK-886's primary mechanism as a FLAP inhibitor.
1.2. Secondary Mechanism: PPARα Antagonism
Independent of its action on FLAP, MK-886 functions as a selective, non-competitive inhibitor of PPARα.[3][4][5] It does not compete with endogenous ligands or synthetic agonists for the ligand-binding pocket. Instead, it is understood to prevent the necessary conformational change in the PPARα protein required for the formation of a transcriptionally active complex.[3][4] This inhibitory effect is specific, with only minimal impact observed on PPARβ and PPARγ isoforms at similar concentrations.[3][4][5]
Caption: MK-886's secondary mechanism as a PPARα antagonist.
Part 2: Experimental Design & Protocols
The key to using MK-886 effectively is to design experiments that can distinguish between its FLAP-dependent and PPARα-dependent effects. This typically involves using a potent and selective PPARα agonist as a tool to specifically activate the PPARα pathway.
Key Reagents & Considerations
| Reagent | Role | Typical Concentration | Supplier Examples |
| MK-886 | PPARα Antagonist / FLAP Inhibitor | 1-20 µM (in vitro) | TargetMol, MedChemExpress |
| GW7647 | Potent & Selective PPARα Agonist | 10 nM - 1 µM (in vitro) | R&D Systems, Tocris, Cayman |
| Cell Lines | HepG2 (human hepatoma), Primary Hepatocytes, CV-1, COS-1 | ||
| PPARα Target Genes | qPCR Readouts | CPT1A, ACOX1, PDK4, FGF21[6][7][8] |
Causality Behind Choices:
-
GW7647: This agonist is highly selective for PPARα over other isoforms, with EC50 values in the low nanomolar range for human PPARα, compared to micromolar ranges for PPARγ and PPARδ.[9][10][11][12] This selectivity is crucial for ensuring that the pathway being activated is indeed PPARα-mediated.
-
Concentration of MK-886: Studies have shown that 10-20 µM MK-886 can inhibit agonist-driven PPARα activation by approximately 80% in cell-based reporter assays.[3][4][5] It's essential to perform a dose-response curve to determine the optimal concentration for your specific cell system and experimental endpoint.
Protocol 1: In Vitro PPARα Reporter Gene Assay
This protocol is designed to quantify the inhibitory effect of MK-886 on agonist-induced PPARα transcriptional activity.
Objective: To determine the IC50 of MK-886 for PPARα antagonism in a cellular context.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., COS-1 or HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transient Transfection: Co-transfect cells with the following plasmids using a suitable lipid-based transfection reagent:
-
A PPARα expression vector.
-
A reporter plasmid containing multiple copies of a Peroxisome Proliferator Response Element (PPRE) driving a luciferase gene (e.g., pFR-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Incubation: Allow cells to recover and express the plasmids for 24 hours post-transfection.
-
Treatment:
-
Prepare a dose-response curve of MK-886 (e.g., 0.1 µM to 100 µM).
-
Prepare a fixed, maximal-effect concentration of a PPARα agonist (e.g., 1 µM GW7647 or 50 µM Wy-14,643).[13]
-
Aspirate the old media and add fresh media containing the treatments. Experimental groups should include:
-
Vehicle Control (e.g., DMSO)
-
PPARα Agonist alone
-
MK-886 at various concentrations
-
PPARα Agonist + MK-886 at various concentrations
-
-
-
Incubation: Incubate cells with the treatments for 6-24 hours.[13]
-
Lysis & Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity for each well.
-
Express the data as a percentage of the activity seen with the PPARα agonist alone.
-
Plot the dose-response curve and calculate the IC50 value for MK-886.
-
Protocol 2: In Vitro qPCR for PPARα Target Gene Expression
This protocol assesses the functional consequence of PPARα inhibition by MK-886 on the expression of endogenous target genes.
Objective: To confirm that MK-886 can block agonist-induced expression of known PPARα target genes.
Methodology:
-
Cell Culture: Plate cells with endogenous PPARα expression (e.g., HepG2, primary hepatocytes) in 6-well plates and grow to ~80% confluency.
-
Pre-treatment: Pre-treat cells with MK-886 (at a concentration determined from Protocol 1, e.g., 10-20 µM) or vehicle for 1-2 hours. This ensures the inhibitor is present before the receptor is activated.
-
Treatment: Add the PPARα agonist (e.g., 1 µM GW7647) or vehicle to the appropriate wells. The final experimental groups will be:
-
Vehicle Control
-
MK-886 alone
-
GW7647 alone
-
MK-886 + GW7647
-
-
Incubation: Incubate for 6-24 hours, a sufficient time for transcriptional changes to occur.
-
RNA Extraction: Harvest cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
Quantitative PCR (qPCR):
-
Perform qPCR using validated primers for PPARα target genes (e.g., CPT1A, ACOX1, PDK4) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control group.
-
Part 3: Data Interpretation & Scientific Trustworthiness
A self-validating experimental system is crucial for trustworthy results.
-
Expected Outcome: In both protocols, the PPARα agonist (GW7647) should robustly induce the readout (luciferase activity or target gene expression). MK-886 alone should have little to no effect. Crucially, pre-treatment with MK-886 should significantly attenuate or completely block the induction caused by the PPARα agonist.[3][13] This "rescue" or "blockade" experiment is the cornerstone of demonstrating a specific inhibitory effect on the PPARα pathway.
-
Addressing Off-Target Effects: While MK-886 is a valuable tool, it is not perfectly clean. It has been reported to inhibit COX-1 at an IC50 of ~8 µM and can even impact DNA polymerase activity at higher concentrations.[1][14][15][16] Therefore:
-
Always use the lowest effective concentration of MK-886.
-
Acknowledge these potential off-target effects in your analysis.
-
If a result is particularly novel or unexpected, consider validating the finding with an alternative PPARα antagonist or using siRNA-mediated knockdown of PPARα to confirm that the effect is truly on-target.
-
-
In Vivo Considerations: When used in animal models, the dual mechanism of MK-886 can complicate data interpretation. For instance, in models of atherosclerosis, both the leukotriene pathway and PPARα signaling are implicated.[17][18] Some studies have shown that MK-886 can paradoxically exacerbate hyperlipidemia and inflammation in certain diabetic mouse models, possibly due to the disruption of hepatic lipid metabolism via PPARα inhibition outweighing the benefits of FLAP inhibition.[17] Therefore, in vivo studies require extensive control groups and multiple downstream readouts to attribute effects to either pathway.
References
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. PubMed. [Link]
-
Effect of various doses of MK886 on PPARα activation in COS1 cells. ResearchGate. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. Penn State. [Link]
-
Eoff, R. L., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. ResearchGate. [Link]
-
Fessler, M. B., et al. (2012). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. Atherosclerosis. [Link]
-
Rakhshandehroo, M., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research. [Link]
-
Lee, Y., et al. (2023). Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. International Journal of Molecular Sciences. [Link]
-
Mandard, S., et al. (2004). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. Journal of Molecular Biology. [Link]
-
Peroxisome proliferator-activated receptor alpha. Wikipedia. [Link]
-
Rakhshandehroo, M., et al. (2010). Peroxisome proliferator-activated receptor alpha target genes. University of East Anglia. [Link]
-
Jawien, J., et al. (2006). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. European Journal of Clinical Investigation. [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor, blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry. [Link]
-
Modulation of PPAR-α and PPAR-γ Influences Cardiomyocyte Growth and Cardiac Remodeling. PubMed. [Link]
-
Uz, T., et al. (2009). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters. [Link]
-
Lemaire, K., et al. (2007). Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human. PLoS One. [Link]
-
Off-target genome editing. Wikipedia. [Link]
-
Haurand, M., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology. [Link]
-
Eoff, R. L., et al. (2013). Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PubMed. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Design and Assessment of First-Generation Heterobifunctional PPARα/STING Modulators. ACS Pharmacology & Translational Science. [Link]
-
Marx, N., et al. (2001). PPARα Activators Inhibit Cytokine-Induced Vascular Cell Adhesion Molecule-1 Expression in Human Endothelial Cells. Circulation. [Link]
-
Gugliucci, A., et al. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886. A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. Journal of Biological Chemistry. [Link]
-
Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. [Link]
Sources
- 1. MK-886 | COX | FLAP | PPAR | Leukotriene Receptor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. GW7647, PPARalpha agonist (CAS 265129-71-3) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for MK886 Sodium Treatment in Cancer Cell Lines
An Application Guide for Researchers
This guide provides a comprehensive framework for investigating the anti-cancer effects of MK886, a potent inhibitor of the 5-lipoxygenase pathway. As a Senior Application Scientist, my objective is to offer not just protocols, but a strategic and scientifically-grounded approach to experimental design. This document will explain the causality behind our methods, ensuring that each protocol is a self-validating system for generating reliable and publishable data.
Scientific Rationale: Targeting the 5-Lipoxygenase Pathway in Oncology
The 5-lipoxygenase (5-LOX) pathway, a critical branch of arachidonic acid metabolism, is increasingly implicated in carcinogenesis.[1][2] This pathway produces leukotrienes, which are potent inflammatory lipid mediators.[3] Chronic inflammation is a well-established hallmark of cancer, contributing to tumor initiation, promotion, and metastasis.[1][4] Leukotriene signaling within the tumor microenvironment can promote cell survival, proliferation, and resistance to therapy.[2][5]
MK886 is a specific and well-characterized inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP) .[6][7] FLAP is an essential nuclear membrane-associated protein that binds arachidonic acid and presents it to the 5-LOX enzyme, a required step for the synthesis of all leukotrienes.[8][9] By inhibiting FLAP, MK886 effectively shuts down the production of pro-tumorigenic leukotrienes, leading to reduced cancer cell proliferation and the induction of apoptosis (programmed cell death).[10][11]
It is crucial for researchers to be aware that while MK886 is a powerful tool to probe the 5-LOX pathway, some studies suggest it may have off-target or pathway-independent effects, particularly at higher concentrations. These include the potential to induce apoptosis independently of FLAP and to inhibit cyclooxygenase-1 (COX-1).[12][13] Therefore, careful dose-response studies and appropriate controls are paramount.
Visualizing the Mechanism of Action
The diagram below illustrates the 5-lipoxygenase signaling pathway and highlights the inhibitory action of MK886.
Caption: MK886 inhibits FLAP, preventing 5-LOX activation and leukotriene synthesis.
Materials and Reagents
Successful and reproducible experiments begin with well-characterized reagents.
| Reagent/Material | Recommended Specifications |
| MK886 Sodium Salt | Purity: ≥98%. Source from a reputable chemical supplier.[14] |
| Solvent | DMSO, anhydrous, cell culture grade. |
| Cancer Cell Lines | Select cell lines relevant to your research. Crucial Insight: 5-LOX pathway expression can vary. Consider screening cell lines for 5-LOX and FLAP expression (via RT-qPCR or Western Blot) to correlate with MK886 sensitivity.[10] |
| Cell Culture Medium | As recommended by the cell line supplier (e.g., DMEM, RPMI-1640). |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin. |
| Cell Viability Assay | MTT, XTT, WST-1, or luminescent-based (e.g., CellTiter-Glo®). |
| Apoptosis Assay Kit | Annexin V-FITC/Propidium Iodide (PI) kit for flow cytometry.[15] |
| Cell Cycle Analysis | Propidium Iodide (PI) and RNase A.[16] |
| Buffers & Solutions | Phosphate-Buffered Saline (PBS), Trypsin-EDTA, 70% Ethanol (ice-cold). |
| Labware | Sterile tissue culture plates (96-well, 6-well), flasks, flow cytometry tubes. |
Experimental Workflow: A Strategic Overview
A logical progression of experiments is essential. We begin by establishing the cytotoxic potential of MK886 in your specific cell model and then dissect the underlying cellular mechanisms.
Sources
- 1. Leukotrienes in Tumor-Associated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotrienes in Tumor-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MK-886 - Wikipedia [en.wikipedia.org]
- 7. Inhibition of five lipoxygenase activating protein (FLAP) by MK‐886 decreases atherosclerosis in apoE/LDLR‐double knockout mice | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MK886-induced apoptosis depends on the 5-LO expression level in human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-886, a leukotriene biosynthesis inhibitor, induces antiproliferative effects and apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. medkoo.com [medkoo.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
techniques for measuring FLAP inhibition by MK886 sodium
[1][2][3] This crucial role makes FLAP a prime therapeutic target. Inhibiting FLAP effectively blocks the entire leukotriene pathway, offering a broad-spectrum anti-inflammatory strategy. [1][4]MK-886 is a potent, selective, and cell-permeable inhibitor of FLAP. [1][5]It acts by binding directly to FLAP, thereby preventing the transfer of arachidonic acid to 5-LO and halting leukotriene production. [6]Understanding the efficacy of FLAP inhibitors like MK-886 requires robust and reliable measurement techniques.
[7][2][8] MK-886 exerts its inhibitory effect by binding to FLAP, disrupting the 5-LO/FLAP/AA complex and preventing LTA4 formation. [6]Therefore, the most direct method to quantify MK-886 activity is to measure the downstream products of this pathway, primarily LTB4.
[9]
Experimental Workflow
Detailed Protocol: LTB4 Inhibition in Human PMNs
A. Materials and Reagents
- MK-886 (sodium salt)
- Dimethyl sulfoxide (DMSO, sterile)
- Calcium Ionophore A23187
- Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
- Ficoll-Paque PLUS or equivalent for PMN isolation
- Human whole blood (from healthy, consenting donors)
- Leukotriene B4 (LTB4) ELISA Kit (e.g., Invitrogen, Cayman Chemical)
[10] * 96-well microplates
- Standard laboratory equipment (centrifuge, incubator, multichannel pipettes)
[5] * Initiate the reaction by adding 10 µL of 50 µM A23187 (final concentration 5 µM) to each well.
- Incubate for an additional 10 minutes at 37°C. Causality: A23187 is a calcium ionophore that causes a massive influx of Ca²⁺, a key signal for activating cPLA2 and 5-LO, thus triggering the entire leukotriene synthesis cascade. [11] * Terminate the reaction by placing the plate on ice and adding 10 µL of 10 mM EDTA to chelate calcium.
- Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.
- Carefully collect the supernatant for LTB4 quantification.
[10]
Data Analysis and Interpretation
[9] 3. Incubation: Incubate the mixture to allow binding to reach equilibrium. 4. Separation: Separate the membrane-bound radioligand from the unbound radioligand using rapid vacuum filtration through a glass fiber filter. 5. Quantification: Measure the radioactivity trapped on the filter using a scintillation counter. 6. Data Analysis: Plot the percentage of bound radioligand against the concentration of MK-886. The concentration of MK-886 that displaces 50% of the specific binding of the radioligand is the IC50 value. An excellent correlation has been demonstrated between a compound's affinity in this binding assay and its ability to inhibit leukotriene synthesis in intact cells. [9]
Alternative & Advanced Methodologies
[12] * Proximity Ligation Assay (PLA): This advanced immunofluorescence technique can be used to visualize the interaction between 5-LO and FLAP in situ. [11]Treatment with MK-886 would be expected to disrupt the formation of 5-LO/FLAP complexes, which can be quantified by a reduction in PLA signal. [11]
Important Considerations & Troubleshooting
Sources
- 1. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation | PLOS One [journals.plos.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. biosciencepharma.com [biosciencepharma.com]
- 9. Characterization of a 5-lipoxygenase-activating protein binding assay: correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition. | Sigma-Aldrich [merckmillipore.com]
- 10. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 11. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing MK886 Sodium Efficacy in Primary Immune Cells
Introduction
MK886 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial component in the biosynthesis of leukotrienes, which are powerful inflammatory mediators.[3][4] By binding to FLAP, MK886 prevents the activation of 5-lipoxygenase (5-LOX), the enzyme responsible for converting arachidonic acid into leukotrienes.[5][6] This application note provides a detailed protocol for assessing the efficacy of MK886 sodium salt in primary immune cells, a critical step for researchers in immunology, inflammation, and drug development.
This compound salt is a cell-permeable and orally active compound with an IC₅₀ of 30 nM for FLAP.[7][8] It has been shown to inhibit leukotriene biosynthesis in intact leukocytes with an IC₅₀ of 3 nM and in human whole blood with an IC₅₀ of 1.1 µM.[7][9] Beyond its role in leukotriene inhibition, MK886 has also been identified as a non-competitive PPARα antagonist and can induce apoptosis.[9][10] These multifaceted effects underscore the importance of a robust protocol to specifically assess its primary mechanism of action in relevant cellular systems.
This guide will detail the isolation of primary immune cells, cell culture and treatment with this compound, stimulation of leukotriene synthesis, and the subsequent quantification of leukotriene production. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity.
Scientific Background: The Leukotriene Synthesis Pathway
Leukotrienes are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2.[5] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the presence of FLAP to become fully active.[4] 5-LOX converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to the unstable epoxide, leukotriene A₄ (LTA₄).[5]
From LTA₄, the pathway diverges. In cells containing LTA₄ hydrolase, such as neutrophils and monocytes, LTA₄ is converted to leukotriene B₄ (LTB₄), a potent chemoattractant.[5] In cells expressing LTC₄ synthase, like mast cells and eosinophils, LTA₄ is conjugated with glutathione to form leukotriene C₄ (LTC₄).[5][11] LTC₄ is then sequentially metabolized to LTD₄ and LTE₄, collectively known as the cysteinyl leukotrienes, which are involved in smooth muscle contraction and vascular permeability.[3]
MK886 specifically targets FLAP, preventing the translocation and activation of 5-LOX at the nuclear membrane, thereby inhibiting the entire leukotriene synthesis cascade.[12]
Signaling Pathway Diagram
Caption: The Leukotriene Synthesis Pathway and the inhibitory action of MK886 on FLAP.
Experimental Protocols
Part 1: Isolation of Primary Immune Cells
The choice of primary immune cells will depend on the specific research question, as different cell types produce varying profiles of leukotrienes. Neutrophils are primary producers of LTB₄, while eosinophils and monocytes/macrophages are major sources of cysteinyl leukotrienes.[13]
1.1 Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs, which include lymphocytes and monocytes, are a common starting point for immune cell studies.
Materials:
-
Whole blood collected in heparin or EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (cRPMI)
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[14]
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat (containing PBMCs) to a new tube.
-
Wash the isolated PBMCs by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in cRPMI.
-
Count the cells using a hemocytometer and assess viability with Trypan blue. Viability should be >95%.[14]
1.2 Isolation of Human Neutrophils
Neutrophils can be isolated from the pellet remaining after PBMC isolation or directly from whole blood using density gradient centrifugation.
Materials:
-
Whole blood or remaining pellet after PBMC isolation
-
Dextran solution (3% in saline)
-
Ficoll-Paque PLUS
-
Red blood cell (RBC) lysis buffer
-
PBS, sterile
-
Centrifuge
Protocol:
-
If starting from whole blood, mix with an equal volume of 3% Dextran solution and allow RBCs to sediment for 30-45 minutes.
-
Collect the leukocyte-rich supernatant and layer it over Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes.
-
The neutrophil-rich pellet at the bottom will be contaminated with RBCs. Aspirate and discard the upper layers.
-
Resuspend the pellet in PBS and lyse the remaining RBCs by adding RBC lysis buffer. Incubate for 5-10 minutes at room temperature.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the neutrophil pellet in cRPMI and perform a cell count and viability assessment.
1.3 Isolation of Human Eosinophils
Eosinophils are typically present in lower numbers and require negative selection for high purity.
Materials:
-
PBMCs (isolated as in 1.1)
-
Eosinophil Isolation Kit (magnetic bead-based)
-
Magnetic separator
-
cRPMI
Protocol:
-
Start with a fresh preparation of PBMCs.
-
Follow the manufacturer's instructions for the Eosinophil Isolation Kit. This typically involves incubating the cells with an antibody cocktail that labels non-eosinophils.
-
The labeled cells are then depleted using magnetic beads and a magnetic separator.
-
The untouched, enriched eosinophil population is collected.
-
Wash the isolated eosinophils and resuspend in cRPMI for counting and viability assessment.
Part 2: Cell Culture, this compound Treatment, and Stimulation
Materials:
-
Isolated primary immune cells
-
This compound salt (prepare a stock solution in DMSO or ethanol)[15]
-
cRPMI
-
Cell culture plates (96-well or 24-well)
-
Calcium ionophore A23187 or other relevant stimulus (e.g., fMLP, C5a)[16]
Protocol:
-
Seed the isolated immune cells in culture plates at a density of 1-2 x 10⁶ cells/mL in cRPMI.
-
Pre-incubate the cells with varying concentrations of this compound salt (e.g., 0.1 nM to 10 µM) for 15-30 minutes at 37°C. Include a vehicle control (DMSO or ethanol alone).
-
Stimulate the cells with an appropriate agonist to induce leukotriene synthesis. A common choice is the calcium ionophore A23187 (1-5 µM) for 15-30 minutes at 37°C.[17]
-
Terminate the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for leukotriene analysis.
Experimental Workflow Diagram
Caption: Workflow for assessing the efficacy of this compound in primary immune cells.
Part 3: Quantification of Leukotrienes
Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are commonly used to quantify the amount of LTB₄ and cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) in the cell culture supernatants.[18][19]
Materials:
-
Cell culture supernatants
-
Leukotriene B₄ ELISA Kit
-
Cysteinyl Leukotriene ELISA Kit
Protocol:
-
Thaw the collected supernatants on ice.
-
Follow the manufacturer's protocol for the specific ELISA kit being used. This will typically involve:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Construct a standard curve using the provided standards.
-
Calculate the concentration of leukotrienes in each sample based on the standard curve.
Part 4: Assessing Cell Viability
It is crucial to ensure that the observed inhibition of leukotriene synthesis is not due to cytotoxicity of MK886. A cell viability assay should be performed in parallel.[20][21]
Materials:
-
Cells treated with this compound as in Part 2 (without stimulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO)
Protocol:
-
After the incubation period with MK886, add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Compare the absorbance of MK886-treated cells to the vehicle control to determine if there is any significant decrease in cell viability.
Data Presentation and Interpretation
The efficacy of this compound is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in leukotriene production.
| MK886 Concentration (nM) | LTB₄ Production (pg/mL) | % Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 1000 | 0 | 100 |
| 0.1 | 950 | 5 | 101 |
| 1 | 600 | 40 | 99 |
| 3 | 480 | 52 | 98 |
| 10 | 200 | 80 | 97 |
| 100 | 50 | 95 | 95 |
| 1000 | 10 | 99 | 93 |
This table represents example data.
The IC₅₀ can be calculated by plotting the percent inhibition against the log of the MK886 concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
-
Low Leukotriene Production: Ensure that the cells are properly stimulated. The concentration and incubation time of the agonist may need to be optimized. Primary cells can also vary between donors.
-
High Variability: Primary cells can exhibit significant donor-to-donor variability. It is important to perform experiments with cells from multiple donors. Ensure consistent cell handling and timing of experimental steps.
-
Cell Death: If significant cell death is observed at concentrations where leukotriene inhibition is seen, the results may be confounded. It is important to establish a concentration range of MK886 that is non-toxic.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the efficacy of the FLAP inhibitor, this compound, in primary immune cells. By following these steps, researchers can obtain reliable and reproducible data on the inhibition of leukotriene synthesis. The inclusion of causality behind experimental choices and self-validating steps such as cell viability assays ensures the scientific integrity of the findings. This protocol is a valuable tool for scientists and drug development professionals working in the fields of inflammation and immunology.
References
-
Australian Prescriber. (1999). Leukotrienes - biosynthesis and mechanisms of action. Retrieved from [Link]
-
PubMed. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Retrieved from [Link]
-
PubMed. (2007). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Retrieved from [Link]
-
Bioscience Reports. (2003). Biosynthesis and metabolism of leukotrienes. Retrieved from [Link]
-
Wikipedia. (n.d.). Leukotriene. Retrieved from [Link]
-
PubMed. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Retrieved from [Link]
-
PubMed Central. (2018). Leukotriene biosynthetic enzymes as therapeutic targets. Retrieved from [Link]
-
Wikipedia. (n.d.). MK-886. Retrieved from [Link]
-
ResearchGate. (n.d.). Leukotriene biosynthesis pathway and receptor recognition. Retrieved from [Link]
-
PubMed. (2021). A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies. Retrieved from [Link]
-
ResearchGate. (n.d.). MK-886, a Leukotriene Biosynthesis Inhibitor, as an Activator of Ca2+ Mobilization in Madin-Darby Canine Kidney (MDCK) Cells. Retrieved from [Link]
-
PubMed Central. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Retrieved from [Link]
-
PubMed Central. (2021). A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies. Retrieved from [Link]
-
ResearchGate. (2021). A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies. Retrieved from [Link]
-
BioGems. (n.d.). MK 886 sodium salt. Retrieved from [Link]
-
Bio-protocol. (n.d.). Immune cell isolation. Retrieved from [Link]
-
Biocompare. (n.d.). Leukotriene B4 ELISA Kits. Retrieved from [Link]
-
Journal of Clinical Investigation. (1984). Generation and metabolism of 5-lipoxygenase pathway leukotrienes by human eosinophils. Retrieved from [Link]
-
PubMed Central. (1981). Radioimmunoassay for leukotriene B4. Retrieved from [Link]
-
American Journal of Respiratory and Critical Care Medicine. (1997). Measurement of Leukotrienes in Humans. Retrieved from [Link]
-
PubMed. (2024). Redox processes are major regulators of leukotriene synthesis in neutrophils exposed to bacteria Salmonella typhimurium. Retrieved from [Link]
-
PubMed Central. (2021). Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential. Retrieved from [Link]
-
PubMed. (1989). Heterogeneity of leukotriene C4 production by eosinophils from asthmatic and from normal subjects. Retrieved from [Link]
-
PubMed. (1990). Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation. Retrieved from [Link]
-
Cancers. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Retrieved from [Link]
-
PubMed. (1982). Leukotriene generation by eosinophils. Retrieved from [Link]
-
PubMed Central. (1988). Leukotriene production in human neutrophils primed by recombinant human granulocyte/macrophage colony-stimulating factor and stimulated with the complement component C5A and FMLP as second signals. Retrieved from [Link]
-
PubMed. (1985). Generation of leukotrienes by human monocytes upon stimulation of their beta-glucan receptor during phagocytosis. Retrieved from [Link]
-
Frontiers in Immunology. (2023). Sulfur compounds navigate redox processes, leukotriene synthesis, and ω-hydroxylation of leukotriene B4 in neutrophil interaction with the bacteria Salmonella typhimurium: the way to manipulate neutrophil swarming. Retrieved from [Link]
-
ResearchGate. (2023). Generation of leukotrienes by human monocytes upon stimulation of their β-glucan receptor during phagocytosis. Retrieved from [Link]
-
PubMed. (1995). Blood eosinophil leukotriene C4 production in asthma of different severities. Retrieved from [Link]
-
Semantic Scholar. (1988). LEUKOTRIENE PRODUCTION IN HUMAN NEUTROPHILS PRIMED BY RECOMBINANT HUMAN GRANULOCYTE/ MACROPHAGE COLONY-STIMULATING FACTOR AND ST. Retrieved from [Link]
-
PubMed Central. (2022). Transcellular biosynthesis of leukotriene B4 orchestrates neutrophil swarming to fungi. Retrieved from [Link]
-
PubMed. (1989). Platelet-activating factor induces the production of leukotrienes by human monocytes. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene - Wikipedia [en.wikipedia.org]
- 6. MK-886 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MK-886 sodium salt | L 663536 sodium salt | FLAP Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosciencepharma.com [biosciencepharma.com]
- 12. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation and metabolism of 5-lipoxygenase pathway leukotrienes by human eosinophils: predominant production of leukotriene C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sanguinebio.com [sanguinebio.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Leukotriene production in human neutrophils primed by recombinant human granulocyte/macrophage colony-stimulating factor and stimulated with the complement component C5A and FMLP as second signals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterogeneity of leukotriene C4 production by eosinophils from asthmatic and from normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Radioimmunoassay for leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting & Optimization
Technical Support Center: MK-886 Sodium Salt - Aqueous Solubility and Handling Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for MK-886 and its sodium salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this potent 5-lipoxygenase-activating protein (FLAP) inhibitor. We will delve into the chemical principles governing its solubility and provide field-proven protocols to ensure successful and reproducible experimental outcomes.
Section 1: Understanding the Challenge: The 'Why' Behind MK-886 Solubility Issues
MK-886 is a powerful research tool for studying leukotriene biosynthesis.[1][2] However, its large, hydrophobic molecular structure presents a significant challenge for dissolution in aqueous buffers, a critical step for most biological assays.
MK-886 is a propanoic acid derivative, making it a weak acid.[1][3] The solubility of such molecules is highly dependent on the pH of the solvent.[4][5]
-
In Acidic Conditions (Low pH): The carboxylic acid group remains protonated (-COOH). In this uncharged state, the molecule is less polar and significantly less soluble in water. An acidic buffer will therefore suppress its dissolution.[6][7]
-
In Neutral to Basic Conditions (Higher pH): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This charged, or ionized, form is more polar and thus more soluble in aqueous solutions.[5][7][8]
The MK-886 sodium salt (CAS 118427-55-7) is supplied as this deprotonated, more water-soluble form to facilitate its use.[9][10] However, if this salt is introduced into an aqueous buffer with a pH low enough to re-protonate the molecule, it will convert back to the less soluble free acid form and precipitate out of solution. This is a common source of experimental variability and failure.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common queries and issues encountered by researchers.
Q1: What is the recommended solvent for making a primary stock solution of MK-886 Sodium Salt?
A1: A high-quality, anhydrous organic solvent is essential. We strongly recommend using Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) and Ethanol are also viable options. Always start by preparing a high-concentration stock solution (e.g., 10-20 mg/mL) in one of these organic solvents before making any aqueous dilutions.[1][10]
Q2: I dissolved MK-886 Sodium Salt in my aqueous buffer and it immediately precipitated. What went wrong?
A2: This is the most common issue and typically stems from one of three causes:
-
Incorrect Buffer pH: Your buffer is likely too acidic. MK-886 is a weak acid; introducing its sodium salt into a buffer with a pH below 7.0 can cause it to convert back to its less soluble, protonated free-acid form, leading to precipitation.[4][6]
-
Exceeding Solubility Limit: The final concentration of your working solution is likely higher than the compound's maximum solubility in that specific aqueous/co-solvent mixture. Even with co-solvents, the aqueous solubility is limited. For instance, in a 1:4 mixture of DMF and PBS (pH 7.2), the solubility is approximately 0.2 mg/mL.[10]
-
Improper Dilution Technique: Rapidly diluting a highly concentrated DMSO stock directly into an aqueous buffer can cause the compound to "crash out." The localized concentration at the point of mixing momentarily exceeds the solubility limit before the DMSO can properly disperse.
The following troubleshooting workflow can help diagnose the issue:
Q3: How much DMSO is acceptable in a cell-based assay?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid artifacts and cytotoxicity. The generally accepted maximum is less than 1%, with an ideal target of less than 0.5% .[11] Always remember to include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest compound concentration, but without the compound itself.
Q4: Can I store aqueous solutions of MK-886?
A4: We do not recommend storing aqueous solutions for more than one day.[1] The compound's stability in aqueous media is limited, and there is a risk of precipitation over time, even if initially clear. It is best practice to prepare fresh aqueous working solutions from your frozen organic stock solution for each experiment.
Section 3: Protocols and Best Practices
Follow these validated protocols to minimize solubility issues and ensure consistency.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 10 mg/mL stock solution.
-
Equilibrate: Allow the vial of solid MK-886 sodium salt to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound. For example, 5 mg.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration. For 5 mg to make a 10 mg/mL solution, add 500 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[12] Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[9]
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol uses an intermediate dilution step to prevent the compound from precipitating when transferred from a high-concentration organic stock to a final aqueous medium.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. fiveable.me [fiveable.me]
- 7. reddit.com [reddit.com]
- 8. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing MK886 Sodium Precipitation in Cell Media
Welcome to the technical support guide for MK886 sodium salt. This document provides in-depth troubleshooting advice, validated protocols, and scientific background to help researchers avoid the common issue of compound precipitation in cell culture media. Our goal is to ensure the integrity and reproducibility of your experiments by maintaining MK886 in its soluble, active state.
Quick Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with MK886.
Q1: What does MK886 precipitation look like?
A1: Precipitation can appear as fine, crystalline particles, a general cloudiness (turbidity) in the culture medium, or a thin film at the bottom of the culture vessel. It is critical to distinguish this from microbial contamination, which is often accompanied by a rapid pH change (yellowing of the media) and visible motile organisms under a microscope.[1][2]
Q2: My MK886 precipitated immediately after I added it to my cell culture media. Why?
A2: This is the most common problem and is almost always due to the low aqueous solubility of MK886. When a concentrated DMSO stock solution is diluted into the aqueous environment of cell culture media, the compound can crash out of solution if its solubility limit is exceeded.[3][4] The final concentration of DMSO in the media is often too low to keep the MK886 dissolved.[3]
Q3: What is the best solvent for making an MK886 stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MK886.[5][6][7][8] It can be solubilized at concentrations ranging from 20 mg/mL to as high as 100 mg/mL.[5][6][7] Ethanol is a secondary option, but the maximum solubility is lower than in DMSO.[5][6]
Q4: Can I dissolve this compound salt directly in water, PBS, or cell culture media?
A4: This is strongly discouraged. MK886 has very poor solubility in aqueous buffers. For instance, its solubility in a 1:4 mixture of DMF:PBS (pH 7.2) is only 0.2 mg/mL.[6] Attempting to dissolve it directly in media will likely result in immediate and significant precipitation.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your culture medium should generally be kept below 0.5%, with many labs standardizing on a final concentration of 0.1%.[9] Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design.
In-Depth Troubleshooting Guide
Use this section for a systematic approach to diagnosing and solving precipitation issues.
Problem: Precipitate Forms Immediately Upon Dilution
This indicates an acute solubility issue during the preparation of the working solution.
-
Possible Cause 1: Final Concentration is Too High.
-
Explanation: The desired final concentration of MK886 in your media exceeds its aqueous solubility limit. While highly potent for inhibiting leukotriene biosynthesis (IC50 = 3 nM in leukocytes), higher concentrations are sometimes used to study other effects, which can lead to precipitation.[5][10]
-
Solution: Review the literature for the effective concentration range in your specific cell type. If possible, perform a dose-response experiment starting at a low nanomolar range to find the minimum effective concentration.
-
-
Possible Cause 2: Improper Dilution Technique.
-
Explanation: Adding a small volume of highly concentrated DMSO stock directly into a large volume of media creates a localized area of super-saturation, causing the compound to precipitate before it can disperse.[4]
-
Solution: Employ a serial or stepwise dilution method. Pre-warm the cell culture media to 37°C. While gently vortexing or swirling the media, add the MK886 stock solution drop-wise or in a very slow stream to encourage rapid mixing and prevent localized high concentrations.[4][11] Some protocols also suggest a brief sonication or continued warming at 37°C to aid dissolution.[11]
-
Problem: Precipitate Forms Over Time in the Incubator
This suggests a slower process related to compound stability or interactions with media components.
-
Possible Cause 1: Temperature-Dependent Solubility.
-
Explanation: Compounds are often less soluble at lower temperatures. If you prepare your media at room temperature and then place it in a 37°C incubator, this is usually not an issue. However, temperature fluctuations or repeated removal from the incubator can promote precipitation.[12] High-molecular-weight proteins in serum can also fall out of solution during freeze/thaw cycles, which could potentially interact with the compound.[13]
-
Solution: Ensure all components (media, serum, supplements) are warmed to 37°C before mixing. Prepare fresh working solutions for each experiment and avoid storing media containing MK886 for extended periods. Minimize temperature fluctuations.
-
-
Possible Cause 2: Interaction with Media Components.
-
Explanation: Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (if using serum). MK886 may interact with these components, particularly proteins in Fetal Bovine Serum (FBS), leading to the formation of insoluble complexes over time. High concentrations of salts can also cause a "salting out" effect.[13]
-
Solution: If you suspect serum interaction, try adding the MK886 stock to the basal medium first, mixing thoroughly, and then adding the serum. This allows the compound to disperse before encountering a high concentration of proteins.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing MK886 precipitation.
Caption: Troubleshooting Decision Tree for MK886 Precipitation.
Validated Protocols & Best Practices
Follow these protocols to minimize the risk of precipitation from the outset.
Protocol 1: Preparation of a 50 mM MK886 Stock Solution in DMSO
-
Materials:
-
This compound salt (Formula Weight: ~494.1 g/mol )[6]
-
Anhydrous or molecular biology grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of MK886 needed. For 1 mL of a 50 mM stock, you would need: 1 mL * (0.050 mol/L) * (494.1 g/mol) = 24.7 mg
-
Weigh out the calculated amount of this compound salt into a sterile tube.
-
Add the corresponding volume of DMSO. For the example above, add 1 mL of DMSO.
-
Vortex vigorously for 1-2 minutes. If needed, briefly warm the tube to 37°C or sonicate until the solid is completely dissolved.[7][11]
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store aliquots at -20°C for long-term storage (months) or -80°C for extended periods (years).[7][14]
-
Protocol 2: Diluting MK886 Stock into Cell Culture Medium
This example is for preparing a final concentration of 10 µM in 10 mL of media.
-
Preparation:
-
Prepare a 50 mM stock solution in DMSO as described above.
-
Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
-
Dilution Procedure:
-
Calculate the volume of stock solution needed. V1 = (M2 * V2) / M1 = (10 µM * 10 mL) / 50,000 µM = 0.002 mL or 2 µL
-
The final DMSO concentration will be (2 µL / 10,000 µL) * 100% = 0.02%, which is well below the toxicity limit.
-
Place the 10 mL of pre-warmed media in a sterile conical tube.
-
Set a vortex mixer to a medium speed (gentle swirling, not vigorous shaking).
-
While the media is swirling, pipette the 2 µL of the 50 mM MK886 stock solution directly into the liquid, avoiding the sides of the tube.
-
Continue to mix for an additional 10-15 seconds to ensure homogeneity.
-
Immediately use the media for your experiment.
-
Scientific Background
Understanding the properties of MK886 is key to troubleshooting its use effectively.
MK886 Solubility Profile
The solubility of a compound is its most critical physical property for in vitro assays. MK886 is a lipophilic molecule, which explains its poor solubility in water and high solubility in organic solvents.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Source(s) |
| DMSO | 20 - 100 | ~40 - 200 | [5][6][7] |
| Ethanol | ~2.4 - 20 | ~5 - 40 | [5][6] |
| DMF:PBS (1:4) | 0.2 | ~0.4 | [6] |
| Calculations based on a molecular weight of 494.1 g/mol for the sodium salt. |
This data clearly illustrates why DMSO is the solvent of choice and why dilution into aqueous media must be handled with care.
Mechanism of Action: Inhibition of the Leukotriene Pathway
MK886 is a potent and specific non-competitive inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP).[5][15]
-
Cellular Activation: Inflammatory stimuli trigger the release of arachidonic acid (AA) from the nuclear membrane.
-
FLAP's Role: FLAP, an 18-kDa integral nuclear membrane protein, acts as a chaperone. It binds the newly released AA and presents it to the enzyme 5-lipoxygenase (5-LO).[16][17]
-
Leukotriene Synthesis: 5-LO then converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is the first committed step in the biosynthesis of all leukotrienes, a class of potent pro-inflammatory lipid mediators.[16][18]
-
MK886 Inhibition: MK886 binds to FLAP, preventing it from interacting with AA. This blockade halts the entire downstream pathway, inhibiting the production of leukotrienes.[19][20]
The diagram below illustrates this critical pathway.
Caption: Mechanism of MK886 in the Leukotriene Biosynthesis Pathway.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
EMBL-EBI. (n.d.). 5-lipoxygenase-activating protein (IPR001446). InterPro. Retrieved from [Link]
-
Kehrer, J. P., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. PubMed. Retrieved from [Link]
-
Serhan, C. N., & Prescott, S. M. (2009). The 5-lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-lipoxygenase-activating protein. Retrieved from [Link]
-
Al-Lahham, R., et al. (2022). Proteasomal Stimulation by MK886 and Its Derivatives Can Rescue Tau-Induced Neurite Pathology. PubMed Central. Retrieved from [Link]
-
Fang, W.-F., et al. (2014). 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation. PLOS One. Retrieved from [Link]
-
Uz, T., et al. (2009). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. PubMed Central. Retrieved from [Link]
-
Evans, J. F., et al. (2008). The 5-lipoxygenase activating protein (FLAP) pathway. ResearchGate. Retrieved from [Link]
-
Gerstmeier, J., et al. (2024). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. The FEBS Journal. Retrieved from [Link]
-
Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. PubMed. Retrieved from [Link]
-
Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
-
Oliveira, L. Z., et al. (2023). Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model. PubMed Central. Retrieved from [Link]
-
BioGems. (n.d.). MK 886 sodium salt. Retrieved from [Link]
-
Mancini, J. A., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]
-
ResearchGate. (2017, October 12). Crystals vs fungi contamination in mammalian cell culture? Retrieved from [Link]
-
BioGems. (n.d.). MK 886 sodium salt. Retrieved from [Link]
-
Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]
-
ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MK 886 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bio-gems.com [bio-gems.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. Proteasomal Stimulation by MK886 and Its Derivatives Can Rescue Tau-Induced Neurite Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]
- 18. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation | PLOS One [journals.plos.org]
- 19. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
MK-886 Technical Support Center: Troubleshooting Off-Target Effects
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues you may encounter when using MK-886. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to troubleshoot the problem.
Question 1: "I'm observing significant apoptosis/cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of leukotriene synthesis. Is this an off-target effect?"
This is a common observation and very likely points to an off-target effect of MK-886. While the on-target inhibition of FLAP occurs at low nanomolar concentrations, MK-886 is known to induce apoptosis through pathways independent of leukotriene synthesis inhibition, particularly at micromolar concentrations.[1] A primary culprit for this is the off-target inhibition of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][3][4][5]
Caption: Workflow to investigate the cause of MK-886 induced cytotoxicity.
-
Validate On-Target Engagement: First, confirm that you are observing inhibition of the 5-lipoxygenase pathway at your working concentration.
-
Perform a Rescue Experiment: This is a critical step to distinguish between on-target and off-target effects.
-
Leukotriene Add-Back: If the observed cytotoxicity is due to the inhibition of leukotriene synthesis, adding back exogenous leukotrienes (e.g., LTB4) should rescue the cells from apoptosis.[10] If the cytotoxicity persists, it is likely an off-target effect.
-
PPARα Agonist Co-treatment: To investigate the involvement of PPARα, co-treat your cells with MK-886 and a PPARα agonist, such as Wy-14643.[11][12][13] If the agonist rescues the cells from MK-886-induced apoptosis, this strongly suggests the off-target effect is mediated through PPARα inhibition.
-
-
Use Genetic Controls: A pharmacological approach should ideally be validated with a genetic model.
-
siRNA Knockdown of FLAP (ALOX5AP): Use siRNA to knockdown the expression of FLAP, the direct target of MK-886. If the phenotype of FLAP knockdown cells mirrors the effect of MK-886 at low, on-target concentrations, it supports a FLAP-dependent mechanism. If the cytotoxicity observed with higher concentrations of MK-886 is not replicated in the FLAP knockdown cells, this points to an off-target effect.
-
Question 2: "My results with MK-886 are inconsistent or contradictory to published data. How can I validate that the compound is working as expected in my system?"
Inconsistencies in experimental outcomes can arise from various factors, including the specific cellular context and the concentration of MK-886 used. It is crucial to perform appropriate control experiments to validate the activity of MK-886 in your specific model.
| Experiment | Purpose | Expected Outcome with Active MK-886 |
| Leukotriene Biosynthesis Assay | Confirm on-target FLAP inhibition. | Dose-dependent decrease in the production of leukotrienes (e.g., LTB4, LTC4). |
| PPARα Reporter Assay | Confirm off-target PPARα inhibition. | Dose-dependent decrease in the activity of a PPARα-driven reporter gene.[4][14][15] |
| COX-1 Activity Assay | Assess off-target inhibition of COX-1. | At higher concentrations (>10 µM), a decrease in COX-1-mediated prostanoid production (e.g., Thromboxane B2 in platelets).[16][17][18] |
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T, HepG2).
-
Co-transfect the cells with an expression plasmid for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with a known PPARα agonist (e.g., Wy-14643) in the presence or absence of varying concentrations of MK-886.
-
Include appropriate controls: vehicle control, agonist alone, and MK-886 alone.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A decrease in agonist-induced luciferase activity in the presence of MK-886 indicates PPARα antagonism.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MK-886?
MK-886 is a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP).[19][20][21] FLAP is an integral membrane protein that is essential for the activation of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. By binding to FLAP, MK-886 prevents the translocation of 5-LO to the nuclear membrane, thereby inhibiting the production of all leukotrienes.[21]
Caption: On-target mechanism of MK-886 action.
Q2: What are the known off-target effects of MK-886?
The most well-characterized off-target effect of MK-886 is the non-competitive inhibition of PPARα.[2][3][4][5] This effect is observed at micromolar concentrations and is independent of its action on FLAP. Other reported off-target effects include:
Caption: Overview of MK-886's on-target and major off-target activities.
Q3: What are the recommended concentrations for on-target vs. off-target studies?
The concentration of MK-886 is critical for distinguishing between its on-target and off-target effects.
| Target | Effect | IC50 / Effective Concentration |
| FLAP | On-Target Inhibition | 3-30 nM[15][19][21] |
| PPARα | Off-Target Inhibition | 10-20 µM[3][4][5] |
| COX-1 | Off-Target Inhibition | IC50 = 8 µM[23] |
| DNA Polymerases | Off-Target Inhibition | IC50 ≈ 60 µM[2] |
Q4: Are there any inactive analogues of MK-886 that can be used as a negative control?
Yes, L-583,916 is an analogue of MK-886 that does not block FLAP and can be used as a negative control to demonstrate that an observed effect is not due to a non-specific chemical property of the indole scaffold.[3]
Q5: What are the essential controls for any experiment using MK-886?
To ensure the scientific rigor of your experiments, the following controls are highly recommended:
-
Vehicle Control: To account for the effects of the solvent (e.g., DMSO) used to dissolve MK-886.
-
Positive Control for On-Target Effect: A known stimulus of the leukotriene pathway (e.g., calcium ionophore A23187) to confirm that the pathway is active in your system.
-
Positive Control for Off-Target Effect (if applicable): A known inhibitor of the suspected off-target protein (e.g., a specific PPARα antagonist) to compare the phenotype.
-
Inactive Analogue Control: Use of L-583,916 to rule out non-specific effects.[3]
-
Genetic Controls: siRNA or CRISPR-mediated knockdown/knockout of FLAP (ALOX5AP) or the suspected off-target protein.
By carefully designing your experiments with these considerations and controls, you can confidently dissect the on-target and off-target effects of MK-886, leading to more accurate and publishable results.
References
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal, 356(Pt 3), 899–906. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. OHSU[Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal, 356(3), 899. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. PubMed[Link]
-
Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. MDPI[Link]
-
Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech[Link]
-
Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay. PubMed[Link]
-
Characterization of Cox-1 Inhibitors Effect on Platelets by In Vitro Platelet Aggregation Assays. Charles River[Link]
-
Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice. PubMed[Link]
-
MK-886, a leukotriene biosynthesis inhibitor, induces antiproliferative effects and apoptosis in HL-60 cells. PubMed[Link]
-
Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. PubMed[Link]
-
Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. PubMed[Link]
-
MK-886, or L-663536, is a leukotriene antagonist. Wikipedia[Link]
-
Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. PMC[Link]
-
MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. ResearchGate[Link]
-
MK 886 sodium salt. BioGems[Link]
-
MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. PubMed[Link]
-
MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate[Link]
-
The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PMC[Link]
-
MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. PubMed[Link]
-
Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. PubMed[Link]
-
PPARα/RXRα Activation. GeneGlobe - QIAGEN[Link]
-
Single-step Procedure for the Extraction and Purification of Leukotrienes B4, C4 and D4. PubMed[Link]
-
Peroxisome proliferator-activated receptor alpha agonists enhance cardiomyogenesis of mouse ES cells by utilization of a reactive oxygen species-dependent mechanism. PubMed[Link]
-
Flavonoids: Antiplatelet Effect as Inhibitors of COX-1. PMC[Link]
-
Measurement of Leukotrienes in Humans. American Journal of Respiratory and Critical Care Medicine[Link]
-
siRNA-mediated Knockdown – RAW 264.7. Protocols.io[Link]
-
Off-target effects in CRISPR/Cas9 gene editing. Frontiers[Link]
-
Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers[Link]
Sources
- 1. Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-step procedure for the extraction and purification of leukotrienes B4, C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsjournals.org [atsjournals.org]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. mdpi.com [mdpi.com]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. Flavonoids: Antiplatelet Effect as Inhibitors of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. biotech.ufl.edu [biotech.ufl.edu]
- 23. Rescue of cardiomyopathy in peroxisome proliferator-activated receptor-alpha transgenic mice by deletion of lipoprotein lipase identifies sources of cardiac lipids and peroxisome proliferator-activated receptor-alpha activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-886 Sodium Dosage for Animal Studies
Welcome to the technical support center for the in vivo application of MK-886. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for optimizing MK-886 sodium dosage in animal studies. The following question-and-answer format is based on extensive field experience and aims to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is MK-886 and how does it work?
MK-886 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an essential protein for the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[3][4][5][6] In activated immune cells, FLAP facilitates the interaction between the enzyme 5-lipoxygenase (5-LOX) and its substrate, arachidonic acid, at the nuclear membrane.[4][5][7] By binding to FLAP, MK-886 prevents this interaction, thereby inhibiting the entire leukotriene synthesis pathway.[3][4][8] This mechanism makes MK-886 a valuable tool for studying the role of leukotrienes in various inflammatory diseases such as asthma, atherosclerosis, and inflammatory bowel disease.[4][6][9][10]
Signaling Pathway of Leukotriene Biosynthesis and MK-886 Inhibition
Caption: Mechanism of MK-886 action on the leukotriene pathway.
Q2: How do I choose an appropriate starting dose for my animal model?
Selecting a starting dose for MK-886 depends on the animal species, the disease model, and the desired level of target engagement. A review of published literature is the best starting point. Doses ranging from 3 mg/kg to 40 mg/kg have been reported in mice for various indications.[11][12][13] For instance, in a mouse model of apical periodontitis, a dose of 5 mg/kg was used.[14] In a rabbit model of endotoxic shock, 5 mg/kg was administered orally.[15]
It is crucial to consider that MK-886 is inactive against rat and mouse blood in vitro, which may necessitate higher doses in these species to achieve efficacy compared to species where it shows higher potency, like rabbits and dogs.[16] Therefore, a pilot dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q3: What is the best way to formulate MK-886 sodium for in vivo administration?
MK-886 sodium salt is soluble in organic solvents like DMSO and ethanol.[17][18][19] For in vivo studies, it's common to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with a suitable aqueous vehicle.
Recommended Formulation Protocol:
-
Dissolve MK-886 sodium salt in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[18][19]
-
For administration, dilute the stock solution with a vehicle such as sterile saline or a solution containing 5% DMSO.[12]
-
The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
It is important to ensure the final formulation is a clear solution. If precipitation occurs upon dilution, gentle warming or sonication may help. Always prepare fresh solutions for each experiment to ensure stability and potency.
Quantitative Data on MK-886 Sodium Solubility
| Solvent | Maximum Concentration |
|---|---|
| DMSO | 20 mg/mL[18][19] |
| Ethanol | 20 mg/mL[19] |
| DMF | 30 mg/mL[19] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[19] |
Q4: What are the recommended routes of administration for MK-886 in animal studies?
MK-886 is orally active and has been administered via oral gavage in several studies.[15][20] Intraperitoneal (i.p.) injection is another common route.[12] The choice of administration route depends on the experimental design, the required pharmacokinetic profile, and the specific animal model.
-
Oral Gavage: Suitable for studies requiring repeated dosing over a longer period. It mimics a clinically relevant route of administration.
-
Intraperitoneal Injection: Often used for acute studies or when rapid systemic exposure is desired.
For both routes, it is essential to adhere to proper animal handling and injection techniques to minimize stress and ensure accurate dosing.[21][22][23][24][25]
Troubleshooting Guide
Problem 1: I am not observing the expected therapeutic effect in my animal model.
Possible Cause 1: Insufficient Dosage The dose of MK-886 may be too low to achieve the necessary therapeutic concentration at the target site.
Solution:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentration of MK-886 to ensure adequate systemic exposure.[26]
Possible Cause 2: Poor Bioavailability The formulation or route of administration may be limiting the absorption of MK-886.
Solution:
-
Formulation Optimization: Ensure the compound is fully dissolved and stable in the vehicle. Consider using a different vehicle or adding a surfactant to improve solubility.
-
Alternative Route of Administration: If oral bioavailability is a concern, consider switching to intraperitoneal injection.
Possible Cause 3: Species-Specific Differences As mentioned, MK-886 shows different potencies in various species.[16]
Solution:
-
Literature Review: Carefully review studies that have used MK-886 in the same animal species to inform your dose selection.
-
Higher Doses: Be prepared to use higher doses in mice and rats compared to other species.[16]
Experimental Workflow for Dose Optimization
Caption: A systematic approach to optimizing MK-886 dosage.
Problem 2: I am observing unexpected or off-target effects.
Possible Cause 1: Non-Specific Activity MK-886 has been reported to have off-target effects, particularly at higher concentrations. These include inhibition of cyclooxygenase-1 (COX-1) and antagonism of peroxisome proliferator-activated receptor alpha (PPARα).[11][27][28] It has also been shown to inhibit DNA polymerase activity.[29][30]
Solution:
-
Dose Reduction: Use the lowest effective dose to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls to differentiate between FLAP-mediated and off-target effects. For example, use a structurally unrelated FLAP inhibitor or conduct studies in FLAP knockout animals.
-
Interpret with Caution: Be mindful of the potential for off-target effects when interpreting your data.[27]
Possible Cause 2: Vehicle Toxicity The vehicle, especially if it contains a high concentration of an organic solvent like DMSO, can cause adverse effects.
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments.
-
Minimize Solvent Concentration: Keep the final concentration of organic solvents as low as possible.
Detailed Experimental Protocols
Protocol 1: Preparation of MK-886 Sodium for Oral Gavage (10 mg/kg dose)
-
Stock Solution Preparation: Weigh 20 mg of MK-886 sodium salt and dissolve it in 1 mL of DMSO to make a 20 mg/mL stock solution.[18][19]
-
Working Solution Preparation: For a 10 mg/kg dose in a 25 g mouse, the required dose is 0.25 mg. If the gavage volume is 0.2 mL, the required concentration of the working solution is 1.25 mg/mL.
-
Dilution: To prepare 1 mL of the working solution, take 62.5 µL of the 20 mg/mL stock solution and add 937.5 µL of sterile saline. This will result in a final DMSO concentration of 6.25%.
-
Administration: Administer 0.2 mL of the working solution to each 25 g mouse via oral gavage using an appropriate-sized gavage needle.[31][32][33][34][35]
Protocol 2: Preparation of MK-886 Sodium for Intraperitoneal Injection (5 mg/kg dose)
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of MK-886 sodium salt in DMSO.
-
Working Solution Preparation: For a 5 mg/kg dose in a 250 g rat, the required dose is 1.25 mg. If the injection volume is 0.5 mL, the required concentration of the working solution is 2.5 mg/mL.
-
Dilution: To prepare 1 mL of the working solution, take 250 µL of the 10 mg/mL stock solution and add 750 µL of sterile saline. The final DMSO concentration will be 25%.
-
Administration: Inject 0.5 mL of the working solution intraperitoneally into the lower right quadrant of the abdomen.[21][22][23][24][25]
References
-
Hacker, S., Lamb, D. C., & Steinhilber, D. (2009). Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase. British Journal of Pharmacology, 157(5), 786–797. [Link]
-
Patsnap Synapse. (2024). What are FLAP inhibitors and how do they work?. Patsnap. [Link]
-
Haeggström, J. Z., & Rinaldo-Matthis, A. (2017). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Lipid Research, 58(11), 2131–2140. [Link]
-
Haeggström, J. Z., & Newcomer, M. E. (2023). Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. Annual Review of Pharmacology and Toxicology, 63, 245–267. [Link]
-
Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal, 405(3), 379–395. [Link]
-
Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal, 405(3), 379–395. [Link]
-
ResearchGate. (n.d.). Leukotriene biosynthesis pathway. ResearchGate. [Link]
-
Depré, M., Friedman, B., Van Hecken, A., Buntinx, A., De Lepeleire, I., Verbesselt, R., & Dallob, A. (1996). Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans. Journal of Clinical Pharmacology, 36(11), 1017–1023. [Link]
-
Fessler, M. B., Senior, R. M., & Parks, W. C. (2014). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. Atherosclerosis, 235(2), 487–494. [Link]
-
AstraZeneca. (n.d.). AZD5718. AstraZeneca Open Innovation. [Link]
-
Sampson, A. P., & Holgate, S. T. (2011). What's all the FLAP about? 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 32(6), 346–352. [Link]
-
Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. Current Opinion in Investigational Drugs, 10(11), 1163–1172. [Link]
-
Uz, T., Chen, C., & Manev, H. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 436(2), 269–272. [Link]
-
Eoff, R. L., & Guengerich, F. P. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Journal of Biological Chemistry, 288(10), 7104–7114. [Link]
-
Tunçtan, B., Altug, S., Uludag, O., & Abacioglu, N. (1999). Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock. Pharmacological Research, 40(4), 365–372. [Link]
-
University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Queen's University. (2011). Intraperitoneal Injection in Rats. Animals in Science - Queen's University. [Link]
-
Uz, T., Chen, C., & Manev, H. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 436(2), 269–272. [Link]
-
Maier, T. J., Tausch, L., Hoernig, M., Coste, O., Schmidt, R., Angioni, C., … Steinhilber, D. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 82–88. [Link]
-
Al Nabhani, Z., & Eberl, G. (2022). Protocol to colonize gnotobiotic mice in early life and assess the impact on early life immune programming. STAR Protocols, 3(4), 101831. [Link]
-
Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
-
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. ResearchGate. [Link]
-
University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. [Link]
-
Wikipedia. (n.d.). MK-886. Wikipedia. [Link]
-
Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Research and Innovation | Virginia Tech. [Link]
-
University of British Columbia Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. UBC Animal Care Committee. [Link]
-
Al KF, et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(13). [Link]
-
ResearchGate. (n.d.). Publicly available protocols for the oral gavage in mice from academic institutions in the United States: Analytical consensus protocol for the administration of chemicals to mice. ResearchGate. [Link]
-
BioGems. (n.d.). MK 886 sodium salt. BioGems. [Link]
-
Gillard, J., Ford-Hutchinson, A. W., Chan, C., Charleson, S., Denis, D., Foster, A., … Pacholok, S. (1989). L-663,536 (MK-886)(3-[1-(4-chlorobenzyl)-3- t-butyl-thio-5-isopropylindol-2-yl]-2, 2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology, 67(5), 456–464. [Link]
-
Anderson, K. M., Seed, T., & Harris, J. E. (2005). Reactive Oxygen Species and Redox-induced Programmed Cell Death Due to MK 886. In Vivo, 19(2), 369–376. [Link]
-
Rouzer, C. A., Ford-Hutchinson, A. W., Morton, H. E., & Gillard, J. W. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436–1442. [Link]
-
Eoff, R. L., & Guengerich, F. P. (2013). Leukotriene Biosynthesis Inhibitor MK886 Impedes DNA Polymerase Activity. Structural Biology @ Vanderbilt. [Link]
-
de-Jesus-Soares, A., et al. (2023). Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model. Scientific Reports, 13(1), 589. [Link]
-
Zhang, X., et al. (2022). Protocol for oral fecal gavage to reshape the gut microbiota in mice. STAR Protocols, 3(2), 101311. [Link]
-
ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]
Sources
- 1. MK-886 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AZD5718 [openinnovation.astrazeneca.com]
- 17. medkoo.com [medkoo.com]
- 18. bio-gems.com [bio-gems.com]
- 19. caymanchem.com [caymanchem.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 23. researchgate.net [researchgate.net]
- 24. research.vt.edu [research.vt.edu]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 31. Protocol to colonize gnotobiotic mice in early life and assess the impact on early life immune programming - PMC [pmc.ncbi.nlm.nih.gov]
- 32. animalcare.ubc.ca [animalcare.ubc.ca]
- 33. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Protocol for oral fecal gavage to reshape the gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-886 Sodium Salt in Solution: A Technical Guide to Ensuring Stability
Welcome to the technical support center for MK-886 sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of MK-886 sodium salt in solution. As a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), the integrity of your MK-886 solution is paramount for obtaining reliable and reproducible experimental results. This document offers a comprehensive resource in a question-and-answer format to address specific issues you may encounter.
Understanding MK-886: Mechanism and Inherent Instabilities
MK-886 is a valuable research tool for investigating inflammatory and disease pathways mediated by leukotrienes[1][2][3][4]. Its mechanism of action involves binding to FLAP, which is essential for the activation of 5-lipoxygenase and the subsequent biosynthesis of leukotrienes[4]. Structurally, MK-886 is an indole-2-propanoic acid derivative containing a tert-butyl thioether group. This indole core is the primary source of its potential instability. Indole derivatives are known to be susceptible to degradation through several pathways, including oxidation, hydrolysis under acidic or basic conditions, and photodegradation[5][6][7]. Understanding these potential liabilities is the first step in preventing them.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid MK-886 sodium salt?
A1: For long-term stability, solid MK-886 sodium salt should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is stable for over three years[8]. The sodium salt form is generally more stable as a solid than the free acid due to its crystalline nature and reduced susceptibility to certain solid-state reactions[9][10][11].
Q2: What is the best solvent for preparing a stock solution of MK-886 sodium salt?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MK-886 sodium salt[8][12]. It is readily soluble in DMSO at concentrations of 20 mg/mL or higher. For applications where DMSO may be inappropriate, ethanol can be used, although the solubility is lower[13].
Q3: How should I store my MK-886 sodium salt stock solution?
A3: For optimal stability, stock solutions in anhydrous DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. These aliquots should be stored at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks)[8]. DMSO is hygroscopic, and absorbed water can lead to hydrolysis of the compound over time[14][15][16].
Q4: My MK-886 solution has turned a pale yellow color. Is it still usable?
A4: A change in color, such as the appearance of a yellow tint, can be an indicator of degradation, particularly oxidative or photodegradation of the indole ring[7]. While a slight color change may not always signify a critical loss of potency, it warrants caution. It is recommended to prepare a fresh stock solution. To confirm degradation, you could use analytical techniques like HPLC to compare the purity of the colored solution to a freshly prepared one.
Q5: Can I use my MK-886 stock solution after multiple freeze-thaw cycles?
A5: It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle increases the risk of introducing moisture into the DMSO stock, which can lead to hydrolysis[14][15][16][17]. Additionally, repeated temperature changes can affect the solubility of the compound, potentially leading to the formation of micro-precipitates that are not readily visible. Preparing single-use aliquots is the best practice to maintain the integrity of your stock solution.
Troubleshooting Guides
Issue 1: Precipitation of MK-886 in Aqueous Buffers or Cell Culture Media
Question: I observed a precipitate when I diluted my DMSO stock solution of MK-886 into my aqueous buffer/cell culture medium. What is happening and how can I prevent it?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.
Causality and Resolution:
-
High Final Concentration: The final concentration of MK-886 in your aqueous solution likely exceeds its solubility limit.
-
Solution: Decrease the final working concentration. Perform a solubility test by making serial dilutions to determine the maximum soluble concentration in your specific medium.
-
-
Rapid Dilution: Adding a concentrated stock directly to a large volume of aqueous solution causes a rapid shift in solvent polarity, leading to precipitation.
-
Solution: Employ a serial dilution method. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final volume.
-
-
Low Temperature of Media: The solubility of many organic compounds, including likely MK-886, decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions[18].
-
-
High DMSO Concentration in Final Solution: While DMSO aids initial dissolution, high final concentrations (typically >0.5%) can be toxic to cells and may also influence the behavior of your compound in solution.
-
Solution: Aim for a final DMSO concentration of 0.1% or lower in your cell-based assays[18]. This may require preparing a more dilute stock solution if your final compound concentration is very low.
-
-
Interaction with Media Components: Components in complex media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility[18][19][20].
-
Solution: Test the solubility of MK-886 in both serum-free and serum-containing media to see if serum proteins are contributing to or hindering solubility.
-
Issue 2: Suspected Degradation of MK-886 in Solution Over Time
Question: I am concerned that my MK-886 is degrading during my multi-day experiment. What are the likely degradation pathways and how can I minimize them?
Answer: As an indole derivative, MK-886 is susceptible to three main degradation pathways in solution: oxidation, hydrolysis, and photodegradation.
1. Oxidative Degradation:
-
Causality: The electron-rich indole ring is prone to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal ions. The tert-butyl thioether group could also potentially be oxidized to a sulfoxide or sulfone.
-
Mitigation Strategy:
-
Use degassed solvents and buffers where possible.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid introducing metal contaminants from spatulas or glassware.
-
Prepare fresh working solutions for each experiment.
-
2. Hydrolytic Degradation:
-
Causality: While the tert-butyl thioether is relatively stable, the overall molecule can be susceptible to hydrolysis under strongly acidic or basic conditions, which can catalyze the breakdown of the indole ring or other functional groups[12][13][21]. The sodium salt formulation helps to maintain a more neutral pH in unbuffered solutions, but the pH of your experimental buffer is critical[9][10][11].
-
Mitigation Strategy:
-
Maintain the pH of your solutions within a neutral to slightly basic range (pH 7-8.5), if compatible with your experimental system.
-
Avoid prolonged storage in highly acidic or basic buffers.
-
3. Photodegradation:
-
Causality: Indole-containing compounds can absorb UV light, leading to the formation of reactive species that can degrade the molecule[5][6]. This is often observed as a color change in the solution.
-
Mitigation Strategy:
-
Protect all solutions containing MK-886 from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light.
-
Data Presentation
Table 1: Solubility and Recommended Storage of MK-886 Sodium Salt
| Form | Solvent/Condition | Solubility | Recommended Storage | Stability |
| Solid | N/A | N/A | -20°C, desiccated, dark | > 3 years[8] |
| Stock Solution | Anhydrous DMSO | ≥ 20 mg/mL[13] | -20°C, single-use aliquots | Months |
| Stock Solution | Ethanol | ~2.4 mg/mL[5] | -20°C, single-use aliquots | Weeks to Months |
| Aqueous Working Solution | Buffers / Media | Low (must be determined empirically) | Prepare fresh, use immediately | Hours (highly dependent on conditions) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MK-886 Sodium Salt Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid MK-886 sodium salt (MW: 494.07 g/mol ) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.94 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability Assessment of MK-886 in Experimental Medium
This protocol provides a framework to assess the stability of MK-886 in your specific cell culture medium at 37°C.
-
Preparation: Prepare a working solution of MK-886 in your complete cell culture medium at the final desired concentration.
-
Time Points: Aliquot this working solution into separate sterile, light-protected tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection. Compare the peak area of the MK-886 peak at each time point to the T=0 sample to determine the percentage of the compound remaining. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Visualizations
Caption: Workflow for preparation and potential degradation of MK-886 solutions.
Caption: Troubleshooting guide for MK-886 precipitation issues.
References
-
Sertindole photodegradation study by UHPLC-ESI-Q-TOF and influence of some metal oxide excipients on the degradation process. National Institutes of Health. Available at: [Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. Available at: [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
5.1 Introduction 5.2 Thioether Derivatives. Available at: [Link]
-
MK 886 sodium salt. BioGems. Available at: [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]
-
Identification of Small Molecule Inhibitors of Wee1 Degradation and Mitotic Entry. NCBI. Available at: [Link]
-
Small molecule-induced polymerization triggers degradation of BCL6. PMC - NIH. Available at: [Link]
-
Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. Available at: [Link]
-
MK-886. Wikipedia. Available at: [Link]
-
Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate. Available at: [Link]
-
Salt formation improved the properties of a candidate drug during early formulation development. PubMed. Available at: [Link]
-
Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Universidad Autónoma de Madrid. Available at: [Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]
-
Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. Available at: [Link]
-
Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases. MDPI. Available at: [Link]
-
Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Freie Universität Berlin. Available at: [Link]
-
The oxidation of β-(3-indolyl)propionic acid and γ-(3-indolyl)-n-butyric acid by peroxidase and Mn2+. PMC - NIH. Available at: [Link]
-
Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]
-
(a) Cys thiol protection with the tert-butyl (tBu) protecting group and... ResearchGate. Available at: [Link]
-
Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences. Available at: [Link]
-
A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. Available at: [Link]
-
Oxidation of indoles to 2-oxindoles. ResearchGate. Available at: [Link]
-
Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins. Springer. Available at: [Link]
-
Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins. PubMed. Available at: [Link]
-
Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PubMed - NIH. Available at: [Link]
-
Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. PMC - NIH. Available at: [Link]
-
MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. PubMed. Available at: [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]
-
The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PMC - NIH. Available at: [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies. PMC - PubMed Central. Available at: [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Available at: [Link]
-
Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. PubMed. Available at: [Link]
-
Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. Available at: [Link]
-
Utilization and stability of vitamins in serum-containing and serum-free media in CHO cell culture. PubMed. Available at: [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The oxidation of β-(3-indolyl)propionic acid and γ-(3-indolyl)-n-butyric acid by peroxidase and Mn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Utilization and stability of vitamins in serum-containing and serum-free media in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Controlling for MK-886 Sodium Vehicle Effects
Welcome to the technical support guide for researchers using MK-886. This document provides in-depth, field-proven insights into managing a critical, yet often underestimated, experimental variable: the effects of the drug vehicle. As a potent, lipophilic inhibitor of the 5-lipoxygenase-activating protein (FLAP), MK-886 is an invaluable tool in studying inflammatory pathways.[1][2][3] However, its low aqueous solubility necessitates the use of a vehicle for delivery, which can introduce significant confounding variables.
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments and interpret your data with confidence.
Frequently Asked Questions (FAQs): The Vehicle Conundrum
This section addresses the most common initial questions researchers face when starting experiments with MK-886.
Q1: What is MK-886 and why is a vehicle essential?
MK-886 is a widely used pharmacological tool that inhibits the biosynthesis of leukotrienes, potent lipid mediators of inflammation.[4][5] It achieves this by binding to the 5-lipoxygenase-activating protein (FLAP), preventing the enzyme 5-lipoxygenase from accessing its substrate, arachidonic acid.[4] Due to its chemical structure, MK-886 is lipophilic (fat-soluble) and consequently has very poor solubility in aqueous solutions like cell culture media or saline.[6][7] To deliver it effectively to cells in vitro or tissues in vivo, it must first be dissolved in a carrier substance, known as a vehicle.[8]
Q2: What are the most common vehicles for MK-886 and what are their properties?
The choice of vehicle is a critical experimental parameter. The most common options each have distinct advantages and disadvantages.
| Vehicle | Common Starting Concentration (for NOAEL testing) | Pros | Cons & Potential Off-Target Effects |
| DMSO | ≤ 0.1% - 0.5% | Potent solvent for many lipophilic compounds, including MK-886 (soluble up to 20 mg/mL).[9] | Not inert; can induce cell differentiation, alter gene expression, cause cytotoxicity at >0.5%, and has anti-inflammatory properties.[10][11][12] |
| Ethanol | ≤ 0.1% - 0.5% | Effective solvent (MK-886 soluble up to 20 mg/mL), readily available.[9] | Can be cytotoxic, particularly in longer exposures.[13] May stimulate proliferation in certain cell lines (e.g., MCF-7). Can have neuroprotective effects.[6][7] |
| Cyclodextrins | Varies by type (e.g., 1-10 mM for HP-β-CD) | Increases aqueous solubility by forming inclusion complexes, reducing the need for organic solvents.[14][15] | Can extract cholesterol from cell membranes, affecting membrane fluidity and receptor function.[6] Requires its own vehicle control. |
| Serum Albumin | Varies (e.g., 0.1% - 1% BSA) | Biocompatible and mimics physiological transport.[16][17][18] Can improve stability and reduce non-specific binding of the drug. | Complex binding kinetics (free vs. bound drug). May not be suitable for serum-free experiments. Requires an albumin-only control. |
Q3: My untreated cells and vehicle-treated cells look different. Is this normal?
This is a critical observation and the primary reason for this guide. A vehicle is not an inert substance. Even at low, non-cytotoxic concentrations, solvents like DMSO and ethanol can exert biological effects.[10][11] For example, 0.1% DMSO has been shown to alter the expression of over 2000 genes and significantly change the epigenetic landscape of cells in vitro.[11] Therefore, observing a difference between untreated and vehicle-treated cells is not unusual, but it is essential to characterize and control for it. The proper baseline for measuring the effect of MK-886 is always the vehicle-treated control group, not the untreated group. [19][20]
Troubleshooting Guide: From Artifact to Accurate Data
This section provides step-by-step protocols to diagnose and solve common issues related to vehicle effects.
Issue 1: The Vehicle Control Shows a Significant Biological Effect
You've run your experiment and the vehicle control group (e.g., 0.5% DMSO) shows significantly different results (e.g., lower viability, altered cytokine profile) compared to your untreated (media only) control. This indicates the vehicle concentration is too high for your experimental system.
Causality: Different cell lines and primary cells have vastly different tolerances to solvents.[12][13][21] A concentration that is benign to a robust cancer cell line like HeLa might be toxic to primary neurons or sensitive epithelial cells.
Solution: Protocol for Determining the No-Observed-Adverse-Effect Level (NOAEL)
This protocol is a mandatory preliminary experiment to identify the maximal vehicle concentration your specific cells can tolerate without affecting the endpoint you plan to measure.
Objective: To determine the highest concentration of a vehicle that does not induce a statistically significant change in the primary assay readout compared to an untreated control.
Methodology:
-
Prepare Vehicle Dilutions: Create a two-fold serial dilution of your chosen vehicle (e.g., DMSO) in complete cell culture medium. A typical range to test is 1.0%, 0.5%, 0.25%, 0.125%, 0.06%, and 0.03%. Always include a "0%" group (media only) as your absolute baseline.
-
Cell Treatment: Plate your cells at the desired density. Allow them to adhere and recover overnight. The next day, replace the medium with the prepared vehicle dilutions.
-
Incubation: Incubate the cells for the maximum duration of your planned MK-886 experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: At the end of the incubation period, perform your primary assay(s) of interest (e.g., cell viability assay like MTT or CellTiter-Glo, a specific ELISA for a cytokine, or qPCR for a target gene).
-
Data Analysis: Plot the assay readout against the vehicle concentration. The NOAEL is the highest concentration at which there is no statistically significant difference from the 0% (media only) control. This concentration is the absolute maximum you should use for your MK-886 experiments.
Issue 2: Results are Inconsistent and MK-886 Appears to Precipitate
You notice high variability between replicate wells or that your stock solution becomes cloudy when diluted in media. This is a common issue with lipophilic compounds.
Causality: MK-886 is crashing out of solution. A large, rapid change in solvent polarity (e.g., diluting a 100% DMSO stock directly into 99.9% aqueous media) can cause the compound to precipitate, leading to an unknown and inconsistent final concentration.
Solution: Best Practices for Stock Solution Handling
Objective: To ensure MK-886 remains soluble and is delivered at the intended concentration.
Methodology:
-
High-Concentration Stock: Prepare a concentrated primary stock of MK-886 sodium salt in 100% DMSO or 100% Ethanol (e.g., 10-20 mM).[9][22] Mix thoroughly until fully dissolved.
-
Aliquoting: Immediately aliquot the primary stock into small, single-use volumes in low-protein-binding tubes. Store at -20°C for short-term or -80°C for long-term use.[9][23] This prevents degradation from repeated freeze-thaw cycles.
-
Intermediate Dilution (Crucial Step): Never dilute the primary stock directly into your final large volume of media.
-
Thaw a single aliquot of the primary stock.
-
Perform an intermediate dilution step. For example, dilute the 10 mM stock 1:100 into serum-free media or PBS to make a 100 µM intermediate stock. Pipette vigorously or vortex briefly during this step to ensure rapid mixing and prevent localized precipitation.
-
-
Final Dilution: Add the required volume of the 100 µM intermediate stock to your final culture wells containing media (with serum, if applicable) to achieve your final desired concentrations.
-
Visual Confirmation: After making the final dilution, gently swirl the plate and visually inspect the media under a microscope. It should be clear, with no visible precipitate or oil-like droplets.
Issue 3: Uncertainty in Experimental Design and Data Interpretation
You are unsure how to structure your experiment to isolate the true effect of MK-886 from the background effects of the vehicle.
Solution: The Essential Control Group Framework
Objective: To design an experiment that unambiguously isolates the pharmacological effect of MK-886.
Required Groups:
-
Negative Control (Untreated): Cells + Culture Medium. This group establishes the baseline health and behavior of your cells under standard culture conditions.
-
Vehicle Control: Cells + Culture Medium + Vehicle. The vehicle must be added at the exact same final concentration used for the highest dose of your MK-886 treatment group. This group reveals all biological effects caused by the vehicle alone.
-
Test Groups (MK-886): Cells + Culture Medium + Vehicle + MK-886. This is typically a dose-response curve (e.g., 0.1 µM, 1 µM, 10 µM MK-886). The amount of vehicle in each of these wells should be constant.
Correct Data Normalization: The biological effect of MK-886 must be calculated relative to the Vehicle Control .
Incorrect:(Test Group / Untreated Control) * 100 Correct:(Test Group / Vehicle Control) * 100
By adhering to this framework, you create a self-validating system. "Comparison 1" quantifies the vehicle's impact, while "Comparison 2" isolates the specific pharmacological action of MK-886, leading to trustworthy and publishable data.
References
-
Riendeau, D., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-42. [Link]
-
MK-886 - Wikipedia. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]
-
Ghorbani, M., et al. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Environmental Toxicology and Chemistry, 42(10), 2269-2280. [Link]
-
Patel, S., et al. (2021). Human Serum Albumin: A Novel Drug Delivery Carrier System. Journal of Pharmaceutical Research International, 33(44B), 18-24. [Link]
-
Werz, O., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 84-90. [Link]
-
de Médicis, E., & de Lamirande, E. (2004). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Breast Cancer Research and Treatment, 83(2), 183-5. [Link]
-
An, F. F., & Zhang, X. H. (2017). Albumin as Drug Carriers. IntechOpen. [Link]
-
Crăciun, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1963. [Link]
-
Galvin, K. C., & O'Connell, D. J. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Journal of Neuroscience Methods, 219(1), 1-7. [Link]
-
Snehal Patel, et al. (2021). Human Serum Albumin: A Novel Drug Delivery Carrier System. International Journal of Innovative Research in Technology. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Cyclodextrins in drug delivery: applications in gene and combination therapy. Molecules, 23(7), 1735. [Link]
-
Trucillo, P., & Campardelli, R. (2021). The Uniqueness of Albumin as a Carrier in Nanodrug Delivery. Molecular Pharmaceutics, 18(5), 1847-1859. [Link]
-
In cell culture, can ethanol be used as a solvent for dissolving the drug? (2015). ResearchGate. Retrieved January 12, 2026. [Link]
-
Loftsson, T., & Duchêne, D. (2007). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Scientia Pharmaceutica, 75(3), 127-140. [Link]
-
de la Torre-Iglesias, J. M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 642. [Link]
-
Pham, T. (2018). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU. [Link]
-
What are "vehicle" controls and why are they performed? (n.d.). Homework.Study.com. Retrieved January 12, 2026. [Link]
-
What are FLAP inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 12, 2026. [Link]
-
MK 886 sodium salt. (n.d.). BioGems. Retrieved January 12, 2026. [Link]
-
Vehicle control: Significance and symbolism. (n.d.). ScienceDirect. Retrieved January 12, 2026. [Link]
Sources
- 1. MK-886 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journaljpri.com [journaljpri.com]
- 17. ijirt.org [ijirt.org]
- 18. ijfmr.com [ijfmr.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Vehicle control: Significance and symbolism [wisdomlib.org]
- 21. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 22. bio-gems.com [bio-gems.com]
- 23. medkoo.com [medkoo.com]
Technical Support Center: Refining Experimental Protocols Using MK-886 Sodium
Welcome to the technical support center for MK-886 sodium. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you refine your experimental protocols and navigate the complexities of working with this potent leukotriene biosynthesis inhibitor. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure your experiments are robust, reproducible, and correctly interpreted.
Understanding the Core Mechanism and Beyond
MK-886 is widely recognized for its high-affinity binding to the 5-lipoxygenase-activating protein (FLAP), which is essential for the activation of 5-lipoxygenase (5-LOX)[1]. This interaction effectively blocks the synthesis of leukotrienes, potent inflammatory mediators. The primary mechanism involves MK-886 preventing the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical step for its activation[2][3]. However, it is crucial to understand that MK-886 is not just a FLAP inhibitor; it possesses several off-target activities that can influence experimental outcomes if not properly controlled.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers encounter when working with MK-886 sodium.
1. How should I dissolve and store MK-886 sodium?
Proper dissolution and storage are critical for the stability and efficacy of MK-886 sodium.
-
Solubility: MK-886 sodium is soluble in organic solvents such as DMSO and ethanol[3][4]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
-
Stock Solution Preparation (Example): To prepare a 10 mM stock solution, dissolve 4.94 mg of MK-886 sodium (MW: 494.07 g/mol ) in 1 mL of DMSO.
-
Storage: Store the solid compound and stock solutions at -20°C for long-term stability[3][4]. The solid is stable for at least three years if stored correctly.
2. What is the recommended working concentration for in vitro experiments?
The optimal concentration of MK-886 will vary depending on the cell type and the specific research question.
| Application | Recommended Concentration Range | Key Considerations |
| Inhibition of Leukotriene Biosynthesis | 0.5 - 10 µM | Start with a dose-response experiment to determine the IC50 in your specific cell system. |
| Induction of Apoptosis | > 10 µM | Higher concentrations are often required, but be mindful of potential off-target effects and cytotoxicity. |
| PPARα Antagonism Studies | 10 - 50 µM | A high concentration may be needed to completely inhibit PPARα activation[5]. |
3. What are the known off-target effects of MK-886?
Awareness of off-target effects is essential for accurate data interpretation.
-
PPARα Antagonism: MK-886 can act as a non-competitive antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[6]. This can be significant in studies related to lipid metabolism and inflammation.
-
COX-1 Inhibition: MK-886 has been shown to inhibit cyclooxygenase-1 (COX-1) activity, which could affect prostaglandin synthesis and platelet aggregation[7][8].
-
DNA Polymerase Inhibition: Studies have revealed that MK-886 can inhibit the activity of various DNA polymerases, which may contribute to its anti-proliferative effects[9][10].
-
Ion Channel Modulation: MK-886 can affect voltage-gated and Ca2+-activated K+ currents in arterial myocytes[11]. It has also been shown to induce an increase in intracellular Ca2+ concentration ([Ca2+]i) in kidney cells[12].
4. How can I control for the off-target effects of MK-886?
Implementing proper controls is crucial to validate that the observed effects are due to FLAP inhibition.
-
Use an Inactive Analog: If available, an inactive analog of MK-886 that does not inhibit FLAP can be a valuable negative control to distinguish specific from non-specific effects.
-
Rescue Experiments: For off-target effects on specific pathways (e.g., PPARα), consider rescue experiments by adding a PPARα agonist to see if it reverses the effects of MK-886.
-
Measure Downstream Products: Directly measure the levels of leukotrienes and prostaglandins in your experimental system to confirm on-target (leukotriene inhibition) and potential off-target (prostaglandin inhibition) effects.
-
Use Alternative Inhibitors: Compare the effects of MK-886 with other 5-LOX or FLAP inhibitors that have different chemical structures and potentially different off-target profiles.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with MK-886 sodium.
Problem 1: No or low efficacy of leukotriene biosynthesis inhibition.
-
Cause:
-
Improper Dissolution/Storage: The compound may have degraded due to improper handling.
-
Suboptimal Concentration: The concentration used may be too low for the specific cell type or experimental conditions.
-
Cellular Resistance/Low FLAP Expression: The target cells may have low expression of FLAP or mechanisms of resistance.
-
-
Solution:
-
Verify Stock Solution: Prepare a fresh stock solution of MK-886 sodium and verify its concentration.
-
Perform a Dose-Response Curve: Determine the IC50 for leukotriene inhibition in your specific cell line to identify the optimal working concentration.
-
Confirm FLAP Expression: Use techniques like Western blotting or qPCR to confirm that your cells express FLAP.
-
Problem 2: Unexpected or contradictory results (e.g., pro-inflammatory effects).
-
Cause:
-
Off-Target Effects: The observed phenotype may be due to the inhibition of PPARα, COX-1, or other off-target interactions. For example, in a model of apical periodontitis, MK-886 exacerbated bone loss, an effect attributed to complex downstream signaling rather than simple anti-inflammatory action[13].
-
Vehicle Effects: The solvent used to dissolve MK-886 (e.g., DMSO) may have its own biological effects, especially at higher concentrations.
-
-
Solution:
-
Thoroughly Investigate Off-Target Pathways: As outlined in the FAQ section, design experiments to specifically assess the contribution of known off-target effects.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the MK-886-treated group.
-
Consult the Literature: Review literature where MK-886 has been used in similar experimental models to understand potential paradoxical effects.
-
Problem 3: High levels of cytotoxicity observed at concentrations intended for FLAP inhibition.
-
Cause:
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the cytotoxic effects of MK-886.
-
Induction of Apoptosis: MK-886 can induce apoptosis, particularly at higher concentrations[4][6].
-
Mitochondrial Effects: MK-886 has been shown to directly target mitochondria, which can lead to cell death[14].
-
-
Solution:
-
Perform a Cytotoxicity Assay: Determine the concentration range at which MK-886 is cytotoxic to your specific cell line using assays like MTT or LDH release.
-
Use the Lowest Effective Concentration: Based on your dose-response and cytotoxicity data, select the lowest concentration that effectively inhibits leukotriene biosynthesis with minimal cell death.
-
Time-Course Experiment: Assess cytotoxicity at different time points to distinguish between acute toxicity and longer-term effects on cell viability.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of MK-886 Sodium for In Vitro Studies
-
Reconstitution: Aseptically prepare a 10 mM stock solution of MK-886 sodium in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.
Workflow 1: Investigating the On-Target Effect of MK-886 on Leukotriene Synthesis
Caption: Workflow for confirming MK-886's inhibition of leukotriene synthesis.
Workflow 2: Deconvoluting On-Target vs. Off-Target (PPARα) Effects
Caption: Experimental design to differentiate FLAP inhibition from PPARα antagonism.
Signaling Pathway Visualization
The 5-Lipoxygenase (5-LOX) Pathway and the Site of MK-886 Action
The following diagram illustrates the central role of FLAP in the 5-LOX pathway and how MK-886 intervenes.
Caption: MK-886 inhibits leukotriene synthesis by binding to FLAP.
By understanding the nuances of MK-886's mechanism of action and potential off-target effects, and by implementing rigorous experimental design with appropriate controls, researchers can confidently utilize this compound to investigate the role of the 5-lipoxygenase pathway in health and disease.
References
-
Jan, C. R., & Tseng, C. J. (2000). MK-886, a leukotriene biosynthesis inhibitor, as an activator of Ca2+ mobilization in Madin-Darby canine kidney (MDCK) cells. British Journal of Pharmacology, 130(3), 643–650. [Link]
-
Hofmann, B., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 51-57. [Link]
-
Riendeau, D., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-42. [Link]
-
Hofmann, B., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. ResearchGate. [Link]
-
Smirnov, S. V., et al. (1998). Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. British Journal of Pharmacology, 123(6), 1043–1052. [Link]
-
Pence, M. G., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One, 8(2), e56833. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. ResearchGate. [Link]
-
Uz, T., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 436(2), 149-152. [Link]
-
Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis. Nature, 343(6255), 282-4. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal, 356(Pt 3), 899–906. [Link]
-
Dick, R. A., et al. (2018). Proteasomal Stimulation by MK886 and Its Derivatives Can Rescue Tau-Induced Neurite Pathology. ACS Chemical Neuroscience, 9(9), 2315-2329. [Link]
-
Jan, C. R., & Tseng, C. J. (2000). MK-886, a Leukotriene Biosynthesis Inhibitor, as an Activator of Ca2+ Mobilization in Madin-Darby Canine Kidney (MDCK) Cells. ResearchGate. [Link]
-
Oliveira, L. F., et al. (2023). Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model. Journal of Endodontics, 49(1), 69-77. [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. OHSU. [Link]
-
Cianchi, F., et al. (2006). Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells. Molecular Cancer Therapeutics, 5(11), 2716-26. [Link]
-
Riendeau, D., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate. [Link]
-
Pence, M. G., et al. (2013). Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One, 8(2), e56833. [Link]
-
Riendeau, D., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. PubMed. [Link]
-
Jawien, J., et al. (2005). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. European Journal of Clinical Investigation, 35(4), 251-7. [Link]
-
Spaner, D. E., et al. (2013). PPAR-alpha is a therapeutic target for chronic lymphocytic leukemia. Leukemia, 27(5), 1090-9. [Link]
-
Uz, T., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. PubMed. [Link]
-
BioGems. (n.d.). MK 886 sodium salt. BioGems. [Link]
-
Gillard, J., et al. (1989). L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology, 67(5), 456-464. [Link]
-
Ghaffari, S., et al. (2007). Effects of PPAR -and agonists and MK886 on ROS generation (A, B) in embryoid bodies cultivated from ES cells. ResearchGate. [Link]
-
Costantini, P., et al. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886 - A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. ResearchGate. [Link]
-
Ekeledo, S. E., et al. (2020). Protocol Optimization for in vitro Micro Propagation of Dioscorea bulbifera Linn. Germplasm. Annex Publishers. [Link]
Sources
- 1. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK 886 sodium salt [bio-gems.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MK-886, a leukotriene biosynthesis inhibitor, as an activator of Ca(2+) mobilization in Madin-Darby canine kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
MK886 Sodium Technical Support Center: A Guide to Minimizing Experimental Variability
Welcome to the technical support center for MK886 sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound, a potent and specific inhibitor of leukotriene biosynthesis. Our goal is to help you minimize experimental variability and ensure the generation of reliable, reproducible data. This resource combines theoretical knowledge with practical, actionable troubleshooting advice.
Introduction: Understanding MK886 and Experimental Variability
MK886 is a widely used pharmacological tool that inhibits the 5-lipoxygenase-activating protein (FLAP).[1][2] By binding to FLAP, MK886 prevents the translocation and activation of the 5-lipoxygenase (5-LO) enzyme, which is a critical step in the biosynthesis of leukotrienes—potent inflammatory mediators.[3][4] This specific mechanism of action makes MK886 invaluable for studying the role of the 5-LO pathway in various physiological and pathological processes, including inflammation, allergy, and cancer.[5][6]
However, like any experimental tool, the efficacy of MK886 is subject to variability stemming from its physicochemical properties and the complexities of biological systems. This guide will address the most common sources of variability and provide robust solutions to mitigate them.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and use of this compound.
Q1: What is the precise mechanism of action for MK886?
A: MK886 is not a direct inhibitor of the 5-lipoxygenase enzyme itself in cell-free systems. Instead, it acts on the 5-lipoxygenase-activating protein (FLAP).[3][4] In a stimulated cell, 5-LO translocates from the cytosol to the nuclear membrane, where it complexes with FLAP to access its substrate, arachidonic acid. MK886 binds to FLAP, preventing this crucial translocation and membrane association of 5-LO, thereby inhibiting the synthesis of all leukotrienes (e.g., LTB4, LTC4).[3][4][7]
Q2: What is the best solvent for preparing this compound stock solutions?
A: this compound is soluble in organic solvents such as DMSO and ethanol.[8][9] DMSO is the most commonly used solvent for creating high-concentration stock solutions. Vendor data indicates solubility in DMSO at approximately 20 mg/mL and in ethanol at 20 mg/mL.[8] It is critical to prepare a concentrated primary stock in 100% DMSO and then make subsequent dilutions.
Q3: How should I store this compound powder and stock solutions?
A: The solid powder form of this compound is stable for years when stored at -20°C, protected from light and moisture.[8][10] Once dissolved in DMSO, stock solutions should also be stored at -20°C (or -80°C for longer-term storage).[10] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, leading to precipitation.
Q4: What are typical working concentrations for cell-based assays?
A: The effective concentration of MK886 can vary significantly depending on the cell type and experimental conditions. However, a general range is between 1 µM and 10 µM. For example, MK886 has been shown to inhibit leukotriene biosynthesis in intact leukocytes with an IC50 of ~3 nM, but higher concentrations are often required in whole blood assays (IC50 ~1.1 µM) or to see effects on other targets.[1][8] It is always best practice to perform a dose-response curve (e.g., from 0.1 µM to 30 µM) to determine the optimal concentration for your specific experimental system.
Q5: Are there known off-target effects for MK886?
A: Yes. While potent for FLAP, MK886 is not entirely specific and caution is warranted. At higher concentrations, it has been reported to:
-
Inhibit cyclooxygenase-1 (COX-1) with an IC50 of approximately 8 µM.[5]
-
Induce mitochondrial dysfunction and apoptosis in some cell lines, independent of its effects on leukotriene synthesis.[15] These off-target effects are a critical consideration, especially if your experimental results are unexpected. Always include appropriate controls to validate that the observed effect is due to the inhibition of the 5-LO pathway.
Section 2: In-Depth Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Leukotriene Production
This is the most common issue encountered and can almost always be traced back to reagent handling or assay setup.
Potential Cause A: Compound Precipitation
-
The Scientific Reason: MK886 is lipophilic. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, it can "crash out" or precipitate if the final DMSO concentration is too low or if mixing is inadequate. This drastically reduces the bioavailable concentration of the inhibitor.
-
Validation & Solution Protocol:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is typically ≤ 0.5%. While some cell lines tolerate higher concentrations, this is a safe starting point. Crucially, your vehicle control must contain the exact same final concentration of DMSO.
-
Dilution Method: Never dilute your high-concentration DMSO stock directly into a large volume of aqueous buffer. Perform serial dilutions. A good practice is to first make an intermediate dilution in DMSO, and then dilute this into your final assay medium with vigorous vortexing or pipetting immediately before adding to cells.
-
Visual Inspection: Before adding to your cells, visually inspect the final diluted solution (against a light source) for any signs of cloudiness or precipitate.
-
Potential Cause B: Cell Health and Activation
-
The Scientific Reason: MK886 inhibits the synthesis of new leukotrienes, which only occurs robustly upon cell stimulation. If your cells are unhealthy, or if the stimulus is suboptimal, the 5-LO pathway will not be sufficiently activated, and you will have a low signal-to-noise ratio, making it difficult to observe inhibition.
-
Validation & Solution Protocol:
-
Cell Viability: Always check cell viability (e.g., via Trypan Blue or a live/dead stain) before starting an experiment. Ensure viability is >95%.
-
Stimulus Optimization: The choice and concentration of the stimulus (e.g., calcium ionophore A23187, fMLP, zymosan) are critical. Run a time-course and dose-response experiment for your stimulus to determine the peak of leukotriene production in your specific cell type.
-
Positive Control: Include a positive control for inhibition. This could be another known FLAP inhibitor or a direct 5-LO inhibitor to ensure the assay itself is working.
-
Pre-incubation Time: MK886 is cell-permeable, but requires time to engage its target. Pre-incubate the cells with MK886 before adding the stimulus. A typical pre-incubation time is 15-30 minutes, but this may need to be optimized.
-
Potential Cause C: Reagent Degradation
-
The Scientific Reason: As mentioned in the FAQs, improper storage of the MK886 stock solution can lead to degradation. Repeated freeze-thaw cycles can introduce water, leading to hydrolysis or precipitation within the stock tube itself.
-
Validation & Solution Protocol:
-
Aliquoting: Upon first use, thaw the primary stock vial, create small, single-use aliquots in tightly sealed tubes, and store them at -20°C or -80°C.
-
Fresh Reagents: If you suspect degradation, prepare a fresh stock solution from the powder. When troubleshooting, always use a fresh aliquot that has not been previously thawed.
-
Problem 2: High Well-to-Well Variability in Plate-Based Assays
High variability obscures real biological effects and reduces statistical power.
Potential Cause A: Inaccurate Pipetting
-
The Scientific Reason: Given the potency of MK886, small errors in the volume of the inhibitor or the cell suspension can lead to large differences in the final concentration and cell number per well, dramatically increasing variance.
-
Validation & Solution Protocol:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Technique: Use reverse pipetting for viscous solutions like cell suspensions. When adding reagents to a 96-well plate, ensure the pipette tip is below the surface of the liquid to avoid splashing and to ensure proper mixing.
-
Master Mixes: Always prepare a master mix of your cell suspension and your reagents (inhibitor dilutions, stimulus) to add to the plates. This ensures each well receives the exact same component concentrations.
-
Potential Cause B: Edge Effects
-
The Scientific Reason: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations than the inner wells. This can affect cell health and reagent concentration, leading to systematically skewed results in the perimeter wells.
-
Validation & Solution Protocol:
-
Humidified Incubation: Ensure your incubator has a properly filled water pan to maintain humidity.
-
Plate Sealing: Use plate sealers for long incubation steps.
-
Avoid Outer Wells: The most robust solution is to avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity buffer around the experimental wells.
-
Section 3: Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a reliable method for preparing MK886 solutions to minimize precipitation and ensure concentration accuracy.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (high purity)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Primary Stock (e.g., 20 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 20 mM concentration (this compound MW: 494.1 g/mol ). For 1 mg of powder, this would be (0.001 g / 494.1 g/mol) / 0.020 mol/L = 101.2 µL.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication can aid dissolution if needed.
-
-
Aliquoting and Storage:
-
Immediately dispense the primary stock into small, single-use aliquots (e.g., 5-10 µL) in low-retention tubes.
-
Store these aliquots at -20°C (short-term) or -80°C (long-term), protected from light.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the primary stock.
-
Perform a serial dilution in 100% DMSO to create intermediate stocks. For example, to get to a final assay concentration of 10 µM from a 20 mM stock with a final 1:1000 dilution into media, you would need a 10 mM intermediate stock.
-
For the final step, add the required volume of the appropriate intermediate stock to your pre-warmed cell culture medium or assay buffer and vortex immediately and vigorously. This final solution is now ready to be added to the cells.
-
Data Presentation: this compound Solubility
| Solvent | Concentration | Reference |
| DMSO | ~20 mg/mL | [8] |
| Ethanol | ~20 mg/mL | [8] |
| DMF | ~30 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [8] |
Note: The limited aqueous solubility highlights the critical importance of proper dilution techniques from an organic solvent stock.
Section 4: Visual Guides
Diagram 1: The 5-Lipoxygenase (5-LO) Signaling Pathway
This diagram illustrates the key steps in leukotriene biosynthesis and the specific point of inhibition by MK886.
Caption: A decision tree for troubleshooting failed MK886 inhibition experiments.
References
-
Mitochondria are direct targets of the lipoxygenase inhibitor MK886 - A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors - ResearchGate. [Link]
-
Leukotriene Biosynthesis Inhibitor MK886 Impedes DNA Polymerase Activity - Vanderbilt University. [Link]
-
Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - National Institutes of Health (NIH). [Link]
-
The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - National Institutes of Health (NIH). [Link]
-
Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes - National Institutes of Health (NIH). [Link]
-
MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed. [Link]
-
MK 886 sodium salt - BioGems. [Link]
-
Measurement of Leukotrienes in Humans - American Journal of Respiratory and Critical Care Medicine. [Link]
-
MK 886 sodium salt - BioGems. [Link]
-
MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - ResearchGate. [Link]
-
Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PubMed. [Link]
-
MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed. [Link]
-
MK-886, a leukotriene biosynthesis inhibitor, induces antiproliferative effects and apoptosis in HL-60 cells - PubMed. [Link]
-
Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed. [Link]
-
Regulation of the production and action of leukotrienes by MK-571 and MK-886 - PubMed. [Link]
-
Blockade of Endogenous Leukotrienes Exacerbates Pulmonary Histoplasmosis - National Institutes of Health (NIH). [Link]
-
Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed. [Link]
-
Leukotrienes: Inhibitors & Natural Ways to Block Them - SelfHacked. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK 886 sodium salt [bio-gems.com]
- 3. researchgate.net [researchgate.net]
- 4. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-886, a leukotriene biosynthesis inhibitor, induces antiproliferative effects and apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the production and action of leukotrienes by MK-571 and MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. bio-gems.com [bio-gems.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to FLAP Inhibitors: Benchmarking MK886 Sodium in Leukotriene Synthesis Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the 5-lipoxygenase-activating protein (FLAP) presents a critical therapeutic target. As an integral membrane protein, FLAP is indispensable for the cellular biosynthesis of leukotrienes, potent lipid mediators implicated in a spectrum of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2][3] This guide provides an in-depth comparison of MK886 sodium with other notable FLAP inhibitors, offering objective performance data and the supporting experimental methodologies to empower your research decisions.
The Central Role of FLAP in Leukotriene Biosynthesis
Leukotriene synthesis is a key branch of the arachidonic acid cascade.[4][5] Upon cellular stimulation, cytosolic 5-lipoxygenase (5-LOX) translocates to the nuclear membrane.[6][7] This is where FLAP plays its essential role. FLAP binds arachidonic acid, the substrate for this pathway, and facilitates its transfer to 5-LOX.[8][9] This protein-protein interaction is the critical activation step for 5-LOX, which then catalyzes the conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[1][5] LTA4 is subsequently converted to either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and contract smooth muscle.[1][4][10] By inhibiting FLAP, the initial transfer of arachidonic acid to 5-LOX is blocked, effectively shutting down the production of all downstream leukotrienes.[3][9]
Below is a diagram illustrating the leukotriene biosynthesis pathway and the point of intervention for FLAP inhibitors.
Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of FLAP inhibitors.
This compound: A Potent Archetype of FLAP Inhibition
MK886 was instrumental in the molecular identification of FLAP and remains a widely used tool compound in research.[3] It is a potent, orally active inhibitor of leukotriene biosynthesis.[11][12] The mechanism of action for MK886 is not direct inhibition of the 5-LOX enzyme itself, but rather the prevention of the translocation of 5-LOX from the cytosol to the membrane, a process dependent on FLAP.[6][7] This blockade of the 5-LOX/FLAP interaction is the cornerstone of its inhibitory effect.[6]
Comparative Efficacy of FLAP Inhibitors
The potency of FLAP inhibitors is typically assessed through two primary types of in vitro assays: FLAP binding assays and cellular assays that measure the inhibition of leukotriene production. The half-maximal inhibitory concentration (IC50) is the standard metric for comparison, with a lower IC50 value indicating higher potency.
| Compound | Target/Assay | IC50 (nM) | Species/Cell Type | Reference(s) |
| This compound | FLAP binding ([¹²⁵I]-L-691,678) | 30 | Not specified | [11] |
| LTB4 Biosynthesis | 3 | Human PMNs | [11][12] | |
| LTB4 Biosynthesis | 1100 | Human Whole Blood | [12][13][14] | |
| Veliflapon (BAY X 1005 / DG-031) | LTB4 Synthesis | 220 | Human Leukocytes | [15][16][17] |
| LTB4 Synthesis | 26 | Rat Leukocytes | [15][16][17] | |
| LTB4 Synthesis | 39 | Mouse Leukocytes | [15][16][17] | |
| LTC4 Synthesis | 21 | Mouse Peritoneal Macrophages | [15][18] | |
| AM643 | FLAP Binding | 2 | Not specified | [19] |
| LTB4 Synthesis (15 min) | 161 | Human Blood | [19] | |
| LTB4 Synthesis (5 hours) | 81 | Human Blood | [19] | |
| Quiflapon (MK-591) | FLAP Binding | 1.6 | Not specified | [20] |
| LTB4 Biosynthesis | 3.1 | Human PMNs | [20] | |
| LTB4 Biosynthesis | 6.1 | Rat PMNs | [20] | |
| Fiboflapon (GSK2190915 / AM-803) | FLAP Binding | 2.9 | Not specified | [20][21] |
| LTB4 Inhibition | 76 | Human Blood | [20][21] | |
| Atuliflapon (AZD5718) | FLAP Binding | 2 | Not specified | [20] |
| LTB4 Inhibition (free) | 2.0 | Human Whole Blood | [22] |
PMNs: Polymorphonuclear leukocytes
Analysis of Comparative Data:
The data presented in the table highlights the high potency of the indole-based inhibitor, MK886, particularly in isolated human polymorphonuclear leukocytes (PMNs), with an IC50 of 3 nM.[11][12] However, its potency is significantly reduced in the more complex environment of human whole blood (IC50 = 1.1 µM), a phenomenon observed for many lipophilic FLAP inhibitors due to non-specific binding to plasma proteins and cell membranes.[12][13][14][23]
In comparison, other FLAP inhibitors from different chemical classes also demonstrate nanomolar potency. For instance, Quiflapon (MK-591) and Atuliflapon (AZD5718) show exceptional potency in both FLAP binding and cellular assays.[20][22] Veliflapon (BAY X 1005), a quinoline derivative, while less potent in human leukocytes compared to MK886, exhibits high potency in rodent models.[9][15][16][17] AM643 is another potent inhibitor, particularly notable for its development for topical administration in skin disorders.[19][24]
It is crucial for researchers to consider the experimental context when comparing these inhibitors. The choice of assay system (e.g., isolated cells vs. whole blood) can significantly impact the apparent potency of a compound and has implications for predicting in vivo efficacy.
Off-Target Considerations for MK886
While a potent FLAP inhibitor, it is important to note that at higher concentrations, MK886 has been reported to have off-target effects. It can act as a peroxisome proliferator-activated receptor alpha (PPARα) antagonist with an IC50 in the range of 0.5-1 µM.[11] Additionally, studies have shown that MK886 can inhibit cyclooxygenase-1 (COX-1) activity (IC50 = 8 µM) and interfere with DNA polymerase activity.[25][26] These off-target activities should be considered when interpreting data from experiments using MK886, especially at concentrations exceeding its potent FLAP inhibitory range.
Experimental Methodologies
To ensure the reproducibility and validity of findings, detailed and well-controlled experimental protocols are paramount. Below are representative protocols for evaluating FLAP inhibitor efficacy.
Experimental Workflow for Cellular Leukotriene Synthesis Assay
Caption: A generalized workflow for assessing FLAP inhibitor potency in a cellular assay.
Protocol: Inhibition of LTB4 Synthesis in Human Polymorphonuclear Leukocytes (PMNs)
This protocol is designed to be self-validating by including appropriate controls.
1. Isolation of Human PMNs:
-
Obtain whole blood from healthy, consenting donors.
-
Isolate PMNs using a standard method such as dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Lyse contaminating erythrocytes with a hypotonic solution.
-
Wash the resulting PMN pellet and resuspend in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to a final concentration of 1-5 x 10⁷ cells/mL. Purity should be assessed via microscopy and viability via trypan blue exclusion (>95%).
2. Inhibitor Pre-incubation:
-
Aliquot the PMN suspension into microcentrifuge tubes.
-
Add the FLAP inhibitor (e.g., this compound, dissolved in a suitable vehicle like DMSO) to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Pre-incubate the cells for 15 minutes at 37°C. The choice of pre-incubation time is based on allowing sufficient time for the inhibitor to permeate the cell membrane and engage with its target.
3. Cellular Stimulation:
-
Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of 1-5 µM.
-
Incubate for a further 10 minutes at 37°C. This incubation period is optimized to allow for robust LTB4 production without significant cell death.
4. Reaction Termination and Sample Preparation:
-
Stop the reaction by placing the tubes on ice and adding 2 volumes of ice-cold methanol containing an internal standard (e.g., prostaglandin B2) to facilitate accurate quantification.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet the cellular debris.
-
Collect the supernatant for leukotriene analysis.
5. Quantification of LTB4:
-
Leukotrienes can be quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
-
Construct a standard curve using authentic LTB4 standards to determine the concentration in the samples.
-
Normalize the LTB4 levels to the internal standard.
6. Data Analysis:
-
Calculate the percentage inhibition of LTB4 synthesis for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound remains a cornerstone tool for investigating the role of the 5-LOX/FLAP pathway in inflammation. Its high potency in cellular systems makes it an excellent benchmark for the evaluation of novel FLAP inhibitors. However, researchers must be cognizant of its reduced potency in more complex biological matrices like whole blood and its potential for off-target effects at higher concentrations. The comparative data and methodologies provided in this guide are intended to equip scientists with the necessary information to select the appropriate FLAP inhibitor for their research needs and to design robust, self-validating experiments to further our understanding of this critical inflammatory pathway.
References
- Veliflapon (BAY X 1005) | Selective FLAP Inhibitor | MedChemExpress. (n.d.). MedChemExpress.
-
Haeggström, J. Z., & Rådmark, O. (2022). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation, 132(1), e148427. Retrieved from [Link]
-
O'Donnell, M. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber, 22(3), 62-64. Retrieved from [Link]
-
Hatzelmann, A., Fruchtmann, R., Mohrs, K. H., Raddatz, S., & Müller-Peddinghaus, R. (1994). Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase. Agents and Actions, 43(1-2), 64–68. Retrieved from [Link]
-
Haeggström, J. Z., & Newcomer, M. E. (2023). Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. Annual Review of Pharmacology and Toxicology, 63, 1-23. Retrieved from [Link]
-
Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal, 405(3), 379–395. Retrieved from [Link]
-
Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal, 405(3), 379-395. Retrieved from [Link]
-
MK 886. (n.d.). LabNet Biotecnica. Retrieved from [Link]
-
Maier, T. J., Tausch, L., Hoernig, M., Coste, O., Schmidt, R., Angioni, C., Metzner, J., Groesch, S., Steinhilber, D., & Werz, O. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 83–89. Retrieved from [Link]
-
Stock, N., Baccei, C., Bain, G., Chapman, C., Correa, L., Darlington, J., King, C., Lee, C., Lorrain, D. S., Prodanovich, P., Santini, A., Schaab, K., Evans, J. F., Hutchinson, J. H., & Prasit, P. (2010). 5-Lipoxygenase-activating protein inhibitors. Part 3: 3-{3-tert-Butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM643)-A potent FLAP inhibitor suitable for topical administration. Bioorganic & Medicinal Chemistry Letters, 20(15), 4598–4601. Retrieved from [Link]
-
AM-643 is a candidate for topical treatment of skin disorders. (2010). BioWorld. Retrieved from [Link]
-
deCODE advances DG-031 to phase III for heart attack prevention. (2006). BioWorld. Retrieved from [Link]
-
Di Micco, S., Terracciano, S., Cantone, V., Iannuzzi, M., D'Andrea, P., D'Acquisto, F., & Bifulco, G. (2024). Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. Journal of Chemical Information and Modeling, 64(2), 438-449. Retrieved from [Link]
-
Gur, O., & Aksoydan, B. (2018). Drug discovery approaches targeting 5-lipoxygenase-Activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Current Medicinal Chemistry, 25(23), 2690-2709. Retrieved from [Link]
-
Eoff, R. L., & Raney, K. D. (2011). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One, 6(9), e25248. Retrieved from [Link]
-
Gur, O., & Aksoydan, B. (2018). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Current Medicinal Chemistry, 25(23), 2690-2709. Retrieved from [Link]
-
Rouzer, C. A., Ford-Hutchinson, A. W., Morton, H. E., & Gillard, J. W. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(4), 1436-1442. Retrieved from [Link]
-
Recent advances for FLAP inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3103-3111. Retrieved from [Link]
-
Rouzer, C. A., Ford-Hutchinson, A. W., Morton, H. E., & Gillard, J. W. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(4), 1436-1442. Retrieved from [Link]
-
Soeda, Y., Yoshikawa, M., Akoury, E., & Zweckstetter, M. (2020). Proteasomal Stimulation by MK886 and Its Derivatives Can Rescue Tau-Induced Neurite Pathology. International Journal of Molecular Sciences, 21(21), 8205. Retrieved from [Link]
-
Evans, J. F., Ferguson, A. D., & Hutchinson, J. H. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 29(2), 72–78. Retrieved from [Link]
-
Gur, O., Taha, H., Smith, J., & Aksoydan, B. (2020). Discovery of Novel 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors by Exploiting a Multistep Virtual Screening Protocol. Journal of Chemical Information and Modeling, 60(3), 1545-1559. Retrieved from [Link]
-
Rouzer, C. A., Scott, W. A., Cohn, Z. A., Blackburn, P., & Manning, J. M. (1980). Synthesis of leukotriene C and other arachidonic acid metabolites by mouse pulmonary macrophages. Proceedings of the National Academy of Sciences of the United States of America, 77(8), 4928–4932. Retrieved from [Link]
-
Gerstmeier, J., Garscha, U., & Werz, O. (2022). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. The FEBS Journal, 289(8), 2179-2191. Retrieved from [Link]
-
Almquist, F., Billger, M., Evertsson, E., Johansson, H., Nilsson, A., & Pettersson, J. (2019). Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry, 62(7), 3465-3476. Retrieved from [Link]
-
Pace, S., Werz, O., & Rossi, A. (2022). Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201. International Journal of Nanomedicine, 17, 639-655. Retrieved from [Link]
-
Leukotriene synthesis pathway indicating the enzymes that are involved... (n.d.). ResearchGate. Retrieved from [Link]
-
In vivo study of light-driven naproxen release from gated mesoporous silica drug delivery system. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. biosciencepharma.com [biosciencepharma.com]
- 6. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MK 886 - LabNet Biotecnica [labnet.es]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. rndsystems.com [rndsystems.com]
- 18. apexbt.com [apexbt.com]
- 19. | BioWorld [bioworld.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. 5-Lipoxygenase-activating protein inhibitors. Part 3: 3-{3-tert-Butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM643)-A potent FLAP inhibitor suitable for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating MK886 Sodium's Effect on Downstream Signaling
For researchers, scientists, and drug development professionals, validating the mechanism of a small molecule inhibitor is paramount. It is not enough to know that a compound hits its target; one must meticulously characterize its impact on the intricate web of downstream cellular signaling. This guide provides an in-depth, technically-focused comparison for validating the effects of MK886 sodium, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor.
We will move beyond a simple recitation of protocols. Instead, this guide will explain the causal logic behind experimental choices, establishing a self-validating framework for your investigation. We will compare MK886's signaling signature to that of Zileuton, a direct 5-lipoxygenase (5-LOX) inhibitor, to highlight the nuances of targeting different nodes within the same biosynthetic pathway.
The 5-Lipoxygenase Pathway: A Critical Inflammatory Axis
The 5-lipoxygenase pathway is a principal driver of inflammation, responsible for converting arachidonic acid (AA) into potent lipid mediators known as leukotrienes.[1] These molecules, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), are deeply implicated in the pathophysiology of asthma, arthritis, and cardiovascular disease.[2]
Two key proteins orchestrate the initial steps of this cascade:
-
5-Lipoxygenase-Activating Protein (FLAP): An integral nuclear membrane protein that binds arachidonic acid and presents it to 5-LOX. It is essential for efficient leukotriene synthesis.[2][3]
-
5-Lipoxygenase (5-LOX): The enzyme that catalyzes the conversion of arachidonic acid into leukotrienes.[1]
MK886 and Zileuton both inhibit this pathway but through distinct mechanisms. MK886 binds to FLAP, preventing the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical activation step.[4][5] Zileuton, conversely, is a direct, iron-chelating inhibitor of the 5-LOX enzyme itself.[6] This mechanistic difference provides a compelling basis for a comparative validation study.
Tier 2: Characterizing Core Downstream Signaling Pathways
With target engagement confirmed, the next step is to investigate the inhibitor's impact on key signaling cascades known to be modulated by the 5-LOX pathway: NF-κB and AKT.
The Causality: NF-κB is a master transcriptional regulator of inflammation. [1]Inhibition of the 5-LOX pathway has been shown to suppress the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. [1][7]Validating this effect is crucial to characterizing the anti-inflammatory mechanism of the inhibitor.
Comparative Analysis: MK886 vs. Zileuton Multiple studies demonstrate that both FLAP inhibitors (like MK886) and direct 5-LOX inhibitors can inhibit NF-κB activation. [8][9]While one early study suggested MK886 did not affect NF-κB, more recent evidence indicates it does inhibit NF-κB in various cell types. [8][9][10]Zileuton and other 5-LOX inhibitors also consistently show suppression of NF-κB. [11][12]Therefore, both compounds are expected to reduce stimulus-induced NF-κB activity.
Core Experiment: NF-κB Luciferase Reporter Assay This cell-based assay provides a functional, quantitative readout of NF-κB transcriptional activity.
-
Cell Transfection: Co-transfect cells (HEK293 are common) with two plasmids: one containing the firefly luciferase gene under the control of NF-κB response elements, and a second constitutively expressing Renilla luciferase (for normalization). [13]Seed cells into a 96-well plate.
-
Inhibitor Pre-treatment: After 24 hours, pre-treat cells with a dose range of MK886, Zileuton, or vehicle control for 1-2 hours.
-
Pathway Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells. Incubate for 6-24 hours. [14]4. Cell Lysis: Wash cells and add passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate and measure luminescence. Subsequently, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, then measure the second luminescence signal. [8]6. Data Analysis: Normalize the firefly luminescence (NF-κB activity) to the Renilla luminescence (transfection efficiency/cell viability) for each well.
The Causality: The PI3K/AKT pathway is a central node regulating cell survival, proliferation, and metabolism. Recent evidence has surprisingly implicated both MK886 and Zileuton as activators of this pathway, often mediating neuroprotective or anti-inflammatory effects through this mechanism. [15][16]Validating this effect is critical to understanding the full, and sometimes paradoxical, signaling profile of these inhibitors.
Comparative Analysis: MK886 vs. Zileuton Recent studies strongly suggest that both MK886 and Zileuton can lead to the phosphorylation and activation of AKT. [12][15]This effect appears to be a key component of their therapeutic potential in certain disease models, such as Alzheimer's and ischemic stroke. [15][16]Therefore, an increase in AKT phosphorylation is the expected outcome for both compounds.
Core Experiment: Western Blot for Phospho-AKT (Ser473) Western blotting allows for the specific detection of the phosphorylated, active form of AKT, providing a direct measure of pathway activation.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with MK886, Zileuton, or vehicle for the desired time. Include positive and negative controls.
-
Protein Extraction: Lyse cells on ice in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane and separate by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane using 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody detection.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-AKT (Ser473).
-
Secondary Antibody Incubation: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein like GAPDH.
Tier 3: Exploratory Analysis of Related Inflammatory Pathways
The Causality: To build a comprehensive signaling profile, it is prudent to investigate other key inflammatory pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) cascade. The p38 MAPK pathway is a critical regulator of cytokine production and cellular stress responses, making it a logical pathway to explore for any anti-inflammatory compound. [17][18] Comparative Analysis: MK886 vs. Zileuton The direct effects of MK886 on p38 MAPK phosphorylation are not as well-defined in the literature as its effects on NF-κB or AKT. However, given its broad anti-inflammatory properties, assessing its impact on p38 activation is a key exploratory step. For Zileuton, its inhibitory action on the 5-LOX pathway would be expected to reduce the activation of downstream inflammatory kinases like p38, though direct evidence can be context-dependent. This experiment serves to further differentiate the signaling signatures of the two inhibitors.
Core Experiment: Western Blot for Phospho-p38 MAPK (Thr180/Tyr182) This method specifically detects the dual-phosphorylated, active form of p38 MAPK.
The protocol is identical to that described for Phospho-AKT, with the following key differences:
-
Stimulation: Often, a pro-inflammatory stimulus like Lipopolysaccharide (LPS) or IL-1β is used to induce robust p38 phosphorylation prior to inhibitor treatment.
-
Primary Antibodies: Use a primary antibody specific for Phospho-p38 MAPK (Thr180/Tyr182).
-
Re-probing Control: Re-probe the membrane with an antibody for total p38 MAPK to normalize the phosphorylation signal to the total amount of the kinase present.
Summary and Comparative Data
The following table summarizes the expected outcomes from the validation experiments for this compound and its comparator, Zileuton.
| Validation Target | Experimental Method | Expected Outcome for this compound | Expected Outcome for Zileuton | Rationale & Key References |
| Leukotriene Synthesis | LTB4 ELISA | Strong Inhibition | Strong Inhibition | Confirms direct target engagement and inhibition of the 5-LOX pathway. [19][8] |
| NF-κB Activity | Luciferase Reporter Assay | Inhibition | Inhibition | Demonstrates modulation of a key pro-inflammatory transcription factor. [1][8][9] |
| AKT Pathway | Western Blot (p-AKT S473) | Activation | Activation | Reveals a crucial cell survival/neuroprotective signaling effect. [12][15] |
| p38 MAPK Pathway | Western Blot (p-p38) | Inhibition (Hypothesized) | Inhibition (Hypothesized) | Characterizes broader anti-inflammatory profile by assessing a key stress kinase. [17][18] |
Conclusion
Validating the downstream signaling effects of an inhibitor like this compound is a systematic process of hypothesis testing. By employing a multi-tiered approach—confirming target engagement, characterizing core downstream pathways, and exploring related cascades—researchers can build a comprehensive and robust understanding of a compound's mechanism of action. This guide provides the experimental framework and causal logic necessary to move beyond simple inhibition data and toward a true mechanistic portrait. Comparing MK886 to a related inhibitor like Zileuton further refines this picture, highlighting how subtle differences in molecular targets can propagate through complex signaling networks.
References
-
Jatana, M., et al. (2006). Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia. Journal of Neuroinflammation, 3:12. [Link]
-
ResearchGate. (n.d.). Zileuton reduces the enzymatic activity of MPO via PI3K/Akt signaling pathway. ResearchGate. [Link]
-
Khan, M., et al. (2006). Inhibition of NF-kappaB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia. Journal of Neuroinflammation, 3, 12. [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Assay Genie. (n.d.). Technical Manual LT-B4 (Leukotriene B4) ELISA Kit. Assay Genie. [Link]
-
European Journal of Pharmacology. (2025). MK886 ameliorates Alzheimer's disease by activating the PRKCI/AKT signaling pathway. European Journal of Pharmacology, 993, 177359. [Link]
-
Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury. (2025). PubMed Central. [Link]
-
Bonner, J. C., et al. (1998). Leukotriene B4 mediates histamine induction of NF-κB and IL-8 in human bronchial epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 274(6), L1030-L1037. [Link]
-
ResearchGate. (n.d.). Zileuton decreases 5-LOX expression through PI3K/AKT activation. ResearchGate. [Link]
-
Lin, H. C., et al. (2014). 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts. PLOS ONE, 9(9), e107890. [Link]
-
Bonner, J. C., et al. (1998). Leukotriene B4 mediates histamine induction of NF-kappaB and IL-8 in human bronchial epithelial cells. The American journal of physiology, 274(6 Pt 1), L1030–L1037. [Link]
-
ELK Biotechnology. (n.d.). Human LTB4(Leukotriene B4) ELISA Kit. ELK Biotechnology. [Link]
-
Schmedtje, J. F., et al. (1999). Reactive Oxygen Intermediate-Dependent NF-κB Activation by Interleukin-1β Requires 5-Lipoxygenase or NADPH Oxidase Activity. Molecular and Cellular Biology, 19(11), 7757-7765. [Link]
-
Stika, J., et al. (2006). MK-886 enhances tumour necrosis factor-alpha-induced differentiation and apoptosis. Cancer Letters, 237(2), 263-271. [Link]
-
Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. Current opinion in investigational drugs (London, England : 2000), 10(11), 1163–1172. [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry. [Link]
-
Thompson, D. M., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. The Biochemical journal, 356(Pt 3), 747–753. [Link]
-
Zhang, J., et al. (2007). Novel strategies for inhibition of the p38 MAPK pathway. Trends in pharmacological sciences, 28(6), 286–295. [Link]
-
Wang, L., et al. (2021). MAPK6-AKT signaling promotes tumor growth and resistance to mTOR kinase blockade. Science Advances, 7(46), eabh1907. [Link]
-
Mizutani, T., et al. (2005). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Virus Research, 109(2), 191-197. [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. The Journal of biological chemistry, 265(3), 1436–1442. [Link]
-
Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 22(8), 1287. [Link]
-
Wang, T., et al. (2023). MK-886 protects against cardiac ischaemia/reperfusion injury by activating proteasome-Keap1-NRF2 signalling. Pharmacological research, 192, 106774. [Link]
-
Liu, Y., et al. (2023). The inhibition of p38 MAPK blocked inflammation to restore the functions of rat meibomian gland epithelial cells. Experimental eye research, 231, 109470. [Link]
-
Evans, J. F. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. The Journal of clinical investigation, 118(9), 3003–3006. [Link]
-
Liang, J., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(10), 737–743. [Link]
-
Rossi, A., et al. (2011). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British journal of pharmacology, 164(2b), 585–595. [Link]
-
Ghavami, S., et al. (2013). Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives. Iranian journal of basic medical sciences, 16(11), 1177–1183. [Link]
-
Tu, X. K., et al. (2016). 5-LOX Inhibitor Zileuton Reduces Inflammatory Reaction and Ischemic Brain Damage Through the Activation of PI3K/Akt Signaling Pathway. Cellular and molecular neurobiology, 36(5), 767–775. [Link]
-
ResearchGate. (2011). mTOR Kinase Inhibition Causes Feedback-Dependent Biphasic Regulation of AKT Signaling. ResearchGate. [Link]
-
van den Berg, R. M., & van den Worm, S. (2020). p38 MAPK inhibition: A promising therapeutic approach for COVID-19. Journal of molecular and cellular cardiology, 144, 145–147. [Link]
-
ResearchGate. (n.d.). MAPK phosphorylation. (A) Representative western blot showing protein... ResearchGate. [Link]
-
Ronkina, N., et al. (2007). The Mitogen-Activated Protein Kinase (MAPK)-Activated Protein Kinases MK2 and MK3 Cooperate in Stimulation of Tumor Necrosis Factor Biosynthesis and Stabilization of p38 MAPK. Molecular and Cellular Biology, 27(1), 170-181. [Link]
-
Wang, Y., et al. (2025). Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury. Frontiers in Cellular Neuroscience. [Link]
-
DigitalCommons@TMC. (2021). MAPK6-AKT Signaling Promotes Tumor Growth and Resistance to mTOR Kinase Blockade. DigitalCommons@TMC. [Link]
-
Rossi, A., et al. (2011). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology, 164(2b), 585–595. [Link]
Sources
- 1. Inhibition of NF-κB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-Lipoxygenase Inhibitor Zileuton Protects Pressure Overload-Induced Cardiac Remodeling via Activating PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappaB activation by 5-lipoxygenase inhibitors protects brain against injury in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 mediates histamine induction of NF-kappaB and IL-8 in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
- 10. MK-886 enhances tumour necrosis factor-alpha-induced differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of NFκB activation and NFκB‐dependent gene expression by tepoxalin, a dual inhibitor of cyclooxygenase and 5‐lipoxygenase | Scilit [scilit.com]
- 15. MK886 ameliorates Alzheimer's disease by activating the PRKCI/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-LOX Inhibitor Zileuton Reduces Inflammatory Reaction and Ischemic Brain Damage Through the Activation of PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Confirming the Specificity of MK-886 Sodium for FLAP
For researchers in inflammation, respiratory diseases, and oncology, precise pharmacological tools are paramount. MK-886 sodium has long been a reference compound for studying the role of the 5-lipoxygenase-activating protein (FLAP) in leukotriene synthesis. However, a nuanced understanding of its specificity is critical for rigorous, reproducible research. This guide provides a comparative framework for evaluating MK-886, detailing its mechanism of action, potential off-target effects, and the experimental protocols required to validate its specificity in your models.
The Central Role of FLAP in Leukotriene Biosynthesis
Leukotrienes are potent pro-inflammatory lipid mediators implicated in a host of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] Their synthesis is a tightly regulated cascade initiated by the release of arachidonic acid (AA) from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), with the assistance of FLAP, is a pivotal player in this pathway.[2][3]
FLAP, an 18-kDa integral nuclear membrane protein, is not an enzyme itself but acts as a scaffold or transfer protein.[4] Upon cellular stimulation, 5-LOX translocates from the cytosol to the nuclear membrane, where it forms a complex with FLAP.[5][6] FLAP binds AA and presents it to 5-LOX, which then catalyzes the conversion of AA into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][3] Inhibiting FLAP, therefore, represents an attractive strategy to block the production of all leukotrienes.[1][7]
dot graph TD; A[Phospholipids] -->|cPLA₂| B[Arachidonic Acid]; B --> C{FLAP}; D[5-LOX] --> C; C --> E[5-LOX/FLAP Complex]; E --> F[Leukotriene A₄]; F --> G[Leukotriene B₄]; F --> H[Cysteinyl Leukotrienes];
end caption: "Figure 1: The Leukotriene Biosynthesis Pathway."
MK-886: A Potent FLAP Inhibitor
MK-886 is a potent, cell-permeable, and orally active indole-based compound that functions as a FLAP inhibitor.[8][9] It directly binds to FLAP, thereby preventing the translocation and activation of 5-LOX at the nuclear membrane.[4][6][10] This disruption of the 5-LOX/FLAP complex effectively halts the downstream synthesis of all leukotrienes.[10]
MK-886 exhibits high potency, with a reported half-maximal inhibitory concentration (IC50) of 30 nM for FLAP.[8][9] In cellular systems, it inhibits leukotriene biosynthesis with IC50 values of 3 nM in intact leukocytes and 1.1 µM in human whole blood.[8][9]
The Critical Question: Specificity of MK-886
While potent against FLAP, a comprehensive evaluation of MK-886 necessitates an examination of its potential off-target activities. This is crucial for accurately interpreting experimental results and avoiding misattribution of observed effects to FLAP inhibition alone.
Known Off-Target Activities of MK-886:
-
PPARα Antagonism: MK-886 has been identified as a non-competitive peroxisome proliferator-activated receptor alpha (PPARα) antagonist.[8][9] This is a significant consideration, as PPARα is a nuclear receptor that regulates lipid metabolism and inflammation.
-
Induction of Apoptosis: Studies have shown that MK-886 can induce apoptosis in various cell lines. Importantly, this effect can occur independently of FLAP, as demonstrated in cells lacking FLAP expression.[11] The concentration of MK-886 required to induce apoptosis is often higher than that needed for FLAP inhibition.[11]
-
Cyclooxygenase-1 (COX-1) Inhibition: MK-886 has been reported to inhibit COX-1 activity with an IC50 of 8 µM, which is significantly higher than its IC50 for FLAP but may be relevant at higher experimental concentrations.[12] This can lead to reduced production of prostaglandins and thromboxanes, potentially confounding studies on inflammatory pathways.[12]
-
DNA Polymerase Inhibition: Research has also indicated that MK-886 can inhibit the activity of DNA polymerases, with a particular potency against human DNA polymerase iota (hpol ι).[13][14]
A Comparative Look: Alternatives to MK-886
To provide context for the utility of MK-886, it is helpful to compare it with other FLAP inhibitors and compounds that modulate the leukotriene pathway.
| Compound | Target | Mechanism of Action | Reported IC50 | Key Considerations |
| MK-886 | FLAP | Inhibits 5-LOX translocation | 30 nM (FLAP binding) [8][9] | Potent, well-characterized, but with known off-target effects (PPARα, COX-1, apoptosis, DNA polymerase). [8][11][12][13][15] |
| MK-591 (Quiflapon) | FLAP | Inhibits 5-LOX translocation | 1.6 nM (FLAP binding) | More specific than MK-886 with less reported apoptosis induction.[11] |
| Bay X 1005 | FLAP | Inhibits 5-LOX translocation | - | An early FLAP inhibitor.[10] |
| AZD5718 (Atuliflapon) | FLAP | FLAP antagonist | 6.3 nM (FLAP binding) | A novel FLAP antagonist that has been in clinical trials.[16] |
| BI 665915 | FLAP | Inhibits 5-LOX translocation | 1.7 nM (FLAP binding) | Highly potent and selective FLAP inhibitor. |
| Fiboflapon (AM803) | FLAP | Inhibits 5-LOX translocation | 2.6 nM (FLAP binding) | Has advanced to Phase II clinical trials.[17] |
| Zileuton | 5-LOX | Direct enzyme inhibitor | - | Acts downstream of FLAP; does not affect FLAP itself.[10] |
Experimental Workflows for Validating MK-886 Specificity
To rigorously confirm the on-target activity and rule out confounding off-target effects of MK-886 in your experimental system, a multi-pronged approach is essential.
dot graph TD; A[Hypothesis: Observed effect is due to FLAP inhibition by MK-886] --> B{Experimental Design}; B --> C[On-Target Validation]; B --> D[Off-Target Assessment]; C --> E[Cell-Free FLAP Binding Assay]; C --> F[Cellular Leukotriene Synthesis Assay]; D --> G[PPARα Activity Assay]; D --> H[COX-1 Activity Assay]; D --> I[Apoptosis Assay]; D --> J[Use of Structural Analogs]; F --> K[Measurement of LTB₄ and CysLTs]; subgraph "Primary Confirmation" E; F; end subgraph "Specificity Controls" G; H; I; J; end
end caption: "Figure 2: Workflow for Validating MK-886 Specificity."
Protocol 1: Cellular Leukotriene Synthesis Inhibition Assay
This is the cornerstone experiment to confirm the functional inhibition of the FLAP-dependent pathway.
Objective: To determine the IC50 of MK-886 for the inhibition of leukotriene (LTB4 and/or cysteinyl leukotrienes) synthesis in a relevant cell type.
Materials:
-
Cell line expressing FLAP and 5-LOX (e.g., human polymorphonuclear leukocytes (PMNLs), mast cells, or eosinophils).
-
MK-886 sodium salt.
-
Calcium ionophore (e.g., A23187).
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and CysLTs or an LC-MS/MS system.
-
Cell culture medium and supplements.
-
Centrifuge.
Procedure:
-
Cell Preparation: Culture and harvest your chosen cell line. Wash the cells with PBS and resuspend them in a suitable buffer at a defined concentration.
-
Compound Incubation: Aliquot the cell suspension into tubes. Add various concentrations of MK-886 (or vehicle control, e.g., DMSO) and incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore like A23187. Incubate at 37°C for a specific duration (e.g., 15-30 minutes).
-
Reaction Termination and Sample Collection: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation. Collect the supernatant for leukotriene analysis.
-
Quantification: Measure the concentration of LTB4 and/or CysLTs in the supernatant using a validated ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each MK-886 concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Trustworthiness Check: A potent, dose-dependent inhibition of both LTB4 and CysLTs is expected, confirming the blockade of the common upstream pathway involving FLAP.
Protocol 2: Human Whole Blood Leukotriene Synthesis Assay
This ex vivo assay provides a more physiologically relevant system to assess the inhibitory activity of MK-886.
Objective: To determine the IC50 of MK-886 for the inhibition of leukotriene synthesis in human whole blood.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin).
-
MK-886 sodium salt.
-
Calcium ionophore (A23187).
-
ELISA kits for LTB4 and CysLTs or an LC-MS/MS system.
-
Centrifuge.
Procedure:
-
Blood Preparation: Pre-warm the heparinized whole blood to 37°C.
-
Compound Incubation: Add various concentrations of MK-886 or vehicle to aliquots of the whole blood and incubate for 15 minutes at 37°C.
-
Stimulation: Add A23187 to stimulate leukotriene synthesis and incubate for 30 minutes at 37°C.
-
Plasma Separation: Stop the reaction on ice and centrifuge to separate the plasma.
-
Analysis: Collect the plasma and quantify LTB4 and/or CysLTs as described in Protocol 1.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Expertise Insight: The IC50 value in whole blood is often higher than in isolated cells due to plasma protein binding. This provides a more realistic measure of the compound's potency in a complex biological matrix.[16]
Protocol 3: Off-Target Selectivity Assays
To build a strong case for FLAP-mediated effects, it is crucial to demonstrate a lack of activity at relevant off-targets at the concentrations where FLAP is inhibited.
Objective: To assess the inhibitory activity of MK-886 against known off-targets like COX-1 and PPARα.
A. COX-1 Activity Assay (Washed Human Platelets):
-
Isolate human platelets and wash them to remove plasma components.
-
Pre-incubate the platelets with varying concentrations of MK-886 or a known COX-1 inhibitor (e.g., aspirin) as a positive control.
-
Stimulate thromboxane B2 (TXB2, a stable metabolite of the COX-1 product TXA2) production with arachidonic acid or collagen.[12]
-
Measure TXB2 levels in the supernatant by ELISA or LC-MS/MS.
-
Determine the IC50 for COX-1 inhibition and compare it to the IC50 for FLAP inhibition. A significantly higher IC50 for COX-1 supports selectivity for FLAP.
B. PPARα Reporter Assay:
-
Use a cell line (e.g., HEK293T) transiently or stably transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
Treat the cells with a known PPARα agonist (e.g., Wy-14643) in the presence or absence of varying concentrations of MK-886.[8]
-
Measure reporter gene activity (e.g., luminescence).
-
A dose-dependent decrease in agonist-induced reporter activity will confirm PPARα antagonism. Compare the effective concentrations to those required for FLAP inhibition.
Conclusion
References
-
Gugliucci, A., et al. (2002). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. Prostaglandins, Leukotrienes and Essential Fatty Acids, 67(5), 315-323. [Link]
-
Uz, T., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 436(2), 149-152. [Link]
-
Heering, J., et al. (2022). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. The FEBS Journal, 289(8), 2179-2195. [Link]
-
Anderson, K. M., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Clinical Cancer Research, 5(11), 3533-3540. [Link]
-
Lavecchia, A., et al. (2024). Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. European Journal of Medicinal Chemistry, 265, 115932. [Link]
-
Back, M., et al. (2007). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Atherosclerosis, 193(2), 268-274. [Link]
-
Recent advances for FLAP inhibitors - ResearchGate. [Link]
-
Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 59-65. [Link]
-
Vashisht, A. A., et al. (2013). Leukotriene Biosynthesis Inhibitor MK886 Impedes DNA Polymerase Activity. Biochemistry, 52(4), 695-704. [Link]
-
Drug discovery approaches targeting 5-lipoxygenase-Activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis | Request PDF - ResearchGate. [Link]
-
Uz, T., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 436(2), 149-152. [Link]
-
MK-886, a Leukotriene Biosynthesis Inhibitor, as an Activator of Ca2+ Mobilization in Madin-Darby Canine Kidney (MDCK) Cells | Request PDF - ResearchGate. [Link]
-
Archer, S. L., et al. (1996). Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. British Journal of Pharmacology, 117(7), 1389-1396. [Link]
-
Gerstmeier, J., et al. (2020). Discovery of Novel 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors by Exploiting a Multistep Virtual Screening Protocol. Journal of Chemical Information and Modeling, 60(3), 1775-1787. [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-1442. [Link]
-
Ford-Hutchinson, A. W. (1991). FLAP: a novel drug target for inhibiting the synthesis of leukotrienes. Trends in Pharmacological Sciences, 12, 68-70. [Link]
-
Leukotrienes: Inhibitors & Natural Ways to Block Them - SelfHacked. [Link]
-
Haeggström, J. Z., & Funk, C. D. (2011). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Lipid Research, 52(2), 181-204. [Link]
-
Leukotriene synthesis pathway indicating the enzymes that are involved... - ResearchGate. [Link]
-
Vashisht, A. A., et al. (2013). Leukotriene Biosynthesis Inhibitor MK886 Impedes DNA Polymerase Activity. Biochemistry, 52(4), 695-704. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selfhacked.com [selfhacked.com]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 14. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 15. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of MK886 Sodium: A Cross-Validation Against Key Alternatives
In the landscape of anti-inflammatory research, targeting the leukotriene biosynthesis pathway offers a precise strategy for mitigating inflammatory responses. Leukotrienes, a class of potent lipid mediators derived from arachidonic acid, are pivotal in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[1] This guide provides an in-depth, cross-validated comparison of MK886 sodium, a potent 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, against other key anti-inflammatory agents. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols for researchers aiming to validate these effects.
The Central Role of the Arachidonic Acid Cascade in Inflammation
To appreciate the significance of MK886, one must first understand its place within the arachidonic acid (AA) cascade. When a cell is activated by an inflammatory stimulus, phospholipase enzymes release AA from the cell membrane. AA is then metabolized by two primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins and thromboxanes. This pathway is the target of non-steroidal anti-inflammatory drugs (NSAIDs).
-
5-Lipoxygenase (5-LOX) Pathway: Leads to the production of leukotrienes. This pathway is central to allergic and eosinophilic inflammation.
The 5-LOX pathway requires a critical scaffolding protein known as 5-Lipoxygenase-Activating Protein (FLAP). FLAP binds AA and presents it to the 5-LOX enzyme, an essential step for the synthesis of all leukotrienes, including the potent neutrophil chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4) that increase vascular permeability and cause smooth muscle contraction.[2][3]
MK886's unique mechanism lies in its specific inhibition of FLAP, thereby preventing the activation of 5-LOX and halting the entire leukotriene synthesis cascade.[4] This upstream intervention distinguishes it from other leukotriene modulators.
dot graph "Mechanisms_of_Action" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes AA [label="Arachidonic Acid\n(from Membrane Phospholipids)", fillcolor="#F1F3F4", fontcolor="#202124"]; FLAP [label="FLAP", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; FiveLO [label="5-Lipoxygenase\n(5-LO)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LTB4 [label="Leukotriene B4 (LTB4)\n(Chemotaxis)", fillcolor="#F1F3F4", fontcolor="#202124"]; CysLTs [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)\n(Vasoconstriction, Permeability)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenase\n(COX-1/COX-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; PGs [label="Prostaglandins\n(Pain, Fever, Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="CysLT1 Receptor", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Inhibitor Nodes MK886 [label="MK886", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zileuton [label="Zileuton", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Montelukast [label="Montelukast", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NSAIDs [label="NSAIDs", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges & Pathway AA -> FLAP [label="binds"]; FLAP -> FiveLO [label="presents AA to"]; FiveLO -> LTA4 [label="catalyzes"]; LTA4 -> LTB4; LTA4 -> CysLTs; CysLTs -> Receptor [label="activates"]; AA -> COX; COX -> PGs;
// Inhibition Edges MK886 -> FLAP [label="inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; Zileuton -> FiveLO [label="inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; Montelukast -> Receptor [label="antagonizes", color="#EA4335", style=bold, fontcolor="#EA4335"]; NSAIDs -> COX [label="inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"];
// Invisible edges for alignment edge [style=invis]; MK886 -> Zileuton -> Montelukast -> NSAIDs; }
Caption: Arachidonic Acid Cascade & Inhibitor Targets.
This strategic position offers a broader inhibition of leukotriene-mediated inflammation compared to more downstream agents.
-
Zileuton (5-LOX Inhibitor): Directly inhibits the 5-LOX enzyme.[4] While effective, this direct enzyme inhibition can sometimes carry a different risk-benefit profile compared to FLAP inhibitors.[5]
-
Montelukast/Zafirlukast (CysLT1 Receptor Antagonists): These 'lukast' drugs do not stop leukotriene production. Instead, they block the CysLT1 receptor, preventing cysteinyl-leukotrienes from exerting their effects.[6] This mechanism leaves the pro-inflammatory actions of LTB4 unchecked.
-
NSAIDs (COX Inhibitors): These agents work on a parallel pathway and have no effect on leukotriene production. In some individuals, blocking the COX pathway can shunt more arachidonic acid into the 5-LOX pathway, potentially exacerbating leukotriene-mediated conditions.
Experimental Cross-Validation of Anti-Inflammatory Effects
The efficacy of an anti-inflammatory compound is validated through a series of in vitro and in vivo experiments. Here, we compare MK886 to its alternatives using data synthesized from foundational studies.
Scientific Rationale: The primary mechanism of MK886 is the inhibition of leukotriene synthesis. Therefore, the most direct validation is to measure the production of leukotrienes from activated inflammatory cells. Human polymorphonuclear leukocytes (PMNs, or neutrophils) are the primary producers of LTB4. The calcium ionophore A23187 is a standard tool used to induce a robust, receptor-independent activation of the 5-LOX pathway, leading to the synthesis and release of leukotrienes.
Comparative Data: IC50 Values for Leukotriene Synthesis Inhibition
| Compound | Target | Mechanism | Typical IC50 (LTB4 Inhibition) | Key Considerations |
| MK886 | FLAP | Upstream Synthesis Inhibitor | 2-5 nM | Broadly inhibits all leukotrienes (LTB4 & CysLTs).[7] Potency can be reduced in whole blood due to protein binding.[5] |
| Zileuton | 5-LOX | Direct Enzyme Inhibitor | ~200-500 nM | Shorter duration of action compared to receptor antagonists in some models.[8] |
| Montelukast | CysLT1 Receptor | Receptor Antagonist | Does not inhibit synthesis | Only blocks the effects of cysteinyl-leukotrienes, not LTB4. |
| Ibuprofen (NSAID) | COX-1/COX-2 | Prostaglandin Synthesis Inhibitor | Does not inhibit synthesis | May increase leukotriene production in some systems. |
Protocol 1: LTB4 Synthesis Inhibition Assay in Human PMNs
This protocol outlines a robust method for quantifying the inhibitory effect of compounds on leukotriene B4 (LTB4) production in isolated human neutrophils.
1. Isolation of Human Polymorphonuclear Leukocytes (PMNs): a. Collect whole blood from healthy volunteers into heparinized tubes. b. Isolate PMNs using a density gradient centrifugation method (e.g., using Polymorphprep™). c. After separation, lyse contaminating red blood cells with a hypotonic lysis buffer. d. Wash the resulting PMN pellet twice with a calcium/magnesium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS). e. Resuspend the purified PMNs in HBSS containing calcium and magnesium (HBSS+/+) at a final concentration of 2.5 x 10⁶ cells/mL.
2. Compound Pre-incubation: a. Aliquot the PMN suspension into microcentrifuge tubes. b. Add MK886 or other test compounds at desired final concentrations (typically a serial dilution from 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO). c. Incubate the tubes at 37°C for 15 minutes to allow for cell penetration and target engagement.
3. Cellular Activation: a. Stimulate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 5 µM. b. Continue incubation at 37°C for an additional 10 minutes.
4. Termination and Sample Preparation: a. Stop the reaction by placing the tubes on ice and adding 200 µL of ice-cold methanol to precipitate proteins and extract lipids. b. Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cellular debris. c. Carefully collect the supernatant, which contains the synthesized leukotrienes.
5. Quantification of LTB4: a. Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 Enzyme-Linked Immunosorbent Assay (ELISA) kit. b. Follow the manufacturer’s instructions precisely for the ELISA procedure, including standard curve generation. c. Read the absorbance on a microplate reader and calculate the LTB4 concentration for each sample by interpolating from the standard curve.
6. Data Analysis: a. Normalize the LTB4 concentrations to the vehicle control (defined as 0% inhibition). b. Plot the percent inhibition against the log concentration of the inhibitor. c. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of LTB4 production) using non-linear regression analysis.
Scientific Rationale: LTB4 is one of the most potent chemoattractants for neutrophils, driving their migration to sites of inflammation.[9] An effective anti-inflammatory agent that blocks LTB4 synthesis, like MK886, should therefore inhibit neutrophil chemotaxis. This assay functionally validates the biological consequence of LTB4 inhibition. f-Met-Leu-Phe (fMLP) is a bacterial peptide and a powerful, LTB4-independent chemoattractant used as a positive control to ensure the cells are healthy and migratory.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Isolate Human Neutrophils\n(PMNs)", fillcolor="#F1F3F4", fontcolor="#202124"]; preincubate [label="Pre-incubate PMNs with:\n- Vehicle (Control)\n- MK886\n- Zileuton", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Set up Chemotaxis Chamber\n(e.g., Transwell Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; upper [label="Add pre-incubated PMNs\nto Upper Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; lower [label="Add Chemoattractant to\nLower Chamber:\n- LTB4 (Target-dependent)\n- fMLP (Positive Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C\n(Allow Migration)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify Migrated Cells\n(e.g., Staining & Microscopy)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze Data:\nCompare migration vs. Control", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> preincubate; preincubate -> upper; setup -> upper; setup -> lower; upper -> incubate; lower -> incubate; incubate -> quantify; quantify -> analyze; }
Caption: Workflow for Neutrophil Chemotaxis Assay.
Expected Outcomes:
-
MK886 and Zileuton: Should significantly inhibit neutrophil migration towards an LTB4 gradient, as they block its synthesis. They should have minimal effect on migration towards fMLP, demonstrating their specificity for the leukotriene pathway.
-
Montelukast and NSAIDs: Should have no effect on LTB4-induced neutrophil chemotaxis, as they do not block LTB4 synthesis or its receptor (BLT1).
Protocol 2: Transwell Chemotaxis Assay
This protocol describes a widely used method to assess the directed migration of neutrophils in response to a chemoattractant gradient.
1. Cell Preparation: a. Isolate human PMNs as described in Protocol 1. b. Resuspend the purified PMNs in a migration medium (e.g., HBSS+/+ with 0.1% BSA) at a concentration of 2 x 10⁶ cells/mL. c. Pre-incubate aliquots of the cell suspension with MK886, other test compounds, or vehicle control for 15 minutes at 37°C.
2. Assay Setup: a. Use a multi-well plate with Transwell inserts (typically with a 3-µm or 5-µm pore size polycarbonate membrane, suitable for neutrophils). b. In the lower wells of the plate, add the chemoattractant solutions: i. Negative Control: Migration medium only. ii. Test Condition: LTB4 (typically 10 nM final concentration) in migration medium. iii. Positive Control: fMLP (typically 100 nM final concentration) in migration medium. c. Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
3. Cell Migration: a. Add 100 µL of the pre-incubated PMN suspension to the top chamber of each Transwell insert. b. Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
4. Quantification of Migration: a. After incubation, carefully remove the inserts from the wells. b. To count the migrated cells, which are now in the lower well, use a preferred method: i. Direct Counting: Lyse the cells in the lower well and quantify the activity of a stable cytoplasmic enzyme like lactate dehydrogenase (LDH). ii. Microscopy: Fix and stain the cells that have migrated to the bottom of the membrane. Count the cells in several high-power fields using a microscope. iii. Flow Cytometry: Add a known number of counting beads to the lower well and analyze the cell-to-bead ratio using a flow cytometer.
5. Data Analysis: a. Calculate the number or percentage of migrated cells for each condition. b. Express the data for compound-treated groups as a percentage of the migration seen in the vehicle-treated LTB4 group. c. Confirm that the compounds do not significantly inhibit migration towards the fMLP positive control, which would indicate general cytotoxicity or non-specific inhibition of motility.
Scientific Rationale: The carrageenan-induced paw edema model is a classic, well-established in vivo assay for evaluating the efficacy of acute anti-inflammatory drugs.[10] The inflammatory response induced by carrageenan injection is biphasic. The early phase involves histamine and serotonin, while the late phase (after 3 hours) is largely mediated by prostaglandins and, importantly, leukotrienes, which are responsible for neutrophil infiltration and edema formation.
Comparative In Vivo Performance
| Compound | Route of Administration | Typical Effect on Paw Edema | Key Considerations |
| MK886 | Oral (p.o.) | Significant reduction in late-phase edema and neutrophil infiltration | Demonstrates oral bioavailability and efficacy in a complex inflammatory milieu.[11] |
| Zileuton | Oral (p.o.) | Reduction in late-phase edema | Effective, but may require more frequent dosing due to a shorter half-life. |
| Montelukast | Oral (p.o.) | Partial reduction in edema | Efficacy can be less pronounced than synthesis inhibitors as it only blocks CysLTs. |
| Indomethacin (NSAID) | Oral (p.o.) | Strong reduction in edema | Highly effective due to potent inhibition of prostaglandins, the primary mediators in this model. |
Critical Considerations and Off-Target Effects
While MK886 is a highly specific tool for studying the FLAP-leukotriene axis, researchers must be aware of potential confounding factors and off-target effects reported in the literature, particularly at higher concentrations.
-
COX-1 Inhibition: At micromolar concentrations (significantly higher than its IC50 for FLAP), MK886 has been shown to inhibit COX-1 activity, which could affect platelet aggregation.[12]
-
DNA Polymerase Activity: Some studies have reported that MK886 can inhibit the activity of certain DNA polymerases, an effect independent of its action on FLAP.[13]
-
Apoptosis Induction: At concentrations much higher than those needed to inhibit leukotriene synthesis, MK886 has been observed to induce apoptosis in some cell lines, an effect that may be independent of FLAP.[14]
-
Paradoxical Effects in Metabolic Disease Models: In some specific mouse models of diet-induced obesity and atherosclerosis, MK886 paradoxically exacerbated hyperlipidemia and inflammation, suggesting complex, context-dependent roles for the 5-LOX pathway in metabolic diseases.[15]
These findings underscore the importance of using the lowest effective concentration of MK886 and including appropriate controls to ensure that the observed effects are attributable to the inhibition of the FLAP-leukotriene pathway.
Conclusion and Future Directions
This compound remains an invaluable research tool and a prototypical FLAP inhibitor. Its mechanism of action, positioned at the apex of the leukotriene synthesis cascade, provides a comprehensive blockade of all downstream leukotriene mediators (LTB4 and CysLTs). This offers a distinct advantage over CysLT1 receptor antagonists like montelukast, which do not address LTB4-mediated inflammation.
Experimental cross-validation confirms its potent and specific inhibition of leukotriene synthesis and subsequent neutrophil chemotaxis in vitro. While in vivo models demonstrate its anti-inflammatory efficacy, they also highlight the complexity of the inflammatory response, where multiple pathways (including prostaglandins) are at play.
Although first-generation FLAP inhibitors like MK886 did not reach the market for clinical use, the target remains highly validated.[2][16] Ongoing research focuses on developing new generations of FLAP inhibitors with improved pharmacokinetic properties and bioavailability, holding promise for the treatment of a wide range of inflammatory disorders.[5] For the research scientist, MK886 serves as the gold-standard chemical probe to elucidate the role of the 5-lipoxygenase pathway in models of disease.
References
-
Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. PubMed. [Link]
-
Evans, J. F. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. PubMed. [Link]
-
Creative Bioarray. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Creative Bioarray. [Link]
-
He, J., & Lin, F. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. NIH. [Link]
-
Nuzzi, P. A., Lokuta, M. A., & Huttenlocher, A. (2007). Analysis of Neutrophil Chemotaxis. Springer Nature Experiments. [Link]
-
Uziel, T., et al. (2012). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. NIH. [Link]
-
Hanke, T., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. PubMed. [Link]
-
Ruparelia, K. C., & Ganesan, A. (2016). Recent advances for FLAP inhibitors. ResearchGate. [Link]
-
Nuzzi, P. A., Lokuta, M. A., & Huttenlocher, A. (2007). Analysis of Neutrophil Chemotaxis. ResearchGate. [Link]
-
Patsnap. (2024). What are FLAP inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Pettersen, D., Davidsson, Ö., & Whatling, C. (2015). Recent advances for FLAP inhibitors. PubMed. [Link]
-
Campbell, W. B., et al. (1997). Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. NIH. [Link]
-
Nuzzi, P. A., et al. (2007). Analysis of Neutrophil Polarization and Chemotaxis. Springer Nature Experiments. [Link]
-
Gomes, F. I. F., et al. (2023). Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model. NIH. [Link]
-
Aiello, R. J., et al. (2002). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. PubMed. [Link]
-
Anderson, K. M., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. PubMed. [Link]
-
Mainka, M., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. NIH. [Link]
-
Tahan, V., et al. (2002). Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock. PubMed. [Link]
-
D'Souza, S., et al. (2016). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. NIH. [Link]
-
Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate. [Link]
-
Evans, J. F. (2008). Structures of four FLAP leukotriene synthesis inhibitors. ResearchGate. [Link]
-
Lee, C. H., et al. (2021). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. MDPI. [Link]
-
Piper, M. D., & Garelnabi, M. (2020). Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. NIH. [Link]
-
Atta, U. R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. [Link]
-
Rouzer, C. A., et al. (1982). Synthesis of leukotriene C and other arachidonic acid metabolites by mouse pulmonary macrophages. NIH. [Link]
-
Pace, S., et al. (2022). Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201. Dove Medical Press. [Link]
-
Pace, S., et al. (2017). Sex differences in the effects of zileuton and MK886 in the PAF-induced shock of mice. ResearchGate. [Link]
-
Leff, J. A., et al. (2002). Comparative effects of long-acting beta2-agonists, leukotriene receptor antagonists, and a 5-lipoxygenase inhibitor on exercise-induced asthma. PubMed. [Link]
-
Fig. 1. Leukotriene synthesis pathway indicating the enzymes that are involved... ResearchGate. [Link]
-
Dias, C. S. S., et al. (2021). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. MDPI. [Link]
-
Al-Harbi, N. O., et al. (2024). Blocking leukotriene receptors improve experimentally induced gastric ulcers in rats by inhibiting inflammation and apoptosis. NIH. [Link]
Sources
- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing [mdpi.com]
- 7. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of long-acting beta2-agonists, leukotriene receptor antagonists, and a 5-lipoxygenase inhibitor on exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Neutrophil Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of MK886 Sodium's Pro-Apoptotic Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's purported biological activity is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the independent verification of the pro-apoptotic activity of MK886 sodium, a well-documented inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] While originally identified for its role in leukotriene biosynthesis, MK886 has garnered significant interest for its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[2][3][4] Notably, some studies suggest this apoptotic induction can occur independently of its canonical FLAP inhibitory function, adding a layer of complexity to its mechanism of action that necessitates thorough verification.[5][6]
This guide will navigate through the mechanistic underpinnings of MK886-induced apoptosis and present a comparative analysis of robust, self-validating experimental protocols to confirm this activity. We will delve into the causality behind experimental choices, ensuring that each step is grounded in established scientific principles.
The Mechanistic Landscape of MK886-Induced Apoptosis
MK886 is understood to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This cascade of events is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8] In healthy cells, a delicate balance between these factions prevents the initiation of apoptosis.[9] MK886 has been shown to disrupt this equilibrium by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[3][4] This shift culminates in mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic process.[8] The permeabilized mitochondria then release cytochrome c into the cytoplasm, which in turn activates a cascade of executioner cysteine-aspartic proteases (caspases), primarily caspase-3 and caspase-7, that dismantle the cell in an orderly fashion.[3][10]
dot graph TD; subgraph Cellular Environment MK886_Sodium[this compound]; end
Caption: Simplified signaling pathway of MK886-induced apoptosis.
Comparative Experimental Verification of Apoptosis
To independently verify the pro-apoptotic activity of MK886, a multi-faceted approach is recommended. Relying on a single assay can be misleading; therefore, we will compare and contrast three key methodologies that interrogate different stages of the apoptotic process.
Assessment of Early and Late Apoptotic Events: Annexin V & Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay is a cornerstone for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In the initial phases of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact plasma membrane of viable and early apoptotic cells.[11] However, in late-stage apoptosis and necrosis, membrane integrity is compromised, allowing PI to enter and stain the nucleus.[13]
dot graph TD; subgraph "Experimental Workflow" A[Cell Culture & Treatment with MK886] --> B{Harvest and Wash Cells}; B --> C[Resuspend in Annexin V Binding Buffer]; C --> D[Incubate with FITC-Annexin V and PI]; D --> E[Analyze by Flow Cytometry]; end
Caption: Workflow for Annexin V & PI apoptosis assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time course.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant, as these may be apoptotic. For suspension cells, collect by centrifugation.[14]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| MK886 (Low Conc.) | |||
| MK886 (High Conc.) | |||
| Positive Control* |
*A known apoptosis inducer like Staurosporine should be used as a positive control.[15]
Measurement of Executioner Caspase Activity: Caspase-3/7 Assay
Rationale: The activation of caspase-3 and -7 is a hallmark of the execution phase of apoptosis.[16][17] This assay provides a direct measure of the functional activity of these key enzymes. Commercially available kits typically utilize a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[10][18] The resulting luminescent or fluorescent signal is directly proportional to the amount of active caspase-3/7 in the cell lysate.[10]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously. Include vehicle and positive controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10][19] This typically involves reconstituting a lyophilized substrate with a buffer.
-
Cell Lysis and Substrate Cleavage: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells. The reagent contains a detergent to lyse the cells and release the caspases.
-
Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours to allow for substrate cleavage.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader.[17][18]
Data Presentation:
| Treatment Group | Relative Luminescence/Fluorescence Units (RLU/RFU) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | |
| MK886 (Low Conc.) | ||
| MK886 (High Conc.) | ||
| Positive Control |
Assessment of Mitochondrial Integrity: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Rationale: The loss of mitochondrial membrane potential (ΔΨm) is one of the earliest events in the intrinsic apoptotic pathway, occurring before caspase activation and PS externalization.[20][21] The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria.[22] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[20][23] Upon depolarization of the mitochondrial membrane in apoptotic cells, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[20] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.[22]
Detailed Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound in a 96-well plate or on coverslips for microscopy.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the culture medium and incubate the cells with the JC-1 staining solution at 37°C.[21][22]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize the cells under a fluorescence microscope.[22] Red fluorescence is typically measured at Ex/Em ~585/590 nm, and green fluorescence at Ex/Em ~514/529 nm.[20]
Data Presentation:
| Treatment Group | Red/Green Fluorescence Ratio | % Depolarization vs. Control |
| Vehicle Control | 0% | |
| MK886 (Low Conc.) | ||
| MK886 (High Conc.) | ||
| Positive Control (e.g., CCCP) |
Conclusion
The independent verification of a compound's biological activity is paramount for advancing scientific research and drug development. By employing a combination of the Annexin V/PI staining, Caspase-3/7 activity, and JC-1 mitochondrial membrane potential assays, researchers can robustly and quantitatively confirm the pro-apoptotic effects of this compound. This multi-pronged approach provides a comprehensive picture of the apoptotic process, from the initial mitochondrial insult to the final execution phase, thereby ensuring the trustworthiness and validity of the experimental findings.
References
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed. Available at: [Link]
-
Five-lipoxygenase-activating protein inhibitor MK-886 induces apoptosis in gastric cancer through upregulation of p27kip1 and bax. J Gastroenterol Hepatol. 2004 Jan;19(1):31-7. Available at: [Link]
-
The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. PubMed. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. 2022;12:1049047. Available at: [Link]
-
Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience. Available at: [Link]
-
Bcl-2 family. Wikipedia. Available at: [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]
-
JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. Available at: [Link]
-
BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. Clinical Cancer Research. 2008;14(24):8018-22. Available at: [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. Available at: [Link]
-
Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. ResearchGate. Available at: [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]
-
Caspase 3/7 Activity. Protocols.io. Available at: [Link]
-
Mechanisms involved in the cell cycle and apoptosis of HT-29 cells pre-treated with MK-886 prior to photodynamic therapy with hypericin. PubMed. Available at: [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
[Effect of mPGES-1 inhibitor MK886 on apoptosis and drug resistance of HL-60/A cells]. PubMed. Available at: [Link]
-
MK886-induced apoptosis depends on the 5-LO expression level in human malignant glioma cells. PubMed. Available at: [Link]
-
Reactive Oxygen Species and Redox-induced Programmed Cell Death Due to MK 886. In Vivo. 2004;18(5):565-74. Available at: [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. Available at: [Link]
-
Drug discovery approaches targeting 5-lipoxygenase-Activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. ResearchGate. Available at: [Link]
-
FLAP (5-Lipoxygenase-activating protein) Inhibitors. CD Biosynsis. Available at: [Link]
-
A study of the apoptotic pathways affected by lipoxygenase enzyme inhibitors. ProQuest. Available at: [Link]
-
The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. Biochemical Journal. 1999;340(2):371-5. Available at: [Link]
-
The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PMC. Available at: [Link]
-
Apoptosis: Inducers, Inhibitors, Activators and Regulators. Bio-Techne. Available at: [Link]
-
Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. MDPI. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Five-lipoxygenase-activating protein inhibitor MK-886 induces apoptosis in gastric cancer through upregulation of p27kip1 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK886-induced apoptosis depends on the 5-LO expression level in human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis: Inducers, Inhibitors, Activators and Regulators | Bio-Techne [bio-techne.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. stemcell.com [stemcell.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. raybiotech.com [raybiotech.com]
- 23. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to MK886 Sodium: A Contentious but Valuable Negative Control in PPARα Agonist Studies
For researchers navigating the intricate world of nuclear receptor signaling, the selection of appropriate controls is paramount to the integrity and validity of experimental findings. This is particularly true when studying Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and a target for therapeutics against metabolic diseases. While potent agonists are readily available, identifying a truly inert negative control can be challenging. This guide provides an in-depth comparison of MK886 sodium, a compound with a complex pharmacological profile, and its application as a negative control in PPARα agonist studies. We will delve into its mechanism of action, weigh the evidence for and against its use, and provide validated experimental protocols to empower researchers to make informed decisions for their specific research needs.
The Critical Need for a Reliable Negative Control in PPARα Research
PPARα, upon activation by ligands such as fatty acids or synthetic agonists like fibrates, forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[1][2] These genes are pivotal in fatty acid transport and oxidation.[3][4] Given this mechanism, a negative control in PPARα studies should ideally be a compound that does not bind to or activate PPARα, thereby providing a baseline against which the effects of a true agonist can be measured.
However, the reality is often more complex. Many compounds exhibit off-target effects, meaning they can interact with multiple cellular targets, leading to confounding results.[5][6][7] This necessitates a thorough understanding of any potential negative control's pharmacology.
MK886: From FLAP Inhibitor to a Controversial PPARα Antagonist
MK886 was initially identified as a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[8][9] FLAP is essential for the biosynthesis of leukotrienes, pro-inflammatory mediators.[8][10] For years, MK886 has been instrumental in elucidating the role of the 5-lipoxygenase pathway in various diseases.[9][11]
However, subsequent research has revealed a more nuanced role for MK886. Studies have demonstrated that MK886 can act as a non-competitive antagonist of PPARα .[10][12][13] This discovery has led to its use as a negative control in studies investigating PPARα agonists. The non-competitive nature of its antagonism is a key feature, suggesting it does not simply compete with the agonist for the same binding site but rather inhibits receptor activation through a different mechanism.[12][13] It has been shown to prevent the conformational change in PPARα necessary for the formation of an active complex.[12][13]
It's crucial to note that some of MK886's biological effects, such as the induction of apoptosis, may be independent of both its FLAP inhibitory and PPARα antagonistic activities.[13][14] This highlights the importance of careful experimental design and data interpretation when using this compound.
Weighing the Evidence: Is MK886 a Suitable Negative Control?
The use of MK886 as a negative control for PPARα agonists comes with both advantages and disadvantages that researchers must carefully consider.
| Arguments for Use | Arguments Against Use & Considerations |
| Established PPARα Antagonism: Multiple studies have demonstrated its ability to inhibit PPARα activation by various agonists.[10][12][13] | Primary Target is FLAP: Its potent inhibition of the 5-lipoxygenase pathway could introduce confounding variables, especially in inflammatory models.[8] |
| Non-Competitive Mechanism: This can be advantageous for dissecting the mechanism of action of novel PPARα agonists.[12][13] | Off-Target Effects: MK886 has been reported to have other cellular effects, including inducing mitochondrial dysfunction at higher concentrations.[15][16] |
| Commercially Available and Well-Characterized: It is readily accessible for research purposes. | Potential for Apoptosis Induction: This effect may be independent of PPARα and could impact cell viability assays.[13][14] |
Expert Recommendation: The decision to use MK886 as a negative control should be made on a case-by-case basis, depending on the specific research question and experimental system. It is most appropriately used in well-defined, cell-based assays where its effects can be carefully monitored and compared against other controls. Its use in complex in vivo models requires extensive validation to dissect PPARα-dependent versus off-target effects.
Visualizing the Interplay: MK886 in the PPARα Signaling Pathway
To better understand the rationale behind using MK886, it's helpful to visualize its point of intervention in the PPARα signaling cascade.
Caption: MK886's dual inhibitory action on FLAP and PPARα activation.
Experimental Validation: A Step-by-Step Guide
To confidently use MK886 as a negative control, it is essential to validate its effect in your specific experimental system. Here are detailed protocols for key assays.
PPARα Reporter Gene Assay
This assay directly measures the transcriptional activity of PPARα in response to an agonist, and the inhibitory effect of MK886.
Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα leads to luciferase expression, which can be quantified.
Workflow Diagram:
Caption: Workflow for a PPARα reporter gene assay.
Detailed Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate.
-
Transfection: Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., β-galactosidase) can be included for normalization of transfection efficiency.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the following treatments:
-
Vehicle control (e.g., DMSO)
-
A known PPARα agonist (e.g., WY-14643, fenofibrate) at a concentration that gives a robust response (e.g., EC80).
-
MK886 alone at various concentrations to assess its intrinsic activity.
-
The PPARα agonist in combination with various concentrations of MK886.
-
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions of your chosen luciferase assay system.[17][18][19][20]
-
Data Analysis: Normalize the luciferase readings to the control plasmid activity (if used). Express the results as fold induction over the vehicle control.
Expected Outcome: A potent PPARα agonist should significantly increase luciferase activity. MK886 alone should have minimal effect. When co-administered with the agonist, MK886 should dose-dependently inhibit the agonist-induced luciferase activity.
Quantitative PCR (qPCR) for PPARα Target Gene Expression
This assay measures the expression of endogenous PPARα target genes, providing a more physiologically relevant readout of PPARα activity.
Principle: PPARα activation leads to the upregulation of specific target genes involved in lipid metabolism. qPCR can quantify the mRNA levels of these genes.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells with endogenous PPARα expression (e.g., HepG2, primary hepatocytes) and treat them as described in the reporter gene assay protocol.
-
RNA Extraction: After the desired treatment period (e.g., 6-24 hours), harvest the cells and extract total RNA using a standard method (e.g., TRIzol, column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for known PPARα target genes (e.g., CPT1A, ACADM, ACOX1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[21][22][23][24][25]
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Expected Outcome: The PPARα agonist should increase the mRNA levels of its target genes. MK886 alone should not significantly alter their expression. In combination with the agonist, MK886 should attenuate the agonist-induced gene expression.
Ligand Binding Assay
This assay can help determine if a compound directly interacts with the PPARα ligand-binding domain (LBD).
Principle: A radiolabeled or fluorescently tagged PPARα ligand is incubated with the PPARα LBD. The ability of a test compound to displace the labeled ligand is measured.
Detailed Protocol:
-
Competitive Binding Assay: This can be performed using commercially available kits that utilize techniques like Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP).[26][27][28][29]
-
Procedure:
-
Incubate the purified PPARα LBD with a fluorescently labeled PPARα ligand.
-
Add increasing concentrations of the test compound (e.g., a known agonist as a positive control, MK886).
-
Measure the change in FRET or FP signal.
-
-
Data Analysis: A decrease in the signal indicates displacement of the labeled ligand, suggesting the test compound binds to the LBD.
Expected Outcome: A known PPARα agonist will compete with the labeled ligand in a dose-dependent manner. As a non-competitive antagonist, MK886 is not expected to directly compete for the ligand binding site and should show minimal to no displacement of the labeled ligand.[12][13] This assay can help confirm the non-competitive nature of MK886's antagonism.
Comparative Data Summary
| Assay | Expected Result with PPARα Agonist | Expected Result with MK886 Alone | Expected Result with Agonist + MK886 |
| Reporter Gene Assay | Significant increase in luciferase activity | No significant change | Inhibition of agonist-induced activity |
| qPCR for Target Genes | Upregulation of target gene mRNA | No significant change | Attenuation of agonist-induced upregulation |
| Ligand Binding Assay | Displacement of labeled ligand | Minimal to no displacement | Minimal to no displacement |
Conclusion and Future Perspectives
This compound presents a complex but potentially valuable tool for researchers studying PPARα. Its established role as a non-competitive PPARα antagonist makes it a candidate for a negative control, particularly in cell-based assays. However, its primary activity as a FLAP inhibitor and its potential for off-target effects necessitate a cautious and well-validated approach.
By employing the rigorous experimental protocols outlined in this guide, researchers can confidently assess the suitability of MK886 as a negative control in their specific experimental context. A thorough understanding of its pharmacology, combined with careful experimental design and data interpretation, will ultimately lead to more robust and reliable findings in the field of PPARα research. As new and more specific PPARα antagonists are developed, the landscape of available negative controls will undoubtedly evolve. Until then, the judicious use of compounds like MK886, with a clear acknowledgment of their limitations, remains a viable strategy for advancing our understanding of this critical nuclear receptor.
References
- Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Biochemical Journal, 356(Pt 3), 899–906.
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. PubMed, [Link]
- Jones, S. A., et al. (2003). Cell-free ligand binding assays for nuclear receptors. Methods in Enzymology, 364, 53–71.
- Datta, K., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Biochemical Journal, 340(Pt 2), 371–375.
- Jawien, J., et al. (2006). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Journal of Physiology and Pharmacology, 57(3), 435–443.
- Le-Hesran, J. Y., et al. (2001). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 6(4), 249–258.
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886. Penn State University Libraries, [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are PPAR agonists and how do they work? Retrieved from [Link]
- Gierlikowska, B., et al. (2022). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences, 23(15), 8145.
- Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240.
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]
- Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. Biochemical Journal, 356(3), 899-906.
- Gugliucci, A., et al. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886. A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. The Journal of Biological Chemistry, 277(35), 31789-31795.
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]
- Michalik, L., et al. (2004). The mechanisms of action of PPARs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1682(1-3), 53-61.
- Yamada, T., et al. (2013). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 36(10), 1599-1605.
-
Scientist.com. (n.d.). Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg. Retrieved from [Link]
-
Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]
-
Kehrer, J. P., et al. (2001). Inhibition of peroxisome-proliferator-activated receptor (PPAR)α by MK886. ResearchGate, [Link]
-
INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]
- Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
- Kobayashi, K. I., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(26), 10333–10343.
-
Mogilenko, D. A., et al. (2013). Effect of various doses of MK886 on PPARα activation in COS1 cells (A)... ResearchGate, [Link]
- Spaner, D. E., et al. (2013). PPAR-alpha is a therapeutic target for chronic lymphocytic leukemia. Leukemia, 27(5), 1090–1099.
- Ji, S., et al. (2019). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. Journal of Clinical Periodontology, 46(10), 1014-1023.
-
Biocompare. (2023). PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036) from OriGene Technologies. Retrieved from [Link]
-
Vaňková, K., et al. (2018). Effects of PPAR -and agonists and MK886 on ROS generation (A, B) in... ResearchGate, [Link]
- Rakhshandehroo, M., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2010, 612089.
-
Nikolaou, V., et al. (2016). Overexpression of PPAR α variants in human and mouse hepatic cell... ResearchGate, [Link]
- Cui, G., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 982323.
-
OriGene Technologies Inc. (n.d.). Ppara Mouse qPCR Primer Pair (NM_011144). Retrieved from [Link]
-
Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]
- Wu, H., et al. (2023). Effects of Phytochemicals on Atherosclerosis: Based on the Gut–Liver Axis. Nutrients, 15(23), 4930.
-
Gugliucci, A., et al. (2002). Mitochondria are direct targets of the lipoxygenase inhibitor MK886. A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. PubMed, [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Rieck, M., et al. (2008). Primers used for qPCR analyses. ResearchGate, [Link]
Sources
- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MK-886 | COX | FLAP | PPAR | Leukotriene Receptor | TargetMol [targetmol.com]
- 12. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of peroxisome-proliferator-activated receptor (PPAR)alpha by MK886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondria are direct targets of the lipoxygenase inhibitor MK886. A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. korambiotech.com [korambiotech.com]
- 19. Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg | Scientist.com [app.scientist.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. origene.com [origene.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell-free ligand binding assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nuclear Receptor ADME Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to Benchmarking MK-886 Sodium: Performance in Diverse Assay Systems for FLAP Inhibition
For researchers and drug development professionals navigating the complexities of inflammatory pathways, the 5-lipoxygenase (5-LOX) pathway stands out as a critical therapeutic target. Central to this pathway is the 5-lipoxygenase-activating protein (FLAP), an indispensable co-factor for the production of leukotrienes, potent lipid mediators implicated in a spectrum of inflammatory diseases including asthma, allergic rhinitis, and cardiovascular conditions.[1][2] MK-886 is a well-characterized, potent, and cell-permeable inhibitor of FLAP, making it a vital tool for investigating the roles of leukotrienes in health and disease.[3][4]
This guide provides an in-depth, objective comparison of MK-886 sodium's performance in various assay systems. We will delve into the mechanistic underpinnings of its action, present detailed protocols for its evaluation, and benchmark its efficacy against other known FLAP inhibitors. Our focus is on providing not just data, but a validated framework for experimental design and interpretation, empowering researchers to make informed decisions in their drug discovery and development endeavors.
The 5-Lipoxygenase Pathway: A Key Inflammatory Cascade
The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[2][5] The enzyme 5-lipoxygenase, with the assistance of FLAP, then converts arachidonic acid into the unstable intermediate leukotriene A4 (LTA4).[2][6] LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which exert their pro-inflammatory effects through specific receptors.[5][6] FLAP inhibitors like MK-886 block the interaction between 5-LOX and arachidonic acid, thereby preventing the synthesis of all downstream leukotrienes.[7][8]
Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition by MK-886.
Benchmarking Performance: A Multi-faceted Approach
To comprehensively evaluate the performance of MK-886, a combination of cell-free and cell-based assays is essential. This dual approach allows for the determination of direct target engagement and the assessment of cellular efficacy in a more physiologically relevant context.
Cell-Free Assays: Direct FLAP Inhibition
Cell-free assays are crucial for quantifying the direct interaction between an inhibitor and its target protein, in this case, FLAP. The most common method is a FLAP binding assay.
Experimental Protocol: FLAP Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of MK-886 for FLAP.
-
Preparation of Membranes: Prepare membranes from cells expressing high levels of FLAP, such as human polymorphonuclear leukocytes (PMNLs) or a recombinant cell line.
-
Radioligand: Use a radiolabeled FLAP inhibitor, such as [3H]MK-886, as the tracer.
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]MK-886, and varying concentrations of unlabeled MK-886 (or other test compounds). Incubate at 4°C for 1-2 hours to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of MK-886 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Assays: Inhibition of Leukotriene Biosynthesis
Cell-based assays measure the ability of an inhibitor to block the production of leukotrienes in intact cells, providing a more physiologically relevant measure of potency.
Experimental Protocol: Cellular Leukotriene Biosynthesis Assay
This protocol describes a method to measure the inhibition of leukotriene production in human whole blood or isolated leukocytes.
-
Cell Preparation: Use fresh human whole blood or isolated PMNLs.
-
Pre-incubation: Pre-incubate the cells with various concentrations of MK-886 or a vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Induce leukotriene synthesis by adding a calcium ionophore, such as A23187.[9]
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a cold solution (e.g., methanol) and placing the samples on ice.
-
Extraction and Quantification: Extract the leukotrienes (e.g., LTB4) from the supernatant using solid-phase extraction. Quantify the amount of LTB4 produced using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Data Analysis: Calculate the IC50 value, which is the concentration of MK-886 that causes a 50% reduction in leukotriene production compared to the vehicle control.
Caption: A generalized workflow for cell-free and cell-based assays to evaluate FLAP inhibitors.
Comparative Performance Data
The following table summarizes the inhibitory potency of MK-886 and other notable FLAP inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions and cell types used.
| Inhibitor | Target(s) | IC50 (Binding Assay) | IC50 (Cellular Assay) | Assay System |
| MK-886 | FLAP | 30 nM [3][4] | 3 nM (intact leukocytes)[3][4], 1.1 µM (human whole blood)[3][4] | FLAP binding, Leukotriene biosynthesis |
| MK-0591 (Quiflapon) | FLAP | 1.6 nM[10] | - | FLAP binding |
| BI 665915 | FLAP | 1.7 nM[10] | - | FLAP binding |
| GSK2190915 (Fiboflapon) | FLAP | 2.6 nM[10] | - | FLAP binding |
| AZD-5718 (Atuliflapon) | FLAP | 6.3 nM[10] | - | FLAP binding |
| ABT-080 | FLAP | - | 20 nM | Ionophore-stimulated LTB4 formation[10] |
| Bay X 1005 | FLAP | - | - | - |
| Zileuton | 5-LOX | - | 0.5 - 1.0 µM | Human Polymorphonuclear Leukocytes (PMNs)[11] |
Discussion and Considerations
Potency and Selectivity: MK-886 is a potent inhibitor of FLAP, with an IC50 in the low nanomolar range in both binding and cellular assays.[3][4] This makes it a highly effective tool for studying the 5-LOX pathway. However, it is crucial to be aware of its potential off-target effects. At higher concentrations, MK-886 has been reported to inhibit cyclooxygenase-1 (COX-1) and peroxisome proliferator-activated receptor alpha (PPARα), and may also inhibit DNA polymerase activity.[12][13] Therefore, using the lowest effective concentration and including appropriate controls are essential for interpreting experimental results accurately.
Comparison with Alternatives: Several other potent FLAP inhibitors have been developed, some with even lower IC50 values in binding assays than MK-886, such as MK-0591 and BI 665915.[10] The choice of inhibitor will depend on the specific research question, the assay system being used, and the desired selectivity profile. For instance, if the goal is to specifically inhibit FLAP with minimal off-target effects, one of the more recently developed and highly selective inhibitors might be preferable. In contrast, Zileuton directly inhibits the 5-LOX enzyme rather than FLAP.[7]
Experimental Design and Validation: The protocols provided in this guide serve as a starting point. It is imperative to optimize and validate these assays in your specific experimental system. This includes determining the optimal cell density, stimulus concentration, and incubation times. Furthermore, the use of positive and negative controls is critical for ensuring the reliability of the data.
Conclusion
MK-886 sodium remains a cornerstone tool for researchers investigating the 5-lipoxygenase pathway. Its well-characterized potency and mechanism of action provide a solid foundation for studying the roles of leukotrienes in various physiological and pathological processes. By employing a combination of cell-free and cell-based assays and carefully considering its selectivity profile in comparison to other available inhibitors, researchers can confidently benchmark the performance of MK-886 and generate robust, reproducible data. This comprehensive approach to experimental design and data interpretation is paramount for advancing our understanding of inflammatory diseases and developing novel therapeutic interventions.
References
- Benchchem. A Comparative Analysis of FLAP Inhibitors for Researchers and Drug Development Professionals.
- MedchemExpress.com. MK-886 (L 663536) | FLAP Inhibitor.
- Werz, O., & Steinhilber, D. (2006). Leukotriene biosynthetic enzymes as therapeutic targets. Pharmacology & Therapeutics, 112(3), 701-718.
- MedchemExpress.com. MK-886 sodium salt (L 663536 sodium salt) | FLAP Inhibitor.
- Australian Prescriber. (1999). Leukotrienes - biosynthesis and mechanisms of action.
- Murphy, R. C. (2003). Biosynthesis and metabolism of leukotrienes. Bioscience Reports, 23(5-6), 211-233.
- Santa Cruz Biotechnology. FLAP Inhibitors.
- SelfHacked. (2020). Leukotrienes: Inhibitors & Natural Ways to Block Them.
- LabNet Biotecnica. MK 886.
- ProbeChem.com. FLAP (inhibitors, antagonists, agonists).
- Rouzer, C. A., Ford-Hutchinson, A. W., Morton, H. E., & Gillard, J. W. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-1442.
- Guhlmann, A., Keppler, D., & Gerok, W. (1992). Leukotrienes: biosynthesis, transport, inactivation, and analysis. Reviews of physiology, biochemistry and pharmacology, 121, 1-112.
- Anderson, K. M., Seed, T., Jaje, Z., Harris, J. E. (1993). MK 886, an antagonist of leukotriene generation, inhibits DNA synthesis in a subset of acute myeloid leukaemia cells. Leukemia research, 17(9), 759-762.
- Benchchem. Benchmarking 5-(2-Thiophene)-2-thiobarbituric acid Against Known 5-Lipoxygenase Inhibitors: A Comparative Guide.
- Benchchem. A Comparative Guide to 5-Lipoxygenase Inhibition: CMI-977 versus Zileuton.
- Uz, T., Chen, C., Cetin, T., & Manev, H. (2009). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience letters, 452(3), 244-247.
- Maier, T. J., Tausch, L., Hoernig, M., Coste, O., Schmidt, R., Angioni, C., ... & Geisslinger, G. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European journal of pharmacology, 608(1-3), 57-64.
- ResearchGate. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes.
- Fagan, R. J., Washington, M. T., & Trakselis, M. A. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. Chemical research in toxicology, 26(4), 576-584.
- PubMed. (2013). Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity.
- Gerstmeier, J., & Steinhilber, D. (2017). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Drug discovery today, 22(11), 1636-1647.
- ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- Benchchem. Benchmarking AZD4407 Against Novel 5-Lipoxygenase Inhibitors: A Comparative Guide.
- PMC. (2022). 'Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study.
- Patsnap Synapse. (2024). What are FLAP inhibitors and how do they work?.
- Taylor & Francis Online. (2010). Lipoxygenase inhibitors – Knowledge and References.
- PubMed. (2015). Recent advances for FLAP inhibitors.
- Sigma-Aldrich. MK-886 flap inhibitor.
- NIH. (2025). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation.
- PubMed. (2006). Therapeutic options for 5-lipoxygenase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selfhacked.com [selfhacked.com]
- 6. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of MK886 Sodium
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedurally sound framework for the disposal of MK886 sodium (CAS 118427-55-7), a potent inhibitor of 5-lipoxygenase-activating protein (FLAP)[1][2]. As the toxicological properties of this compound have not been thoroughly investigated, all handling and disposal procedures must be approached with the utmost caution, treating this compound as a hazardous substance.
The central causality behind this protocol is the Precautionary Principle . In the absence of comprehensive safety and hazard data, we must assume a higher level of risk to ensure the protection of personnel, the broader community, and the environment. This guide is therefore grounded in the regulations set forth by the Environmental Protection Agency (EPA) and best practices established for academic and research laboratories[3].
Section 1: Hazard Assessment and Core Safety Principles
This compound is a complex organic salt used exclusively for research purposes[4][5]. While some suppliers may ship the compound as non-hazardous for transport purposes, the lack of extensive toxicological data necessitates that it be handled as a chemical with unknown toxicity[6]. Therefore, standard laboratory chemical hygiene and waste management protocols are not just recommended; they are mandatory.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid powder, solutions, or contaminated labware), the following PPE is required. The rationale is to prevent all potential routes of exposure: dermal, ocular, and inhalation.
| PPE Item | Specification | Causality (Why it's necessary) |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against accidental splashes of solutions or airborne particles of the solid compound from contacting the eyes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact. Given the unknown dermal toxicity, this is a critical barrier. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | For handling the solid powder or preparing solutions, a fume hood is essential to prevent inhalation of airborne particles. |
Incompatibility and Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents[7]. While specific chemical incompatibility data for this compound is not available, a general principle is to avoid mixing it with strong acids or bases, as this could potentially degrade the compound into unknown and potentially hazardous byproducts[8].
Section 2: The Disposal Workflow: A Step-by-Step Protocol
Disposal of this compound must not involve drain disposal or mixing with general trash[1]. The only appropriate method is collection as hazardous chemical waste for incineration by a licensed environmental management company. The following workflow ensures compliance and safety.
Waste Stream Identification and Segregation
The first and most critical step is the proper identification and segregation of all waste streams containing this compound. This is a foundational requirement of the EPA's Resource Conservation and Recovery Act (RCRA)[3].
-
Solid Waste: Includes unused or expired pure this compound powder, and any lab materials grossly contaminated with the solid, such as weigh boats or spatulas.
-
Liquid Waste: Encompasses all solutions containing this compound, including stock solutions (e.g., in DMSO or ethanol) and the first rinse of any container that held the compound[1].
-
Contaminated Labware: Items like pipette tips, centrifuge tubes, and gloves that have come into contact with this compound but are not grossly contaminated.
Causality of Segregation : Segregating waste streams is paramount to prevent unintended chemical reactions within a waste container[9]. For instance, mixing a solvent-based solution of MK886 with an incompatible aqueous waste stream could lead to dangerous reactions or phase separation, complicating the disposal process.
Protocol for Waste Collection and Containment
Step 1: Container Selection Select a waste container that is chemically compatible with the waste stream. For this compound:
-
Solid Waste: A clearly labeled, sealable polyethylene or glass container.
-
Liquid Waste (Solvent-Based): A high-density polyethylene (HDPE) or glass container designated for flammable/organic waste. Ensure it is compatible with the solvent used (e.g., DMSO, ethanol). Containers must be in good condition, free from damage, and have a secure, leak-proof closure[3].
Step 2: Labeling the Hazardous Waste Container Proper labeling is a strict regulatory requirement and essential for safety[5]. As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present (e.g., "Dimethyl Sulfoxide"). Do not use abbreviations.
-
The accumulation start date.
-
The specific hazards (e.g., "Chemical with Unknown Toxicity").
Step 3: Accumulating Waste
-
Keep waste containers closed at all times except when adding waste[1][9]. This prevents the release of vapors and protects the contents from contamination.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9]. This area must be at or near the point of generation and under the control of the lab personnel.
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks[1].
Step 4: Rinsing Empty Containers The original container of this compound must also be disposed of as hazardous waste.
-
Rinse the empty container with a suitable solvent (such as ethanol or the solvent used for your stock solution) three times.
-
The first rinseate is considered acutely hazardous and MUST be collected in your liquid hazardous waste container[1]. Subsequent rinses should also be collected.
-
After rinsing, deface or remove the original product label[1]. The empty, rinsed container can then be disposed of according to your institutional guidelines, which may still require it to be placed in a designated container for contaminated glassware.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and physical workflow for the proper disposal of this compound waste streams.
Section 3: Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.
Spill Response
-
Small Spill (Solid): If a small amount of solid this compound is spilled within a chemical fume hood, gently sweep it up with absorbent pads or a brush and dustpan. Avoid raising dust. Place the collected material and cleaning supplies into your solid hazardous waste container.
-
Small Spill (Liquid): If a solution containing this compound is spilled, absorb it with a compatible absorbent material (e.g., vermiculite or sand). Collect the absorbed material and place it into your solid hazardous waste container.
-
Large Spill: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department immediately. Do not attempt to clean it up yourself.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to the principles of treating chemicals with unknown toxicity as hazardous, ensuring meticulous segregation and labeling, and following established institutional and federal guidelines, we uphold our commitment to safety and environmental stewardship. This protocol provides the self-validating system necessary to manage this compound waste with confidence, ensuring that its lifecycle concludes as safely as its use in the laboratory begins.
References
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Action Health and Safety. (2024). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. [Link]
-
U.S. Environmental Protection Agency (EPA). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. [Link]
-
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. biosynth.com [biosynth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
